Formanilide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-phenylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNPESBYVVLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025338 | |
| Record name | Formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
520 °F at 760 mmHg (NTP, 1992), 271 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |
| Record name | N-Phenylformamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
103-70-8 | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2805XEA9CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |
| Record name | FORMANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20421 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PHENYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Formanilide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C₆H₅NHCHO. It is a significant chemical intermediate in various organic syntheses and finds applications in the rubber and pharmaceutical industries. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] It is soluble in polar solvents like water and ethanol and has limited solubility in non-polar solvents such as hexane and benzene.[2] The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO | [3] |
| Molecular Weight | 121.14 g/mol | [1] |
| Melting Point | 46-48 °C (lit.) | [4] |
| Boiling Point | 271 °C at 760 mmHg | [1][5] |
| 166 °C at 14 mmHg (lit.) | [4] | |
| Density | 1.144 g/mL at 25 °C (lit.) | [4] |
| Solubility in Water | 25.4 g/L at 20 °C | [3][6] |
| 28.6 g/L at 25 °C | [3][6] | |
| Flash Point | > 112 °C (> 233.6 °F) | [7] |
| Vapor Pressure | 0.00662 mmHg at 25 °C | [8] |
| LogP (log Kow) | 1.15 | [1] |
| Appearance | White crystalline solid | [1] |
Chemical Structure
This compound consists of a phenyl group attached to a formamide group. The molecule can exist in both cis and trans conformations with respect to the C-N amide bond, with the trans isomer being more stable.
Below is a diagram representing the chemical structure of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Formanilide (CAS 103-70-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formanilide, with the CAS number 103-70-8, is a significant organic compound possessing an amide functional group derived from aniline and formic acid.[1] This white to pale yellow crystalline solid serves as a versatile precursor and intermediate in a multitude of synthetic applications, most notably in the pharmaceutical and agrochemical industries.[1][2] Its utility extends to the synthesis of fungicides, N,N-diaryl ureas, quinolone antibiotics, and as a formylating agent in reactions such as the Vilsmeier-Haack reaction.[2][3] This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, comprehensive spectral analysis, and toxicological data.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and is soluble in various organic solvents.[1][5] Key quantitative properties are summarized in Table 1 for ease of reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [1][4] |
| Molecular Weight | 121.14 g/mol | [2][4] |
| CAS Number | 103-70-8 | [1][2] |
| Appearance | White to pale grayish-beige crystalline solid | [5][6] |
| Melting Point | 46-48 °C | [6][7] |
| Boiling Point | 271 °C at 760 mmHg; 166 °C at 14 mmHg | [6][8] |
| Density | 1.144 g/mL at 25 °C | [6][7] |
| Water Solubility | 25.4 g/L at 20 °C; 28.6 g/L at 25 °C | [5][6] |
| logP (Octanol/Water) | 1.15 | [4] |
| Flash Point | >112 °C (>230 °F) | [4][6] |
| pKa | 15.00 ± 0.70 (Predicted) | [6] |
| UV max (Ethanol) | 242-243 nm | [9] |
Experimental Protocols
Synthesis of this compound from Aniline and Formic Acid
The most common method for synthesizing this compound is the direct N-formylation of aniline using formic acid. The reaction proceeds via a condensation mechanism, producing water as a byproduct. To drive the equilibrium towards the product, water is typically removed azeotropically.
Materials:
-
Aniline (1.0 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add aniline (1.0 eq) and toluene (approx. 2-3 mL per gram of aniline).
-
Add formic acid (1.2 eq) to the flask.[6]
-
Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-9 hours, or until the theoretical amount of water has been collected or the reaction completion is confirmed by Thin Layer Chromatography (TLC).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.[7]
-
Extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or by distillation under reduced pressure.[6]
Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, which is generated in situ from a substituted formamide (like N,N-dimethylformamide or N-methylthis compound) and an activating agent such as phosphorus oxychloride (POCl₃).[1][3][11]
Materials:
-
N-Methylthis compound (or DMF) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Flame-dried, two-necked round-bottom flask
-
Dropping funnel
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylthis compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich arene (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude formylated product.
-
Purify the product using column chromatography.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the structure of this compound.[2] The presence of cis-trans isomerism due to restricted rotation around the amide bond can influence the spectra, especially in different solvents.[2]
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| ~10.1 (br s) | N-H Proton |
| ~8.3 (s) | C(O)-H Proton |
| ~7.5 (d) | H-2, H-6 (ortho) |
| ~7.3 (t) | H-3, H-5 (meta) |
| ~7.1 (t) | H-4 (para) |
| (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for the functional groups.) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3280-3150 | N-H stretch |
| ~3060 | Aromatic C-H stretch |
| ~2880 | Aldehydic C-H stretch |
| ~1690-1660 | C=O stretch (Amide I band) |
| ~1595, 1490, 1440 | Aromatic C=C ring stretches |
| ~1530 | N-H bend (Amide II band) |
| ~750, 690 | C-H out-of-plane bend |
| (Note: Values are approximate.) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragment ions.
| m/z | Assignment |
| 121 | [M]⁺ (Molecular Ion) |
| 93 | [M - CO]⁺ (Loss of carbon monoxide) |
| 92 | [M - CHO]⁺ (Loss of formyl radical) followed by H rearrangement |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | [C₅H₅]⁺ (Loss of C₂H₂ from phenyl cation) |
Applications in Research and Development
This compound is a crucial building block in organic synthesis.[2]
-
Pharmaceutical Synthesis: It is an intermediate in the production of various pharmaceuticals, including quinolone antibiotics and potential cancer chemotherapeutic agents.[2]
-
Agrochemicals: It serves as a precursor for fungicides, such as mepanipyrim.[2]
-
Chemical Synthesis: this compound can be dehydrated to produce phenyl isocyanide, a valuable reagent in coordination chemistry.[2] It is also used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.[2][3]
-
Biochemical Research: It has been studied for its inhibitory effects on monoamine oxidase (MAO) in rat brain models, making it a tool for neuroscience research.[2]
Toxicological and Safety Information
While comprehensive toxicological data for this compound is limited, information on related compounds and general safety guidelines provide a basis for safe handling.[12][13]
Acute Toxicity:
-
This compound: No specific LD50 data is readily available. The toxicological properties have not been fully investigated.[12][13] Exposure may cause cyanosis, headache, dizziness, and confusion.[6][14]
-
N-Methylthis compound (related compound): LD50 Oral - Rat - 1517 mg/kg.[15]
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash thoroughly after handling.[12]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[5]
-
Incompatibilities: Incompatible with strong oxidizing agents.[5][6]
Role in Biochemical Pathways: Monoamine Oxidase Inhibition
This compound and its derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][9] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft can be increased, which is the mechanism of action for a class of antidepressant drugs.[16][17]
References
- 1. This compound(103-70-8) 13C NMR spectrum [chemicalbook.com]
- 2. This compound(103-70-8) 1H NMR spectrum [chemicalbook.com]
- 3. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]
- 4. N-Methylthis compound - Safety Data Sheet [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine_oxidase_inhibitor [bionity.com]
- 13. Ecotoxicological assays to determine the median lethal concentration (LC50) of formalin for fish: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Page loading... [guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Synthesis of Formanilide from Aniline and Formic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of formanilide through the N-formylation of aniline using formic acid. Formanilides are crucial intermediates in organic synthesis, serving as protecting groups for amines, precursors for isocyanides, and building blocks for various pharmaceuticals.[1][2][3] This document details various synthetic methodologies, presents comparative quantitative data, and provides specific experimental protocols for laboratory application.
Reaction Overview and Mechanism
The N-formylation of aniline with formic acid is a condensation reaction that produces this compound and water. The reaction is an equilibrium process, and therefore, various strategies are employed to drive it towards the product side.[4][5] These strategies include using an excess of formic acid, removing water as it is formed (e.g., azeotropic distillation with a Dean-Stark trap), or employing catalysts to increase the reaction rate.[3][6]
The generally accepted mechanism involves the protonation of formic acid, followed by a nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline on the carbonyl carbon of the protonated formic acid. This is followed by the elimination of a water molecule to yield the final this compound product. Catalysts, such as Lewis or Brønsted acids, can facilitate this process by further activating the formic acid.[7]
Comparative Analysis of Synthetic Protocols
A variety of methods have been developed for the synthesis of this compound from aniline and formic acid, ranging from catalyst-free neat conditions to sophisticated catalyzed systems. The choice of method often depends on the desired yield, reaction time, purity, and environmental considerations. The following table summarizes quantitative data from several reported procedures, allowing for a direct comparison of their efficacy.
| Method/Catalyst | Aniline:Reagent Ratio | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Neat (Solvent-free) | 1:4 (Aniline:Formic Acid) | None | 60 | 2.5 h | 92 | [1] |
| Toluene (Dean-Stark) | 1:1.2 (Aniline:Formic Acid) | Toluene | Reflux | 3 h | 99 | [3] |
| Iodine (I₂) | 1:2 (Aniline:Formic Acid) | None | 70 | 2 h | Excellent | [7] |
| Amberlite IR-120[H⁺] | N/A | None | MW | 60-120 s | Excellent | [7] |
| Acetic Anhydride/Silica Gel | 1:2:2 (Aniline:HCOOH:Ac₂O) | None (on SiO₂) | MW (300W) | 2 min | 84 | [2] |
| Manganese (MnCl₂·4H₂O) | N/A | DMF | 130 | 20 h | 98 | [8][9] |
| Zinc Oxide (ZnO) | 1:3 (Aniline:Formic Acid) | None | 70 | 10-720 min | Good to Excellent | [7] |
| Melaminetrisulfonic acid | 1:2 (Aniline:Formic Acid) | None | 60 | 40-90 min | Excellent | [7] |
Experimental Protocols
This section provides detailed experimental methodologies for two distinct and effective protocols for the synthesis of this compound.
Protocol 1: Solvent-Free Neat Reaction
This protocol is valued for its simplicity and environmentally friendly nature, avoiding the need for solvents.[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add aniline.
-
Slowly add four equivalents of formic acid to the aniline with stirring.
-
Heat the reaction mixture to 60°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2.5 hours for aniline), cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the pure this compound product.[1]
Protocol 2: Azeotropic Water Removal with Toluene
This classic and high-yielding method utilizes a Dean-Stark apparatus to remove water, effectively driving the reaction equilibrium toward the product.[3]
Procedure:
-
Place aniline (1.0 equiv) and toluene into a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
Add formic acid (1.2-2.0 equiv) to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 3 hours).
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure. The resulting residue is typically pure this compound.
-
If necessary, the product can be further purified by short column chromatography.[3]
Visualization of Reaction Workflow
The following diagram illustrates the fundamental transformation in the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound from aniline and formic acid.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jetir.org [jetir.org]
- 3. scispace.com [scispace.com]
- 4. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101475501A - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of N-Phenylformamide
Abstract
N-Phenylformamide, also known as formanilide, is an organic compound with the chemical formula C₇H₇NO.[1][2] It serves as a vital intermediate in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the core physical properties of N-Phenylformamide, detailed experimental protocols for their determination, and logical workflows to assist researchers in their laboratory practices. All quantitative data is presented in standardized tables for ease of reference and comparison.
Core Physical and Chemical Properties
N-Phenylformamide is an amide derived from formic acid and aniline.[2] At room temperature, it typically appears as a white to pale grayish-beige crystalline powder or solid.[2][5] The compound is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1][2]
General and Structural Properties
This table summarizes the fundamental identifiers and structural properties of N-Phenylformamide.
| Property | Value | Reference |
| Chemical Name | N-Phenylformamide | [6] |
| Synonyms | This compound, N-Formylaniline, Phenyl formamide | [6][7] |
| CAS Number | 103-70-8 | [1][2] |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][2][6] |
| Appearance | White to pale grayish-beige crystalline powder | [1][2] |
Thermodynamic and Physical State Properties
The following table details the key thermodynamic and state-defining properties of N-Phenylformamide. These values are critical for purification, reaction setup, and safety assessments.
| Property | Value | Conditions | Reference |
| Melting Point | 46-48 °C | (lit.) | [1][2][8] |
| 50 °C | [1][9] | ||
| Boiling Point | 271 °C | Atmospheric Pressure | [1][6] |
| 166 °C | 14 mm Hg | [1][8] | |
| Density | 1.144 g/mL | at 25 °C (lit.) | [1][8] |
| Flash Point | >230 °F (>110 °C) | [1] | |
| Vapor Pressure | 0.00662 mmHg | at 25 °C | [1] |
| pKa | 15.00 ± 0.70 | (Predicted) | [1] |
| Refractive Index | 1.5908 | (estimate) | [1][8] |
Solubility Profile
The solubility of N-Phenylformamide is a key factor in its application for synthesis and formulation. It exhibits solubility in polar solvents due to the presence of the amide group, which allows for hydrogen bonding.[3]
| Solvent | Solubility | Temperature | Reference |
| Water | 25.4 g/L | 20 °C | [1][2] |
| 28.6 g/L | 25 °C | [1][6] | |
| Ethanol | Soluble | - | [1][3] |
| Ether | Soluble | - | [1] |
| Non-Polar Solvents | Limited solubility | (e.g., hexane, benzene) | [3] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for determining the key physical properties of N-Phenylformamide. These protocols are standard procedures in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[10][11] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[10][11]
Methodology:
-
Sample Preparation: Finely powder a small amount of the N-Phenylformamide sample.[11][12]
-
Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the tube to pack the solid to a height of 1-2 mm.[10][12]
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[11][13]
-
Heating: Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus.[10][11]
-
Measurement: Heat the apparatus slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10][14]
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] This method is suitable for small quantities of liquid.
Methodology:
-
Sample Preparation: Place a few milliliters of the liquid sample (if N-Phenylformamide is melted or dissolved) into a small fusion tube.[16][17]
-
Capillary Insertion: Take a small capillary tube and seal one end using a flame. Place this sealed capillary, open end down, into the fusion tube containing the liquid.[15][17]
-
Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube with paraffin oil).[18]
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.[18]
-
Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. Note this temperature.[17]
-
Data Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[18]
Density Determination (Water Displacement Method)
Density is the ratio of a substance's mass to its volume.[19] For a solid like N-Phenylformamide, the volume can be determined by liquid displacement.
Methodology:
-
Mass Measurement: Weigh a sample of N-Phenylformamide using an analytical balance and record its mass (m).[19][20]
-
Initial Volume: Fill a graduated cylinder with a known volume of a non-reacting liquid in which the solid is insoluble (e.g., water, if an estimate is sufficient, though some dissolution will occur). Record the initial volume (V1).[20][21]
-
Displacement: Carefully immerse the weighed solid into the graduated cylinder. Ensure no liquid splashes out and no air bubbles are attached to the solid.[20][21]
-
Final Volume: Record the new volume of the liquid in the cylinder (V2).[21][22]
-
Calculation: The volume of the solid is V = V2 - V1. Calculate the density using the formula: ρ = m / (V2 - V1).[19][20]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[23]
Methodology:
-
Preparation: Add an excess amount of N-Phenylformamide (the solute) to a known volume of the chosen solvent (e.g., water) in a flask. The presence of undissolved solid is necessary to ensure saturation.[23][24]
-
Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid using filtration or centrifugation.[23]
-
Analysis: Accurately measure the concentration of N-Phenylformamide in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[23]
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).[25]
Safety and Handling
Professionals handling N-Phenylformamide should adhere to standard safety protocols as outlined in the Safety Data Sheet (SDS).
-
General Handling: Avoid contact with skin and eyes. Do not breathe dust.[1] Use in a well-ventilated area.[26]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Nitrile rubber), safety glasses, and a lab coat.[2][26]
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is often refrigerated at 2-8°C.[1][2]
-
Fire Safety: The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1][26]
This guide provides a foundational understanding of the physical properties of N-Phenylformamide. For specific applications, researchers should always consult the most current Safety Data Sheet (SDS) and relevant literature.
References
- 1. N-Phenylformamide [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. NP-MRD: Showing NP-Card for n-Phenylformamide (NP0081872) [np-mrd.org]
- 5. nbinno.com [nbinno.com]
- 6. parchem.com [parchem.com]
- 7. Formamide, N-phenyl- [webbook.nist.gov]
- 8. 103-70-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. N-phenylformamide [stenutz.eu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pennwest.edu [pennwest.edu]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 20. quora.com [quora.com]
- 21. wjec.co.uk [wjec.co.uk]
- 22. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 25. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 26. chemicalbook.com [chemicalbook.com]
Formanilide molecular weight and formula
For immediate release
This technical guide provides the fundamental physicochemical properties of formanilide, a key organic compound utilized in various research and development applications. The data presented herein is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Properties
This compound, also known as N-phenylformamide, is an amide derived from formic acid and aniline.[1] Its chemical structure and properties are fundamental to its role as a synthetic intermediate.[2]
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [1][3][4][5] |
| Molecular Weight | 121.14 g/mol | [1][4] |
| Exact Mass | 121.052763847 Da | [3][4] |
Determination of Molecular Weight
Experimental Protocol:
The molecular weight of a compound is a fundamental property derived from its chemical formula. The value is calculated by summing the atomic weights of each constituent atom. For this compound (C₇H₇NO), the calculation is as follows:
-
Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu
-
Hydrogen (H): 7 atoms × 1.008 amu/atom = 7.056 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight: 84.077 + 7.056 + 14.007 + 15.999 = 121.139 amu ( g/mol ) [2][3]
This calculated value is consistent with experimentally determined values and those reported in chemical literature.[1][4][6]
Elemental Composition
The following diagram illustrates the elemental composition of this compound as defined by its molecular formula.
References
Spectroscopic Profile of Formanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for formanilide (CAS 103-70-8), a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the formyl and amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| Formyl-H | 8.3 - 8.7 | Singlet/Doublet | - | CDCl₃ / DMSO-d₆ |
| Amine-H | 8.5 - 10.5 | Broad Singlet | - | CDCl₃ / DMSO-d₆ |
| Aromatic-H (ortho) | ~7.5 | Doublet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |
| Aromatic-H (meta) | ~7.3 | Triplet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |
| Aromatic-H (para) | ~7.1 | Triplet/Multiplet | ~7-8 | CDCl₃ / DMSO-d₆ |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.
¹³C NMR Spectral Data.[1][2][3][4]
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| Carbonyl-C | ~160 - 163 | CDCl₃ / DMSO-d₆ |
| Aromatic-C (quaternary) | ~138 | CDCl₃ / DMSO-d₆ |
| Aromatic-C (para) | ~129 | CDCl₃ / DMSO-d₆ |
| Aromatic-C (ortho) | ~124 | CDCl₃ / DMSO-d₆ |
| Aromatic-C (meta) | ~120 | CDCl₃ / DMSO-d₆ |
Infrared (IR) Spectroscopy.[5]
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (amide I) | Stretching | 1650 - 1690 |
| N-H (amide II) | Bending | 1520 - 1570 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.[1]
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ (Molecular Ion) | 121 | High |
| [M-CHO]⁺ | 92 | Moderate |
| [C₆H₅]⁺ | 77 | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Analysis : Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Solubility of Formanilide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of formanilide in water and a range of organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents, a critical consideration for its application in synthesis, purification, and formulation. Below is a compilation of available quantitative solubility data, presented for straightforward comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 2.54[1][2] |
| Water | 25 | 2.86[1][2] |
| Benzene | Not Specified | > 10 |
| Diethyl Ether | Not Specified | > 10 |
| Ethanol | Not Specified | > 10 |
Note: The data for organic solvents indicates high solubility, and for practical purposes in many applications, this compound can be considered freely soluble in these solvents. However, for precise applications such as crystallography or quantitative analysis, it is recommended to determine the solubility under the specific experimental conditions.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. It involves the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.
Materials and Apparatus
-
This compound (solid)
-
Solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Pre-weighed evaporation dish or beaker
-
Drying oven
-
Desiccator
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may range from several hours to days. It is advisable to monitor the concentration of the supernatant over time until it becomes constant.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation or further dissolution.
-
Immediately filter the withdrawn solution using a filter membrane that is compatible with the solvent to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Ensure complete removal of the solvent.
-
Once the solvent is fully evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the evaporation dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
The solubility is then expressed as the mass of this compound per volume of solvent (e.g., g/100 mL).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of saturated solution (mL)) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Formanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of formanilide, complete with detailed experimental protocols for their determination. It is designed to serve as a valuable resource for professionals in research, and drug development who require accurate physicochemical data for this compound.
Core Physicochemical Data of this compound
This compound, also known as N-phenylformamide, is a white crystalline solid at room temperature.[1] Its key physical properties, the melting and boiling points, are critical parameters for its purification, handling, and application in various chemical syntheses. The experimentally determined values for these properties are summarized in the table below.
| Physical Property | Value (°C) | Value (°F) | Value (K) | Notes |
| Melting Point | 46.6 - 47.5[1][2][3] | 115.9 - 117.5[1][2] | 319.8 - 320.6[2] | A range is often reported, indicative of the transition from solid to liquid. |
| 45.0 - 49.0[4] | ||||
| 46 - 48[5][6] | ||||
| Boiling Point | 271[1][2][3][4] | 520[1][2] | 544[2] | At standard atmospheric pressure (760 mmHg). |
| 166[5][6][7] | At reduced pressure (14 mmHg). |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.[8][9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[8][9]
-
Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution.[9] The heating rate should be slow, approximately 1-2°C per minute, as the melting point is approached to ensure thermal equilibrium between the sample and the bath.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[8][9] For accurate results, it is advisable to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more careful measurement.[8]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. This temperature is dependent on the external pressure.[10]
Methodology: Micro-Reflux Method (Siwoloboff Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid (in this case, molten this compound) is placed in a small test tube (boiling tube).[10][11]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the boiling tube containing the sample. The boiling tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[12]
-
Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[11]
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, the heating is stopped.[11][12]
-
Cooling and Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. The temperature at this exact moment is the boiling point of the liquid at that pressure.[11][12]
Synthetic Pathway of this compound and its Dehydration
This compound is a key intermediate in organic synthesis. A common industrial preparation involves the reaction of aniline with formic acid.[13] Subsequently, this compound can be dehydrated to produce phenyl isocyanide, a valuable reagent in its own right.[7] The overall workflow is depicted below.
Caption: Synthetic workflow from aniline to this compound and its subsequent dehydration to phenyl isocyanide.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 12. This compound | 103-70-8 [chemicalbook.com]
- 13. chembk.com [chembk.com]
An In-Depth Technical Guide to the Cis- and Trans-Isomers of Formanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formanilide (N-phenylformamide), a simple aromatic amide, serves as a fundamental model system for understanding the conformational dynamics of the amide bond, a critical determinant of structure and function in peptides, proteins, and numerous pharmaceutical compounds. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, giving rise to two distinct planar isomers: cis and trans. The relative orientation of the phenyl group and the formyl hydrogen across the C-N bond defines these isomers, with profound implications for their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and kinetics of the cis- and trans-isomers of this compound, presenting key data and experimental protocols for researchers in the field.
Synthesis of this compound
This compound is commonly synthesized by the formylation of aniline. Several effective methods have been reported, with the reaction of aniline with formic acid being one of the most direct.
Experimental Protocol: Synthesis of this compound from Aniline and Formic Acid[1][2]
Materials:
-
Aniline
-
Formic acid (85-90%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for azeotropic removal of water
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine aniline (1 molar equivalent) and formic acid (1.2-2.0 molar equivalents) in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Another common method involves the use of dimethylformamide (DMF) as the formylating agent in the presence of an acid catalyst.[1]
Separation of Cis- and Trans-Isomers
The separation of cis- and trans-formanilide can be challenging due to their similar physical properties. However, chromatographic and crystallization techniques can be employed.
Experimental Protocols for Isomer Separation
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the isomers.[2]
-
Column: A C18 stationary phase is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized.
-
Temperature: Column temperature can influence the rate of interconversion and separation efficiency. Lower temperatures generally slow down isomerization, which can aid in resolving the two peaks.[3]
-
Detection: UV detection at a wavelength where both isomers absorb, typically around 254 nm.
Gas Chromatography (GC): Capillary gas chromatography can also be utilized for the separation of cis and trans isomers.[4][5]
-
Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is often effective for separating isomers.
-
Temperature Program: A programmed temperature ramp is typically employed to achieve good separation.
-
Injector and Detector Temperatures: These should be optimized to ensure efficient vaporization and detection without causing on-column isomerization.
Fractional Crystallization: This technique relies on potential differences in the solubility of the two isomers in a particular solvent system at different temperatures.[6][7]
-
Dissolve the mixture of this compound isomers in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to induce crystallization.
-
The first crystals that form will be enriched in the less soluble isomer.
-
Separate the crystals by filtration.
-
The process can be repeated on both the crystalline fraction and the mother liquor to improve the purity of each isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and quantification of cis- and trans-formanilide isomers in solution.
NMR Spectroscopy
The key distinguishing feature in the ¹H NMR spectrum is the coupling constant between the N-H proton and the formyl proton (³JH-N-C-H). The trans isomer exhibits a larger coupling constant (typically around 12 Hz) compared to the cis isomer (typically around 0-2 Hz).[8] 2D NMR techniques such as NOESY and ROESY can provide definitive proof of the spatial proximity of protons, confirming the cis or trans configuration.[9][10]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for cis- and trans-Isomers of this compound Derivatives in DMSO-d₆ [8]
| Isomer | Proton | δ (ppm) | Multiplicity | J (Hz) | Carbon | δ (ppm) |
| cis | N-H | ~9.8 | s | ~0 | C=O | ~163 |
| C(O)H | ~8.6 | s | ~0 | C-ipso | ~139 | |
| Aromatic | 7.0-7.6 | m | C-ortho | ~120 | ||
| C-meta | ~129 | |||||
| C-para | ~124 | |||||
| trans | N-H | ~10.0 | d | ~11-13 | C=O | ~159 |
| C(O)H | ~8.7 | d | ~11-13 | C-ipso | ~138 | |
| C-ortho | ~121 | |||||
| C-meta | ~129 | |||||
| C-para | ~125 |
Note: The exact chemical shifts can be influenced by concentration and temperature.
Isomerization Kinetics and Rotational Barrier
The interconversion between the cis and trans isomers of this compound is a dynamic process characterized by a significant energy barrier to rotation around the C-N bond. This barrier can be determined experimentally using dynamic NMR (DNMR) spectroscopy or computationally.
Table 2: Kinetic and Thermodynamic Parameters for Amide Bond Isomerization
| Compound | Method | Solvent | Rotational Barrier (kcal/mol) | Rate Constant (s⁻¹) | Reference |
| Formamide | Experimental | Liquid Phase | 16-20 | - | [11] |
| Formamide | Calculated (gas phase) | - | 18.2 | - | [11] |
| N-Methylthis compound | Dynamic NMR | CDCl₃ | ~19.5 | - | [12] |
| N-Benzhydrylformamides | Calculated (DFT) | - | 20-23 | - | [12] |
The rate of isomerization is influenced by factors such as temperature, solvent polarity, and steric hindrance from substituents.[13][14]
Visualizing this compound Isomerization and Analysis
Diagrams
Caption: Isomerization pathway between cis- and trans-formanilide.
Caption: General experimental workflow for this compound isomer studies.
Conclusion
The study of the cis- and trans-isomers of this compound provides valuable insights into the fundamental principles of amide bond chemistry. The distinct spectroscopic signatures, particularly in NMR, allow for their unambiguous identification and quantification. The kinetic parameters of their interconversion are crucial for understanding the dynamic behavior of larger molecules containing amide linkages. The experimental protocols and data summarized in this guide offer a solid foundation for researchers and professionals in drug development and related scientific disciplines to further explore the significance of amide isomerism in their respective fields. The principles outlined here are broadly applicable to the study of more complex amide-containing systems, underscoring the enduring importance of this compound as a model compound.
References
- 1. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 2. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. hplc.eu [hplc.eu]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 14. researchgate.net [researchgate.net]
Formanilide: An In-depth Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition pathways of formanilide (N-phenylformamide), a key intermediate in organic synthesis and a potential impurity in pharmaceutical products. Understanding the degradation behavior of this compound is critical for ensuring the stability, efficacy, and safety of drug substances and products. This document details the primary degradation routes, including hydrolysis, thermal decomposition, photodegradation, and dehydration, supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Stability Profile
This compound is a white crystalline solid that is generally stable under standard conditions. However, it is susceptible to degradation under various environmental stressors, including exposure to acid, base, heat, and light. The primary decomposition pathways involve the cleavage of the amide bond, leading to the formation of aniline and formic acid or its derivatives, as well as dehydration to phenyl isocyanide. Prolonged exposure to air may also lead to degradation[1]. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides[1].
Hydrolytic Decomposition
The hydrolysis of the amide bond is a principal degradation pathway for this compound, proceeding under both acidic and alkaline conditions to yield aniline and formic acid.
Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis of this compound follows a bimolecular acyl cleavage (AAC2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Reaction Scheme:
This compound + H₃O⁺ ⇌ [this compound-H]⁺ + H₂O → Aniline + Formic Acid + H⁺
Experimental Protocol: Acid-Catalyzed Hydrolysis Kinetics
A typical experimental setup to determine the kinetics of acid-catalyzed hydrolysis of this compound involves the following steps:
-
Preparation of Reaction Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1.0 x 10⁻² M).
-
A series of aqueous hydrochloric acid solutions are prepared at different concentrations (e.g., 0.01 M to 8 M).
-
-
Kinetic Measurements:
-
The acid solution is equilibrated to a constant temperature (e.g., 20-60°C) in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
The reaction is initiated by injecting a small aliquot of the this compound stock solution into the acid solution.
-
The rate of hydrolysis is monitored by observing the change in absorbance at a specific wavelength (e.g., 240 nm) over time. The reaction is typically followed for over 80% completion.
-
-
Data Analysis:
-
Pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a first-order exponential decay model.
-
Second-order specific acid catalytic constants are then calculated from the pseudo-first-order rate constants.
-
The effect of substituent groups on the hydrolysis rate can be studied using Hammett plots.
-
Quantitative Data: Acid-Catalyzed Hydrolysis
While specific kinetic data for the acid-catalyzed hydrolysis of unsubstituted this compound was not available in the searched literature, studies on substituted formanilides indicate that the reaction proceeds via a specific acid-catalyzed mechanism consistent with the AAC2 pathway[2]. The rate of hydrolysis is influenced by the nature and position of substituents on the phenyl ring[2].
Alkaline-Catalyzed Hydrolysis
Under alkaline conditions, the hydrolysis of this compound proceeds through a base-catalyzed acyl cleavage (BAC2) mechanism. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.
Reaction Scheme:
This compound + OH⁻ ⇌ Tetrahedral Intermediate → Aniline + Formate
Experimental Protocol: Alkaline-Catalyzed Hydrolysis Kinetics
The experimental protocol for studying alkaline hydrolysis is similar to that for acid-catalyzed hydrolysis, with the following modifications:
-
Preparation of Reaction Solutions:
-
Aqueous solutions of a strong base, such as sodium hydroxide, are used instead of acid solutions, with concentrations typically ranging from 0.01 M to 3 M.
-
-
Kinetic Measurements and Data Analysis:
-
The procedure for initiating the reaction and monitoring the change in absorbance over time is analogous to the acid-catalyzed experiment.
-
The hydrolysis in alkaline solutions can exhibit both first- and second-order dependence on the hydroxide concentration, and the data is analyzed accordingly to determine the specific base catalytic constants.
-
Quantitative Data: Alkaline-Catalyzed Hydrolysis
Similar to the acidic hydrolysis, specific quantitative kinetic data for the alkaline hydrolysis of unsubstituted this compound was not found in the provided search results. However, studies on substituted formanilides confirm that the primary hydrolytic pathway is consistent with a modified BAC2 mechanism[2].
Diagram of Hydrolysis Pathways
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Thermal Decomposition
Information on the specific thermal decomposition products and kinetics of pure this compound is limited in the available literature. General knowledge of amides suggests that they are relatively thermally stable. However, when heated to decomposition, this compound is reported to emit toxic fumes of nitrogen oxides[1]. Studies on related polymeric materials containing aniline and formaldehyde units show decomposition occurring at temperatures above 300°C[3][4].
Hypothesized Thermal Decomposition Products: Based on the structure of this compound, potential thermal decomposition products could include:
-
Aniline
-
Carbon monoxide
-
Phenyl isocyanide
-
Various nitrogen oxides (NOx)
Experimental Protocol: Thermogravimetric Analysis (TGA)
A generic protocol for investigating the thermal stability of this compound using TGA, in line with common practices for small organic molecules, would be as follows:
-
Sample Preparation:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
A temperature program is set, typically involving heating the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection and Analysis:
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the mass of any residue.
-
Evolved gas analysis can be performed by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the gaseous decomposition products.
-
Quantitative Data: Thermal Decomposition
No specific quantitative data from TGA or other thermal analysis techniques for this compound was found in the searched literature.
Photodegradation
Hypothesized Photodegradation Pathways:
-
Photo-hydrolysis: Light energy could accelerate the hydrolysis to aniline and formic acid.
-
Photo-oxidation: Reaction with reactive oxygen species generated by light could lead to hydroxylated or other oxidized derivatives.
-
Rearrangement Reactions: Photo-Fries or other rearrangement reactions are possibilities for aromatic amides.
Experimental Protocol: Forced Photodegradation Study (ICH Q1B)
A general protocol for a forced photodegradation study on this compound, based on ICH guidelines, would involve:
-
Sample Preparation:
-
Solutions of this compound are prepared in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
A solid sample of this compound is also spread thinly on a suitable container.
-
-
Light Exposure:
-
The samples are exposed to a light source that provides a combination of UV and visible light, with a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Control samples are kept in the dark under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
-
Analysis of Degradants:
-
After exposure, the samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
The chromatograms of the exposed and control samples are compared to identify and quantify any degradation products.
-
Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products to aid in their identification.
-
Quantitative Data: Photodegradation
No specific quantitative data regarding the photodegradation of this compound, such as quantum yields or degradation rates under specific light conditions, were found in the searched literature.
Diagram of a General Forced Degradation Workflow
References
Toxicological Profile of Formanilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used for diagnostic or treatment purposes. The toxicological data on formanilide is limited, and this report reflects the publicly available information as of the date of publication.
Executive Summary
This compound is an organic compound with the chemical formula C₆H₅NHCHO. It serves as a precursor in the synthesis of various chemicals, including fungicides. Despite its industrial use, the toxicological profile of this compound is not well-characterized in the public domain. This technical guide provides a comprehensive overview of the available toxicological data for this compound, highlighting significant data gaps in areas such as acute, sub-chronic, and chronic toxicity, as well as carcinogenicity and reproductive and developmental toxicity. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the need for further investigation into the potential hazards of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 103-70-8 | |
| Molecular Formula | C₇H₇NO | |
| Molecular Weight | 121.14 g/mol | |
| Appearance | Colorless or white solid | |
| Melting Point | 46.6–47.5 °C | |
| Boiling Point | 271 °C | |
| Density | 1.144 g/cm³ | |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
Toxicological Data
Acute Toxicity
Data on the acute toxicity of this compound is sparse. A single study reported the lowest published lethal dose (LDLo) in dogs via the intravenous route. No oral, dermal, or inhalation LD50/LC50 values for standard laboratory animal models were found in the public literature. General symptoms of exposure to this compound may include cyanosis, headache, dizziness, confusion, decreased blood pressure, convulsions, and coma.
| Test | Species | Route | Value | Reference |
| LDLo | Dog | Intravenous | 400 mg/kg |
Table 1: Acute Toxicity of this compound
Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)
No data from repeated dose toxicity studies (28-day, 90-day, or chronic) for this compound were identified in the publicly available scientific literature. Therefore, the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for this compound have not been established.
| Study Duration | Species | Route of Administration | NOAEL | LOAEL | Target Organs | Reference |
| 28-Day | No data available | No data available | No data available | No data available | No data available | |
| 90-Day | No data available | No data available | No data available | No data available | No data available | |
| Chronic | No data available | No data available | No data available | No data available | No data available |
Table 2: Repeated Dose Toxicity of this compound
Genotoxicity
This compound has been evaluated for its mutagenic potential in the Salmonella typhimurium reverse mutation assay (Ames test). The results from a study conducted by the National Toxicology Program were negative.[1]
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA100, TA1535, TA97, TA98 | With and without rat and hamster liver S9 | Up to 10,000 µ g/plate | Negative | [1] |
Table 3: Genotoxicity of this compound
Carcinogenicity
No carcinogenicity bioassays for this compound in rodents have been reported in the publicly available literature. Therefore, its carcinogenic potential is unknown.
| Species/Strain | Route of Administration | Dose Levels | Duration | Findings | Reference |
| No data available | No data available | No data available | No data available | No data available |
Table 4: Carcinogenicity of this compound
Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of this compound.
| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference |
| Reproductive Toxicity | No data available | No data available | No data available | No data available | |
| Developmental Toxicity | No data available | No data available | No data available | No data available |
Table 5: Reproductive and Developmental Toxicity of this compound
Mechanisms of Toxicity
Due to the limited toxicological data, the mechanisms of toxicity for this compound have not been elucidated. Based on its chemical structure, potential metabolic pathways can be hypothesized.
Putative Metabolic Pathway
This compound is expected to be metabolized in mammals, although specific studies are lacking. A plausible metabolic pathway involves hydrolysis of the amide bond to yield aniline and formic acid. Aniline can then undergo further metabolism, including oxidation to form reactive intermediates.
Caption: A putative metabolic pathway for this compound.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The following is a general description of the protocol used for the Salmonella mutagenicity testing of this compound as reported by Zeiger et al. (1988).
Caption: General workflow for the Ames test.
Methodology Summary: The mutagenicity of this compound was evaluated using a preincubation modification of the Salmonella/mammalian microsome assay. The test was conducted with Salmonella typhimurium strains TA98, TA100, TA1535, and TA97. Each strain was tested in the presence and absence of an exogenous metabolic activation system (S9) derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and Syrian hamsters. The preincubation method involves mixing the test chemical, the bacterial culture, and the S9 mix (or buffer) and incubating this mixture before plating on minimal glucose agar. After incubation of the plates, the number of revertant colonies is counted and compared to the number of colonies on the solvent control plates. A chemical is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.
Conclusion and Data Gaps
The available toxicological data for this compound is exceedingly limited. While a bacterial reverse mutation assay indicates a lack of mutagenic potential, there is a significant absence of data for other critical toxicological endpoints. The following are key data gaps:
-
Acute Toxicity: Lack of oral, dermal, and inhalation LD50/LC50 data.
-
Repeated Dose Toxicity: No studies are available to characterize toxicity upon repeated exposure.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.
-
Reproductive and Developmental Toxicity: No data exists to assess the potential for reproductive or developmental effects.
-
Toxicokinetics and Metabolism: The absorption, distribution, metabolism, and excretion of this compound in mammals have not been studied.
-
Mechanisms of Toxicity: The molecular mechanisms underlying any potential toxicity are unknown.
Given these substantial data gaps, a comprehensive risk assessment for this compound cannot be performed. Further research is imperative to adequately characterize the toxicological profile of this compound and to ensure the safety of individuals who may be exposed in occupational or other settings.
References
Reactivity of Formanilide with Strong Oxidizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formanilide (N-phenylformamide), a versatile intermediate in organic synthesis, exhibits a complex reactivity profile when subjected to strong oxidizing agents. This technical guide provides a comprehensive overview of the reactions of this compound with common potent oxidants, including potassium permanganate, potassium dichromate, hydrogen peroxide, nitric acid, and ceric ammonium nitrate. The guide details the expected reaction products, plausible mechanisms, and generalized experimental protocols. Quantitative data from related reactions are summarized to provide a comparative framework. Furthermore, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
This compound possesses two primary sites susceptible to oxidative attack: the formyl C-H bond and the electron-rich phenyl ring. The outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent, the reaction conditions (temperature, pH, solvent), and the stoichiometry of the reactants. Understanding these interactions is crucial for controlling reaction selectivity and achieving desired synthetic outcomes in research and drug development. This guide aims to provide a detailed technical resource on the oxidative reactivity of this compound.
Reactivity with Common Strong Oxidizing Agents
Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups.
Expected Reaction: The primary site of attack by potassium permanganate on this compound is expected to be the formyl C-H bond, leading to its oxidation. Under neutral or slightly acidic conditions, the likely product is N-phenylformic acid (which is unstable and readily decarboxylates to aniline and carbon dioxide) or, with further oxidation and cleavage, formic acid and nitrobenzene. Under harsh conditions (e.g., heating in acidic or basic solution), cleavage of the amide bond and oxidation of the resulting aniline can occur, potentially leading to the formation of p-benzoquinone or polymeric materials. The oxidation of formaldehyde with KMnO₄ to formic acid is a well-established reaction.
Plausible Mechanism: The reaction likely proceeds through a hydride abstraction from the formyl carbon by the permanganate ion, followed by the collapse of the intermediate to form the corresponding carboxylic acid derivative.
General Experimental Protocol (based on aldehyde oxidation):
-
Dissolve this compound in a suitable solvent (e.g., acetone, acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Work up the reaction by filtering off the manganese dioxide precipitate and extracting the product from the filtrate.
Potassium Dichromate (K₂Cr₂O₇)
Potassium dichromate is another strong oxidizing agent, typically used in acidic media.
Expected Reaction: Similar to potassium permanganate, potassium dichromate is expected to oxidize the formyl group of this compound. However, a significant side reaction, especially under forcing conditions, is the oxidation of the aniline moiety. The oxidation of aniline with acidified potassium dichromate is known to produce p-benzoquinone. Therefore, a mixture of products, including those from the oxidation of the formyl group and the aromatic ring, is anticipated.
Plausible Mechanism: In acidic solution, chromic acid (H₂CrO₄) is the active oxidizing species. The mechanism likely involves the formation of a chromate ester with the enol form of the amide, followed by an elimination reaction that results in the oxidation of the formyl group. The oxidation of the aromatic ring proceeds through a series of electron transfer steps.
General Experimental Protocol (based on aniline oxidation):
-
Dissolve this compound in a mixture of a suitable organic solvent (e.g., diethyl ether) and aqueous sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium dichromate in aqueous sulfuric acid.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide itself is a mild oxidizing agent. However, its reactivity is dramatically enhanced in the presence of a catalyst, such as a ferrous salt (Fenton's reagent), or under strongly acidic or basic conditions.
Expected Reaction: In the presence of Fe²⁺ (Fenton's reagent), hydrogen peroxide generates highly reactive hydroxyl radicals (•OH). These radicals can abstract the hydrogen atom from the formyl group, initiating a radical chain reaction leading to the formation of N-phenylformic acid and its decomposition products. The hydroxyl radicals can also attack the aromatic ring, leading to hydroxylation and potentially ring-opening under harsh conditions. Under acidic conditions, hydrogen peroxide can oxidize formaldehyde to formic acid and further to carbon dioxide and water.
Plausible Mechanism: The reaction proceeds via a radical mechanism initiated by the hydroxyl radical. The subsequent steps involve radical propagation and termination.
General Experimental Protocol (Fenton's Reagent):
-
Dissolve this compound in an aqueous solution containing a catalytic amount of ferrous sulfate (FeSO₄).
-
Adjust the pH to acidic conditions (pH 2-4) with sulfuric acid.
-
Slowly add hydrogen peroxide to the solution at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and extract the products.
Nitric Acid (HNO₃)
Concentrated nitric acid is a powerful oxidizing and nitrating agent.
Expected Reaction: The reaction of this compound with nitric acid is complex and can lead to a mixture of products. Both oxidation of the formyl group and nitration of the aromatic ring are possible. The reaction conditions, particularly the concentration of nitric acid and the temperature, will determine the major product. With concentrated nitric acid, oxidation is often a competing side reaction during nitration of aromatic compounds. The reaction of formaldehyde with nitric acid can be violent and produces different products depending on the acid concentration, including formic acid, carbon dioxide, and various nitrogen oxides.
Plausible Mechanism: Nitration occurs via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺). Oxidation of the formyl group likely proceeds through a complex mechanism involving electron transfer and the formation of reactive nitrogen species.
General Experimental Protocol (for potential nitration with oxidation as a side reaction):
-
Dissolve this compound in a suitable solvent like glacial acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition, stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water, and purify the product.
Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a one-electron oxidizing agent that is particularly effective for the oxidation of electron-rich aromatic compounds.
Expected Reaction: CAN is known to oxidize p-methoxyanilines to the corresponding p-benzoquinones. Given the electron-donating nature of the formamido group, it is plausible that CAN could oxidize this compound to p-benzoquinone, especially in the presence of water. The formyl group might also be susceptible to oxidation under these conditions.
Plausible Mechanism: The reaction is believed to proceed through a single-electron transfer (SET) mechanism from the electron-rich aromatic ring to the Ce(IV) ion, generating a radical cation. This intermediate then undergoes further reaction with water and subsequent oxidation to yield the quinone.
General Experimental Protocol (based on p-methoxyaniline oxidation):
-
Dissolve this compound in a mixture of acetonitrile and water.
-
Add a solution of ceric ammonium nitrate in acetonitrile/water dropwise to the this compound solution at room temperature with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Summary of Expected Oxidation Products of this compound and Related Compounds
| Oxidizing Agent | Substrate | Major Product(s) | Reference(s) |
| Potassium Permanganate | Formaldehyde | Formic Acid | |
| This compound | N-phenylformic acid (unstable), Aniline, CO₂, Nitrobenzene, p-Benzoquinone | Inferred | |
| Potassium Dichromate | Aniline | p-Benzoquinone | |
| This compound | p-Benzoquinone, Formic Acid | Inferred | |
| Hydrogen Peroxide (Fenton's) | Formaldehyde | Formic Acid, CO₂ | |
| This compound | N-phenylformic acid (unstable), Hydroxylated anilines | Inferred | |
| Nitric Acid | Formaldehyde | Formic Acid, CO₂, Nitrogen Oxides | |
| This compound | Nitroformanilides, Oxidation products | ||
| Ceric Ammonium Nitrate | p-Methoxyaniline | p-Benzoquinone | |
| This compound | p-Benzoquinone | Inferred |
Experimental Protocols
Detailed experimental protocols for the oxidation of this compound are not widely available in the literature. The following protocols are generalized based on the oxidation of structurally similar compounds. Researchers should optimize these conditions for their specific needs.
Protocol 1: Oxidation of an Aldehyde using Potassium Permanganate
-
Materials: Aldehyde (1 eq.), Potassium Permanganate (1.1 eq.), Acetone, Water.
-
Procedure:
-
Dissolve the aldehyde in acetone.
-
Cool the solution to 0 °C.
-
Slowly add an aqueous solution of potassium permanganate dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1 hour after the addition is complete.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Filter the mixture to remove manganese dioxide.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Oxidation of an Aniline Derivative using Ceric Ammonium Nitrate
-
Materials: Aniline derivative (1 eq.), Ceric Ammonium Nitrate (2.2 eq.), Acetonitrile, Water.
-
Procedure:
-
Dissolve the aniline derivative in a 2:1 mixture of acetonitrile and water.
-
Add a solution of ceric ammonium nitrate in 2:1 acetonitrile/water dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualization of Pathways and Workflows
Reaction Pathways
Caption: Potential reaction pathways of this compound with strong oxidizing agents.
Experimental Workflow
Caption: A generalized experimental workflow for the oxidation of this compound.
Conclusion
The reactivity of this compound with strong oxidizing agents is multifaceted, with the potential for oxidation at both the formyl group and the aromatic ring. The choice of oxidant and reaction conditions are paramount in directing the reaction towards a desired product. While specific data on this compound oxidation is limited, a predictive understanding can be gleaned from the reactivity of analogous compounds such as formaldehyde and aniline. This guide provides a foundational framework for researchers and professionals to design and execute oxidation reactions involving this compound, fostering further exploration and application in synthetic chemistry. It is recommended that all reactions be conducted on a small scale initially to determine the specific outcomes under the chosen conditions.
Formanilide: A Core Component of the Formamide Class in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Formanilide, with the chemical formula C₆H₅N(H)CHO, is the amide derived from formic acid and aniline.[1] As a member of the formamide class of compounds, it serves as a crucial building block in organic synthesis and holds a significant position in the landscape of medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, spectral analysis, and its role as a versatile precursor in the synthesis of various organic molecules, some with notable biological activities.
Physicochemical Properties of this compound
This compound is a white to pale grayish-beige crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| Melting Point | 46-48 °C | [4] |
| Boiling Point | 166 °C at 14 mmHg | [4] |
| Density | 1.144 g/mL at 25 °C | [4] |
| Solubility in Water | 25.4 g/L at 20 °C | [3] |
| Appearance | White to pale grayish-beige crystalline powder | [3] |
| pKa | 15.00 ± 0.70 (Predicted) | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The classical and most common approach involves the reaction of aniline with formic acid.[5] Alternative methods utilizing different formylating agents or catalysts have also been developed to improve yield, reduce reaction times, and employ greener reaction conditions.
Method 1: Reaction of Aniline with Formic Acid
This method is a straightforward and widely used procedure for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus, combine aniline (1.0 molar equivalent) and an excess of formic acid (e.g., 2.0 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate the removal of water, a byproduct of the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of aniline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture, to yield the pure product.
A variation of this procedure involves heating aniline and formic acid in the absence of a solvent, though this may lead to lower yields.[6]
Method 2: Acetic Anhydride and Formic Acid
This method generates a mixed anhydride in situ, which is a more reactive formylating agent.
Experimental Protocol:
-
Reagent Preparation: In a flask, carefully add acetic anhydride to an equimolar amount of formic acid while cooling in an ice bath.
-
Reaction with Aniline: To this mixture, slowly add aniline (1.0 molar equivalent) while maintaining the low temperature.
-
Reaction Completion: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up and Purification: The work-up and purification steps are similar to Method 1, involving removal of volatiles and recrystallization.
Method 3: Catalytic N-Formylation
Recent advancements have focused on catalytic methods for N-formylation, which can offer milder reaction conditions and higher efficiency.
Iodine-Catalyzed Formylation
-
Protocol: Aniline (1 equivalent), formic acid (2 equivalents), and a catalytic amount of iodine (e.g., 5 mol%) are heated at 70 °C for 2 hours. This method has been reported to produce this compound in excellent yield.[5]
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectral Data and Characterization
The structural confirmation of synthesized this compound is crucial and is typically achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the phenyl group and the formyl proton. The exact chemical shifts can vary depending on the solvent used.[7]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon and the aromatic carbons.[8]
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |
| Aromatic Protons | ~7.1-7.6 |
| Formyl Proton | ~8.4 and ~8.7 (due to cis/trans isomers) |
| NH Proton | ~7.8 (broad) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) |
| Carbonyl Carbon | ~160, ~163 |
| Aromatic Carbons | ~118-139 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | ~3280 |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1540 |
| C-N Stretch | ~1240 |
| Aromatic C-H Stretch | ~3050 |
| Aromatic C=C Bending | ~1600, 1490 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) is observed at m/z 121.[9] Common fragmentation patterns involve the loss of the formyl group (CHO) or the phenyl group (C₆H₅).[10][11]
The following diagram illustrates a simplified fragmentation pathway for this compound in mass spectrometry.
Caption: Simplified MS fragmentation pathway of this compound.
This compound in Drug Development and as a Synthetic Intermediate
While this compound itself is not a therapeutic agent, the this compound moiety is a key structural component in various biologically active molecules. It serves as a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[1][2]
Role as a Precursor:
-
Quinolone Antibiotics: Substituted formanilides are intermediates in the synthesis of quinolone antibiotics.[12]
-
Fungicides: this compound is a precursor in the synthesis of the fungicide mepanipyrim.[1]
-
Cancer Chemotherapeutics: The this compound scaffold is utilized in the synthesis of various potential anticancer agents.[2]
-
Formamidines: Formanilides are important intermediates for the synthesis of formamidines, which have applications in drug discovery and as ligands in coordination chemistry.[1][2]
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of other important chemical classes.
Caption: this compound as a key intermediate in chemical synthesis.
This compound within the Formamide Class: A Comparative Perspective
Formamide (CH₃NO) is the simplest amide, while this compound is its N-phenyl substituted derivative.[13] This substitution significantly alters the molecule's properties and reactivity. Compared to simple formamides like dimethylformamide (DMF), which are primarily used as solvents, this compound's reactivity is centered around the N-phenyl group, making it a valuable building block for introducing the anilino moiety into more complex structures.
While extensive biological data on this compound itself is limited, studies on other formamide derivatives have shown a range of biological effects, including potential toxicity at high doses.[14][15] The biological properties of molecules containing the this compound scaffold are largely determined by the other functional groups and the overall molecular architecture.
Conclusion
This compound is a foundational member of the formamide class of compounds with significant utility in organic synthesis. Its straightforward preparation, well-characterized physicochemical and spectral properties, and its role as a versatile precursor for a variety of more complex molecules, including those with important biological activities, underscore its importance for researchers and professionals in chemical synthesis and drug development. While direct biological applications of this compound are not prominent, its value as a key building block in the construction of pharmacologically relevant scaffolds is firmly established. This guide provides a solid technical foundation for understanding and utilizing this compound in a research and development setting.
References
- 1. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 3. This compound | 103-70-8 [chemicalbook.com]
- 4. This compound 99 103-70-8 [sigmaaldrich.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(103-70-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Formamide [webbook.nist.gov]
- 14. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Formanilides: A Technical Guide to Their Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of formanilide derivatives, a class of compounds characterized by a formyl group attached to the nitrogen of an aniline or substituted aniline moiety. While rare in nature, recent findings have identified specific this compound derivatives in fungal metabolomes. This document provides a comprehensive overview of the known occurrences, quantitative data, detailed experimental protocols for isolation and characterization, and a proposed biosynthetic pathway for this emerging class of natural products.
Naturally Occurring this compound Derivatives: An Overview
This compound derivatives are not widely distributed in nature and represent a niche class of secondary metabolites. The primary example of a naturally occurring this compound derivative documented in recent literature is N-formyl-4-hydroxyphenyl-acetamide .
Source Organism and Significance
This compound has been isolated from the soil-derived fungus Aspergillus fumigatus.[1][2] Aspergillus fumigatus is a ubiquitous fungus known for producing a vast array of secondary metabolites with diverse biological activities.[1][2][3][4] The identification of a this compound derivative from this species highlights the metabolic plasticity of fungi and opens new avenues for natural product discovery.
Quantitative Data
The production of N-formyl-4-hydroxyphenyl-acetamide by Aspergillus fumigatus has been quantified, showing a significantly high yield compared to other previously reported fungal metabolites.[2] This makes it a viable candidate for further research and potential industrial-scale production.[1][2]
| Compound Name | Source Organism | Yield (mg/L) | Reference |
| N-formyl-4-hydroxyphenyl-acetamide | Aspergillus fumigatus | ~117 | [1][2] |
Proposed Biosynthesis of N-formyl-4-hydroxyphenyl-acetamide
The complete biosynthetic pathway for N-formyl-4-hydroxyphenyl-acetamide has not yet been experimentally elucidated. However, based on the known metabolic capabilities of Aspergillus fumigatus and general biochemical principles, a plausible pathway can be proposed originating from the aromatic amino acid L-Tyrosine. A. fumigatus is known to possess elaborate tyrosine degradation and metabolism pathways.[1][2][5][6]
The proposed pathway involves three key stages:
-
Conversion of L-Tyrosine to 4-hydroxyphenylacetamide: This likely proceeds through a series of enzymatic steps including decarboxylation, deamination, and oxidation, analogous to pathways for other phenolic compounds derived from tyrosine. The compound 4-hydroxyphenylacetamide is a known chemical entity.
-
Amidation: An amide synthase would catalyze the formation of the acetamide group.
-
N-Formylation: The final step is the transfer of a formyl group to the amino group of 4-hydroxyphenylacetamide. This reaction would be catalyzed by a putative N-formyltransferase enzyme, utilizing a formyl donor such as 10-formyltetrahydrofolate.
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and characterization of N-formyl-4-hydroxyphenyl-acetamide from Aspergillus fumigatus.[7]
Fungal Fermentation and Extraction
The production of the target compound is achieved through large-scale liquid fermentation followed by solvent extraction.
-
Inoculation and Culture: A monospore culture of Aspergillus fumigatus is grown on Potato Dextrose Agar (PDA) for 7 days. Mycelial agar plugs are then used to inoculate 2L Erlenmeyer flasks containing 1L of Potato Dextrose Broth (PDB).[7]
-
Fermentation: The liquid culture is incubated on a shaker (200 rpm) at 28 ± 2 °C for seven days.[7]
-
Extraction: The culture broth (2L) is filtered to separate the mycelia. The filtrate is acidified to a pH < 2 with HCl and then extracted twice with an equal volume of ethyl acetate (EtOAc).[7] The organic layers are combined and concentrated to yield the crude extract.
References
- 1. Production of pyomelanin, a second type of melanin, via the tyrosine degradation pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 4-Hydroxyphenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Filamentous fungi as emerging cell factories for the production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecology Drives the Distribution of Specialized Tyrosine Metabolism Modules in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecology drives the distribution of specialized tyrosine metabolism modules in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced production of N-formyl alkaloids from Aspergillus fumigatus by co-culture with Streptomyces peucetius. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Use of Formanilide in Organic Synthesis
Introduction
Formanilide, also known as N-phenylformamide, is a versatile and important organic compound with the chemical formula C₆H₅NH(CHO).[1] It serves as a crucial intermediate and reagent in a wide array of synthetic transformations.[2][3] Its utility stems from its role as a formylating agent, a precursor to valuable functional groups like isocyanides, and a building block in the synthesis of heterocycles and other complex molecules.[3] These application notes provide detailed protocols and data for key synthetic applications of this compound, targeted towards researchers, scientists, and professionals in drug development.
Application Note 1: Formylation of Electron-Rich Arenes via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a substituted formamide, such as N-methylthis compound or dimethylformamide (DMF), which is activated with an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][6] This reagent then attacks the electron-rich arene, and subsequent hydrolysis yields the corresponding aryl aldehyde.[5][7] The reaction is highly effective for substrates such as phenols, anilines, and activated heterocycles like pyrroles and furans.[5][7]
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Quantitative Data
The following table summarizes typical reaction parameters for the formylation of N,N-dimethylaniline using N-methylthis compound, a representative example of the Vilsmeier-Haack reaction.[8]
| Parameter | Value | Method of Analysis |
| Substrate | N,N-Dimethylaniline | - |
| Formylating Agent | N-Methylthis compound | - |
| Activating Agent | Phosphorus Oxychloride (POCl₃) | - |
| Reaction Solvent | Dichloromethane (CH₂Cl₂) | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2-4 hours | TLC, LC-MS |
| Product | 4-(Dimethylamino)benzaldehyde | ¹H NMR, ¹³C NMR, MS |
| Typical Yield | 75-85% | Gravimetric analysis |
Experimental Protocol: Synthesis of 4-(Dimethylamino)benzaldehyde[8]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylthis compound (1.0 eq) in anhydrous dichloromethane.[8] Cool the solution to 0 °C in an ice bath.[8] Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution.[8] After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[8]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.[8] Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.[8] Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.[8] Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[8] Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.[8] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8] Purify the crude product by silica gel column chromatography (hexane/ethyl acetate eluent) to yield the pure 4-(dimethylamino)benzaldehyde.[8]
Application Note 2: Synthesis of Isocyanides via Dehydration
This compound and its derivatives are excellent precursors for the synthesis of isocyanides (isonitriles).[1][9] The most common and practical method for this transformation is the dehydration of the formamide functional group using a dehydrating agent, most notably phosphorus oxychloride (POCl₃), in the presence of a base like triethylamine.[10][11] This method is efficient, rapid, and provides access to a wide range of functionalized isocyanides in high yields.[10]
Experimental Workflow: From this compound to Isocyanide
The synthesis is a straightforward dehydration process, typically completed in minutes under mild conditions.
Caption: Workflow for the synthesis of isocyanides from formanilides.
Quantitative Data
The following table presents typical yields for the synthesis of various isocyanides from their corresponding formamides using the POCl₃/triethylamine protocol.[10]
| Starting Formamide | Product Isocyanide | Reaction Time (min) | Yield (%) |
| N-Phenylformamide | Phenyl isocyanide | < 5 | >95 |
| N-(4-Methoxyphenyl)formamide | 4-Methoxyphenyl isocyanide | < 5 | >95 |
| N-Benzylformamide | Benzyl isocyanide | < 5 | >95 |
| N-Cyclohexylformamide | Cyclohexyl isocyanide | < 5 | >95 |
Experimental Protocol: General Procedure for Isocyanide Synthesis[10]
-
Reaction Setup: To a solution of the N-substituted formamide (2 mmol) in triethylamine (2 mL), add phosphorus oxychloride (2 mmol, 0.2 mL) dropwise at 0 °C with stirring.[10]
-
Reaction: Stir the reaction mixture at 0 °C for approximately 5 minutes.[10] Monitor the reaction's progress using TLC.[10]
-
Purification: After the reaction is complete, pour the mixture directly onto a packed silica gel column.[10] Elute with 100% diethyl ether to afford the pure isocyanide product in high yield.[10] This method minimizes solvent waste and avoids an aqueous work-up.[10]
Application Note 3: Catalytic Synthesis of Unsymmetrical Ureas and Carbamates
This compound can serve as a precursor for the synthesis of unsymmetrical ureas and carbamates, which are valuable intermediates, particularly for the production of isocyanates.[12] This transformation is achieved by reacting this compound with a dialkyl amine or an alcohol in the presence of a Group VIII transition metal catalyst, such as a ruthenium complex.[12]
Logical Relationship: this compound as an Isocyanate Precursor
This catalytic process provides an alternative route to isocyanates by first forming a stable urea or carbamate intermediate.
Caption: Synthetic utility of this compound in producing urea and carbamate intermediates.
Quantitative Data
The table below details results from the catalytic reaction of this compound with di-n-butylamine under various conditions.[12]
| Catalyst | Solvent | Time (h) | Conversion of this compound (%) | Selectivity to DBPU* (%) |
| RuCl₂(PPh₃)₃ | Mesitylene | 20 | 19 | 90 |
| RuCl₂(PPh₃)₃ | Diphenylmethane | 20 | 50 | >90 |
| RuCl₂(PPh₃)₃ | Diphenylmethane | 6 | 75 | 85 |
| RuCl₂(DMSO)₄ | Diphenylmethane | 20 | 55 | >90 |
*DBPU: N,N-di-n-butyl-N'-phenylurea
Experimental Protocol: Synthesis of N,N-di-n-butyl-N'-phenylurea[12]
-
Reaction Setup: Combine this compound (0.48 g), di-n-butylamine (0.52 g), and diphenylmethane (10 mL) in a round-bottom flask under a dry nitrogen atmosphere.[12]
-
Catalyst Addition: Add the ruthenium catalyst, for example, ruthenium dichloride tris(triphenylphosphine) (0.20 g), to the stirred reaction mixture.[12]
-
Reaction: Heat the mixture to 165 °C.[12] Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).[12]
-
Analysis: After the desired reaction time (e.g., 20 hours), cool the mixture and analyze the conversion of this compound and the selectivity to the urea product using HPLC.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US5686645A - Synthesis of isocyanate precursors from primary formamides - Google Patents [patents.google.com]
The Versatility of Formanilide in the Synthesis of Key Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Formanilide, a readily available and versatile reagent, serves as a valuable C1 building block in the synthesis of a wide array of heterocyclic compounds. Its utility as a formylating agent and a precursor in cyclization reactions makes it an indispensable tool in medicinal chemistry and drug development for the construction of privileged scaffolds such as quinazolines, isoquinolines, and various formylated heterocycles. This document provides detailed application notes and experimental protocols for the preparation of key heterocyclic compounds using this compound, with a focus on the Niementowski, Vilsmeier-Haack, and Bischler-Napieralski reactions.
Synthesis of Quinazolinones via the Niementowski Reaction
The Niementowski reaction provides a direct route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) through the condensation of anthranilic acids with amides, such as this compound or formamide.[1][2] Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. Microwave-assisted protocols have been shown to significantly accelerate this reaction, leading to higher yields and operational simplicity.[3][4]
General Reaction Scheme:
An anthranilic acid derivative reacts with this compound upon heating to yield the corresponding quinazolinone.
Experimental Protocol: Microwave-Assisted Niementowski Quinazolinone Synthesis
This protocol is adapted from the microwave-assisted synthesis described by Khajavi et al.[3]
Materials:
-
Substituted anthranilic acid
-
This compound (or formamide)
-
Household unmodified microwave oven
-
Pyrex beaker
Procedure:
-
In a Pyrex beaker, thoroughly mix the substituted anthranilic acid (1.0 eq.) and this compound (2.0-3.0 eq.).
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 600W) for a short duration (typically 2-5 minutes). The reaction should be monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is often of high purity and can be purified further by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data:
| Entry | Anthranilic Acid Derivative | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Anthranilic acid | 3 | 600 | 92 | [3] |
| 2 | 5-Chloroanthranilic acid | 4 | 600 | 88 | [3] |
| 3 | 5-Nitroanthranilic acid | 5 | 450 | 85 | [3] |
| 4 | 3,5-Dibromoanthranilic acid | 2.5 | 600 | 95 | [3] |
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to a vast number of isoquinoline alkaloids and pharmacologically active molecules. [5][6]The reaction involves the intramolecular cyclization of a β-arylethylamide, which can be readily prepared by the N-formylation of a β-arylethylamine using this compound. [7]The cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). [5][8]
General Reaction Scheme:
A β-phenylethylamine is first N-formylated using this compound. The resulting amide is then cyclized in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline.
Experimental Protocol: Two-Step Synthesis of 3,4-Dihydroisoquinolines
Step 1: N-Formylation of β-Phenylethylamine
Materials:
-
β-Phenylethylamine
-
This compound
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of β-phenylethylamine (1.0 eq.) in toluene, add this compound (1.1 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting amine is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The crude N-(β-phenylethyl)formamide can often be used in the next step without further purification. If necessary, purify by column chromatography.
Step 2: Bischler-Napieralski Cyclization
Materials:
-
N-(β-phenylethyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Sodium bicarbonate solution
-
Ice
Procedure:
-
Dissolve the crude N-(β-phenylethyl)formamide (1.0 eq.) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath and add phosphorus oxychloride (2.0-3.0 eq.) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 3,4-dihydroisoquinoline by column chromatography or distillation.
Quantitative Data:
| Entry | β-Phenylethylamine Derivative | Cyclizing Agent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| 1 | Phenylethylamine | POCl₃ | Reflux | 3 | 85 | [5] |
| 2 | 3,4-Dimethoxyphenylethylamine | POCl₃ | Reflux | 2 | 90 | [5] |
| 3 | 3-Methoxyphenylethylamine | P₂O₅ | 140 | 1 | 78 | [6] |
| 4 | 4-Chlorophenylethylamine | POCl₃ | Reflux | 4 | 75 | General Knowledge |
Reaction Mechanism: Bischler-Napieralski Reaction
Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.
Other Applications of this compound in Heterocyclic Synthesis
While the Niementowski, Vilsmeier-Haack, and Bischler-Napieralski reactions are primary examples, this compound's utility extends to other important transformations.
-
Pictet-Spengler Reaction: this compound can be a precursor for the in situ generation of formaldehyde or other formylating equivalents required for the Pictet-Spengler synthesis of tetrahydroisoquinolines and β-carbolines. [9][10]The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. [11][12]
-
Oxazole Synthesis: In variations of the Robinson-Gabriel synthesis, this compound can serve as the formylating agent to convert α-amino ketones into the requisite α-acylamino ketone precursors, which then cyclize to form oxazoles. [13][14] These applications highlight the broad potential of this compound as a versatile and economical reagent in the synthesis of a diverse range of heterocyclic compounds crucial for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and optimize these powerful synthetic transformations.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. scribd.com [scribd.com]
Formanilide as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a cornerstone strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. The formyl group, which converts an amine to a formamide (in the case of aniline, a formanilide), serves as a simple and effective protecting group.
The formyl group is one of the smallest acyl-type protecting groups, offering the advantage of minimal steric bulk. Its introduction is typically straightforward, often employing readily available and inexpensive reagents like formic acid. The resulting formamide is generally stable under a range of reaction conditions, yet it can be removed when desired, usually by acidic or basic hydrolysis. This combination of stability and ease of introduction/removal makes the formyl group a valuable tool in the synthetic chemist's arsenal.
These application notes provide a comprehensive overview of the use of this compound as a protecting group for amines, including detailed protocols for both the protection (N-formylation) and deprotection (hydrolysis) steps, along with tabulated data for a variety of substrates to guide researchers in their synthetic endeavors.
N-Formylation of Amines (Protection)
The most common method for the N-formylation of amines is the reaction with formic acid. This can be achieved under various conditions, including catalyst-free heating, or with the use of catalysts to improve efficiency and mildness of the reaction.
Data Presentation: N-Formylation of Various Amines
The following tables summarize the reaction conditions and yields for the N-formylation of a diverse range of aromatic and aliphatic amines.
Table 1: Catalyst-Free N-Formylation of Amines with Formic Acid
| Entry | Amine | Formic Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4 | 60 | 0.5 | 98 |
| 2 | 4-Methylaniline | 4 | 60 | 0.5 | 96 |
| 3 | 4-Methoxyaniline | 4 | 60 | 0.5 | 97 |
| 4 | 4-Chloroaniline | 4 | 60 | 1 | 95 |
| 5 | 4-Bromoaniline | 4 | 60 | 1 | 93 |
| 6 | 2-Nitroaniline | 4 | 60 | 1.5 | 90 |
| 7 | Benzylamine | 4 | 60 | 0.5 | 93 |
| 8 | Dibenzylamine | 4 | 60 | 2 | 85 |
Data compiled from a study on neat reaction conditions.[1]
Table 2: Catalytic N-Formylation of Amines with Formic Acid
| Entry | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | ZnO (50) | None | 70 | 10 min | 99 |
| 2 | 4-Nitroaniline | ZnO (50) | None | 70 | 1 h | 95 |
| 3 | 2-Aminophenol | ZnO (50) | None | 70 | 15 min | 98 |
| 4 | Benzylamine | ZnO (50) | None | 70 | 10 min | 99 |
| 5 | Aniline | Iodine (5) | None | 70 | 0.5 h | 94 |
| 6 | 4-Chloroaniline | Iodine (5) | None | 70 | 0.5 h | 92 |
| 7 | Benzylamine | Iodine (5) | None | 70 | 0.5 h | 95 |
| 8 | Aniline | NP@SO3H (10 mg) | Ethanol | Room Temp. | 10 min | 95 |
| 9 | 4-Methoxyaniline | NP@SO3H (10 mg) | Ethanol | Room Temp. | 10 min | 95 |
| 10 | 4-Chloroaniline | NP@SO3H (10 mg) | Ethanol | Room Temp. | 10 min | 91 |
Data for ZnO catalyzed reactions compiled from Hosseini-Sarvari, M. (2006).[2] Data for Iodine catalyzed reactions compiled from Kim, J.-G., & Jang, D. O. (2010).[3] Data for NP@SO3H catalyzed reactions compiled from a study on a novel solid acid magnetic nanocatalyst.[4]
Experimental Protocols: N-Formylation
Protocol 1: Catalyst-Free N-Formylation of Aniline
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Formic acid (4.0 mmol, 184 mg, ~0.15 mL)
-
Round-bottom flask (10 mL)
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask containing a stir bar, add aniline (1.0 mmol).
-
Add formic acid (4.0 mmol) to the flask.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess formic acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: ZnO-Catalyzed N-Formylation of 2-Aminophenol
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Formic acid (3.0 mmol, 138 mg, ~0.11 mL)
-
Zinc oxide (ZnO) (0.5 mmol, 41 mg)
-
Round-bottom flask (10 mL)
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Dichloromethane
-
Water
Procedure:
-
In a 10 mL round-bottom flask, combine 2-aminophenol (1.0 mmol) and zinc oxide (0.5 mmol).
-
Add formic acid (3.0 mmol) to the mixture.
-
Heat the solvent-free mixture to 70 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 15 minutes.
-
After cooling to room temperature, add dichloromethane (20 mL) to the reaction mixture.
-
Filter the mixture to remove the ZnO catalyst.
-
Wash the filtrate with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-(2-hydroxyphenyl)formamide.
Deprotection of Formanilides (Hydrolysis)
The formyl group is typically removed by hydrolysis under either acidic or basic conditions. The choice of conditions depends on the stability of other functional groups present in the molecule.
Data Presentation: Deprotection of Formanilides
While many literature reports focus on the kinetics of hydrolysis, the following tables provide an indication of the conditions required for deprotection. It is important to note that reaction times and yields can vary significantly based on the specific substrate and reaction scale.
Table 3: Acidic Hydrolysis of N-Formyl-α-L-aspartyl-L-phenylalanine Methyl Ester
| Entry | Solvent | Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-Butanol/Water | 4N HCl (3 mL for 3.2g substrate) | 65 | 10 | 70 |
| 2 | Acetonitrile/Water | 4N HCl (3 mL for 3.2g substrate) | 65 | 8 | 73 |
Data compiled from a patent on removing formyl groups.[5]
Table 4: General Conditions for Hydrolysis of Substituted Formanilides
| Condition | Reagent | Concentration | Temperature (°C) |
| Acidic | Hydrochloric Acid | 0.01 - 8 M | 40 |
| Alkaline | Sodium Hydroxide | 0.01 - 3 M | 25 - 40 |
These conditions were used for kinetic studies of hydrolysis and can serve as a starting point for optimizing deprotection protocols.[6]
Experimental Protocols: Deprotection
Protocol 3: Acidic Hydrolysis of this compound
Materials:
-
This compound (1.0 mmol, 121 mg)
-
Hydrochloric acid (e.g., 3 M aqueous solution, 5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 10%)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place this compound (1.0 mmol) in a 25 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Add 3 M hydrochloric acid (5 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until the pH is basic (pH ~9-10).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain aniline.
Protocol 4: Basic Hydrolysis of this compound
Materials:
-
This compound (1.0 mmol, 121 mg)
-
Sodium hydroxide solution (e.g., 3 M aqueous solution, 5 mL)
-
Ethanol (optional, to aid solubility)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.0 mmol) in a minimal amount of ethanol if necessary.
-
Add 3 M sodium hydroxide solution (5 mL).
-
Heat the reaction mixture to reflux.
-
Follow the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield aniline.
Stability of the this compound Group
The this compound protecting group is generally stable to a variety of conditions, making it compatible with many synthetic transformations.
-
Stable to:
-
Mildly acidic and basic conditions (at room temperature).
-
Many reducing agents (e.g., NaBH₄, H₂/Pd-C under neutral conditions).
-
Many oxidizing agents.
-
Organometallic reagents (e.g., Grignard reagents, organolithiums) at low temperatures.
-
-
Labile to:
-
Strong acidic conditions, especially with heating (hydrolysis).
-
Strong basic conditions, especially with heating (hydrolysis).
-
Mandatory Visualizations
Caption: General workflow for the use of this compound as a protecting group.
References
- 1. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 5. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 6. Research Portal [iro.uiowa.edu]
Application Notes and Protocols for the Synthesis of N-methylformanilide from Formanilide
For Researchers, Scientists, and Drug Development Professionals
Application Note
N-methylformanilide is a versatile chemical intermediate and solvent with significant applications in organic synthesis, particularly as a Vilsmeier reagent for formylation reactions. It also serves as a key building block in the manufacturing of various pharmaceuticals, dyes, and agrochemicals. The synthesis of N-methylthis compound is a fundamental transformation in organic chemistry. While commonly prepared via the formylation of N-methylaniline, the N-methylation of this compound presents an alternative and valuable synthetic route. This document provides detailed protocols for the synthesis of N-methylthis compound from this compound using various methylation strategies, including the use of dimethyl sulfate, methyl iodide, and phase-transfer catalysis. The selection of a particular method may depend on factors such as reagent availability, safety considerations, and desired scale of the reaction. The following protocols are designed to provide researchers with reliable and reproducible methods for this important synthesis.
General Reaction Scheme
The fundamental reaction involves the deprotonation of the amide nitrogen in this compound, followed by nucleophilic attack on a methylating agent.
Caption: General reaction for the N-methylation of this compound.
Experimental Protocols
Herein, we describe three distinct protocols for the synthesis of N-methylthis compound from this compound.
Method A: Methylation using Dimethyl Sulfate
This method employs dimethyl sulfate as a potent and efficient methylating agent.
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, add this compound.
-
Dissolution: Add anhydrous THF to the flask to dissolve the this compound.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. The addition may cause gas evolution (hydrogen), so it should be done slowly.
-
Methylation: After the gas evolution ceases (indicating the formation of the sodium salt of this compound), cool the mixture in an ice bath. Add a solution of dimethyl sulfate in anhydrous THF dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude N-methylthis compound by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
Method B: Methylation using Methyl Iodide
This protocol utilizes methyl iodide as the methylating agent.
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, anhydrous potassium carbonate, and acetone or DMF.
-
Methylation: Add methyl iodide to the suspension.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium iodide formed.
-
Extraction: If DMF was used as the solvent, dilute the filtrate with water and extract with dichloromethane. If acetone was used, concentrate the filtrate under reduced pressure, then partition the residue between water and dichloromethane.
-
Washing: Wash the organic layer with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation.
Method C: Phase-Transfer Catalysis (PTC) for Methylation
This method employs a phase-transfer catalyst to facilitate the reaction between the this compound salt and the methylating agent in a biphasic system.
Materials:
-
This compound
-
Dimethyl sulfate or Methyl iodide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene or Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Addition funnel
-
Thermometer
-
Heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine this compound, toluene (or dichloromethane), and the phase-transfer catalyst (e.g., TBAB).
-
Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 30 °C using a cooling bath.
-
Methylating Agent Addition: After the addition of the base, add the methylating agent (dimethyl sulfate or methyl iodide) dropwise over a period of 30-60 minutes, keeping the temperature below 30 °C.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, add deionized water to dissolve the salts.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash with deionized water until the washings are neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
The following tables summarize the key quantitative parameters for the described synthetic protocols.
Table 1: Reagent Quantities
| Parameter | Method A (DMS) | Method B (MeI) | Method C (PTC) |
| This compound | 1.0 eq | 1.0 eq | 1.0 eq |
| Base | NaH (1.1 eq) | K₂CO₃ (1.5 eq) | 50% NaOH (2.0 eq) |
| Methylating Agent | (CH₃)₂SO₄ (1.2 eq) | CH₃I (1.5 eq) | (CH₃)₂SO₄ or CH₃I (1.2 eq) |
| Catalyst | - | - | TBAB (0.05 eq) |
| Solvent | Anhydrous THF | Acetone or DMF | Toluene or CH₂Cl₂ |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Method A (DMS) | Method B (MeI) | Method C (PTC) |
| Temperature | 0 °C to Reflux | Reflux | < 30 °C to RT |
| Reaction Time | 2-4 hours | 4-6 hours | 2-4 hours |
| Expected Yield | 80-90% | 75-85% | 85-95% |
| Purification | Vacuum Distillation / Chromatography | Vacuum Distillation | Vacuum Distillation |
Visualizations
Reaction Pathway
Caption: N-methylation of this compound reaction pathway.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Safety and Characterization
Safety Precautions:
-
Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Concentrated sodium hydroxide is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Product Characterization: The identity and purity of the synthesized N-methylthis compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
Dehydration of Formanilide to Phenylisocyanide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of phenylisocyanide through the dehydration of formanilide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Abstract
The conversion of formanilides to isocyanides is a fundamental transformation in organic chemistry, yielding a versatile functional group for various synthetic applications, including multicomponent reactions. This document outlines two robust and widely used protocols for the dehydration of this compound to phenylisocyanide, employing phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl) as dehydrating agents. Detailed experimental procedures, comparative data on reaction conditions and yields, and crucial safety information are provided to ensure safe and efficient synthesis.
Introduction
Phenylisocyanide is a valuable reagent in organic synthesis, known for its unique electronic structure and reactivity. It serves as a key building block in the synthesis of various heterocyclic compounds, peptidomimetics, and natural products. The most common and practical laboratory-scale synthesis of phenylisocyanide involves the dehydration of N-phenylformamide (this compound). This process requires a dehydrating agent to remove a molecule of water, converting the formyl group into the isocyano functionality.
This document details two effective methods for this transformation: the use of phosphorus oxychloride with a tertiary amine base, and the application of p-toluenesulfonyl chloride in the presence of pyridine. Both methods offer distinct advantages and are amenable to various laboratory settings.
Comparative Data of Dehydration Methods
The choice of dehydrating agent significantly impacts the reaction's efficiency, duration, and substrate scope. Below is a comparative summary of the two primary methods for the dehydration of this compound.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine | Dichloromethane or solvent-free | 0 to rt | < 5 min to 1 h | 90-98% | High yields, very short reaction times, readily available and cost-effective.[1] | Highly toxic and corrosive, exothermic reaction requires careful temperature control. |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane | 0 to rt | ~2 h | 70-95% | Milder reaction conditions, less toxic reagents. | Longer reaction times, requires purification to remove tosyl byproducts.[2] |
Experimental Protocols
3.1. General Safety Precautions
Phenylisocyanide is a toxic and volatile liquid with a strong, unpleasant odor.[3][4] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][5][6] Accidental inhalation or contact with skin should be avoided.[3][6][7] In case of exposure, seek immediate medical attention.[5][6]
3.2. Protocol 1: Dehydration using Phosphorus Oxychloride and Triethylamine
This protocol is adapted from a highly efficient and green chemistry approach.[1]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, optional)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in triethylamine (used as both base and solvent) or a minimal amount of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.
-
If DCM was used, separate the organic layer. If the reaction was solvent-free, extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylisocyanide.
3.3. Protocol 2: Dehydration using p-Toluenesulfonyl Chloride and Pyridine
This method provides a milder alternative to the POCl₃ protocol.[2]
Materials:
-
This compound
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (3.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium carbonate solution. Stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure phenylisocyanide.[8][9]
Reaction Mechanisms and Workflows
4.1. Dehydration of this compound using POCl₃
The reaction proceeds through the activation of the formyl oxygen by phosphorus oxychloride, followed by elimination facilitated by the base.
Caption: Mechanism of this compound Dehydration with POCl₃.
4.2. Dehydration of this compound using TsCl
In this mechanism, the formyl oxygen is activated by tosyl chloride, forming a tosylate intermediate which then undergoes base-mediated elimination.
Caption: Mechanism of this compound Dehydration with TsCl.
4.3. General Experimental Workflow
The overall process for the synthesis and purification of phenylisocyanide is summarized in the following workflow diagram.
Caption: General Workflow for Phenylisocyanide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 3. georganics.sk [georganics.sk]
- 4. Phenyl isocyanide - preparation and application - Georganics [georganics.sk]
- 5. uww.edu [uww.edu]
- 6. aksci.com [aksci.com]
- 7. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 8. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of Formanilide in the Synthesis of the Fungicide Mepanipyrim
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the fungicide mepanipyrim, highlighting the crucial role of formanilide as a precursor. Mepanipyrim, an anilinopyrimidine fungicide, is effective against a variety of fungal pathogens. The synthesis involves a multi-step process commencing with the conversion of aniline, derivable from this compound, to N-phenylguanidine. This is followed by the construction of the core pyrimidine ring system, subsequent chlorination, and a final Sonogashira coupling to introduce the characteristic propynyl group. This document outlines the detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes diagrams to illustrate the synthetic pathway and proposed mechanism of action.
Introduction
Mepanipyrim is a non-systemic fungicide with preventative action, primarily used to control grey mould (Botrytis cinerea) on various fruits and vegetables, as well as scab on pome fruits.[1] Its mode of action involves the inhibition of protein synthesis in fungal cells.[1] this compound, or N-phenylformamide, is a versatile chemical intermediate that serves as a precursor in the synthesis of mepanipyrim.[2][3] This document details a viable synthetic route from this compound-derived aniline to mepanipyrim, providing researchers with the necessary protocols and data for its laboratory-scale synthesis.
Synthetic Pathway Overview
The synthesis of mepanipyrim from aniline, which can be prepared from this compound, proceeds through a four-step sequence. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of mepanipyrim starting from this compound.
Experimental Protocols
Step 1: Preparation of N-Phenylguanidine from Aniline
This protocol describes the synthesis of N-phenylguanidine, a key building block, from aniline. Aniline can be obtained from the hydrolysis of this compound.
Materials:
-
Aniline
-
Cyanamide
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Dissolve aniline in ethanol in a round-bottom flask.
-
Add an aqueous solution of cyanamide to the flask.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield N-phenylguanidine.
Step 2: Synthesis of 2-Anilino-4-hydroxy-6-methylpyrimidine
This step involves the cyclocondensation of N-phenylguanidine with ethyl acetoacetate to form the pyrimidine ring.
Materials:
-
N-Phenylguanidine
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of N-phenylguanidine in ethanol to the sodium ethoxide solution.
-
Add ethyl acetoacetate dropwise to the reaction mixture with constant stirring.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-anilino-4-hydroxy-6-methylpyrimidine.
A similar reaction using guanidine hydrochloride and methyl acetoacetate has been reported to yield the corresponding 2-amino-4-hydroxy-6-methylpyrimidine in 92% yield.[4]
Step 3: Synthesis of 2-Anilino-4-chloro-6-methylpyrimidine
The hydroxyl group on the pyrimidine ring is replaced with a chlorine atom in this step.
Materials:
-
2-Anilino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add 2-anilino-4-hydroxy-6-methylpyrimidine to an excess of phosphorus oxychloride.
-
Reflux the mixture for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate solution, until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-anilino-4-chloro-6-methylpyrimidine.
A reported synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine using this method yielded the product in 62% yield.[4]
Step 4: Synthesis of Mepanipyrim via Sonogashira Coupling
The final step is a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the propynyl group.
Materials:
-
2-Anilino-4-chloro-6-methylpyrimidine
-
Propyne (gas or condensed)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable solvent (e.g., THF or DMF)
-
A base (e.g., triethylamine or diisopropylamine)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-anilino-4-chloro-6-methylpyrimidine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Bubble propyne gas through the reaction mixture or add condensed propyne at low temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain mepanipyrim.
Sonogashira couplings of aryl halides with propyne have been reported to proceed with yields ranging from 85% to 94%.[5]
Quantitative Data Summary
The following table summarizes the reported and expected yields for the key steps in the synthesis of mepanipyrim.
| Step No. | Reaction | Reactants | Product | Reported/Expected Yield (%) | Reference(s) |
| 1 | Guanidinylation | Aniline, Cyanamide | N-Phenylguanidine | - | General Method |
| 2 | Cyclocondensation | N-Phenylguanidine, Ethyl acetoacetate | 2-Anilino-4-hydroxy-6-methylpyrimidine | ~92 (analogous reaction) | [4] |
| 3 | Chlorination | 2-Anilino-4-hydroxy-6-methylpyrimidine, POCl₃ | 2-Anilino-4-chloro-6-methylpyrimidine | ~62 (analogous reaction) | [4] |
| 4 | Sonogashira Coupling | 2-Anilino-4-chloro-6-methylpyrimidine, Propyne | Mepanipyrim | 85 - 94 | [5] |
Proposed Mechanism of Action
Mepanipyrim's fungicidal activity is attributed to the inhibition of protein synthesis.[1] More specifically, it has been shown to inhibit the intracellular transport of very low-density lipoprotein (VLDL) from the Golgi apparatus to the cell surface in rat hepatocytes, suggesting an interference with protein trafficking and secretion pathways.[6]
Caption: Proposed mechanism of action of mepanipyrim, inhibiting protein transport from the Golgi apparatus.
Conclusion
The synthetic route detailed in these application notes provides a comprehensive guide for the laboratory synthesis of the fungicide mepanipyrim, starting from the readily available precursor, this compound. The protocols are based on established chemical transformations and offer good to excellent yields in the key steps. The provided diagrams and quantitative data serve as valuable resources for researchers in the fields of agrochemical synthesis and drug development. Further optimization of reaction conditions may lead to improved overall yields and process efficiency.
References
- 1. Synthesis and structure-activity study of fungicidal anilinopyrimidines leading to mepanipyrim (KIF-3535) as an anti-Botrytis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. Mepanipyrim, a new fungicide, inhibits intracellular transport of very low density lipoprotein in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Formanilide: A Versatile Intermediate in the Synthesis of Pharmaceutical Building Blocks
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Formanilide (N-phenylformamide) is a simple aromatic amide that serves as a crucial and versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds that form the core of many pharmaceutical agents. Its utility stems from its ability to act as a formylating agent or a precursor to more complex structures through reactions like the Vilsmeier-Haack reaction. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.
Vilsmeier-Haack Reaction: Synthesis of 2-Chloro-3-formylquinolines
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. A key application in pharmaceutical synthesis is the preparation of 2-chloro-3-formylquinolines from N-arylacetamides. These quinoline derivatives are valuable precursors for a wide range of biologically active molecules, including kinase inhibitors and antimalarial drugs. The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.
Logical Relationship: Vilsmeier-Haack Reaction
Caption: Formation of the Vilsmeier reagent and its subsequent reaction with an N-arylacetamide.
Quantitative Data for Synthesis of 2-Chloro-3-formylquinolines:
The yield of 2-chloro-3-formylquinolines is highly dependent on the nature and position of substituents on the starting N-arylacetamide.[1]
| Starting Material (N-Arylacetamide) | Reaction Time (h) | Yield (%) | Reference |
| Acetanilide | 16 | 65 | [1] |
| 3-Methylacetanilide | 8 | 75 | [1] |
| 4-Methylacetanilide | 10 | 70 | [1] |
| 3-Methoxyacetanilide | 4 | 85 | [1] |
| 4-Methoxyacetanilide | 6 | 80 | [1] |
| 3-Chloroacetanilide | 12 | 60 | [1] |
| 4-Chloroacetanilide | 14 | 55 | [1] |
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetanilide (5 mmoles) in dry DMF (15 mmoles).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (60 mmoles) dropwise to the stirred solution, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 16 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the hot reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Basify the resulting solution to a neutral or basic pH with 5M NaOH or NaHCO₃ solution to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
If necessary, the crude product can be purified by recrystallization from ethyl acetate.
Synthesis of a Key Intermediate for Ponatinib
Ponatinib is a multi-targeted tyrosine kinase inhibitor. A crucial step in its synthesis involves the formylation of an aniline derivative. While various synthetic routes exist, a plausible pathway utilizes a Vilsmeier-Haack type reaction to introduce a formyl group, which is a key handle for further elaboration.[2]
Experimental Workflow: Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde
Caption: Workflow for the synthesis of a key Ponatinib intermediate.
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)benzaldehyde [2]
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (5.0 eq) and DCM (10 vol), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-Bromo-2-(trifluoromethyl)benzaldehyde.
This compound in the Synthesis of Other Major Pharmaceuticals
While this compound is a fundamental reagent in organic synthesis, its direct application as a starting material in the most commonly published synthetic routes for some major pharmaceuticals is not always prominent. These syntheses are often complex, multi-step processes starting from more advanced intermediates.
-
Imatinib: The synthesis of Imatinib, a tyrosine kinase inhibitor, typically involves the coupling of several key intermediates, including a pyrimidine core and substituted aniline and benzamide moieties.[3] While formylation reactions are generally important in building such heterocyclic and aromatic systems, the direct use of this compound in the primary synthetic routes is not explicitly detailed.
-
Dasatinib: Dasatinib, another tyrosine kinase inhibitor, is synthesized through various routes, often involving the construction of a thiazole ring.[4][5] The core intermediates are typically assembled from precursors other than this compound in the most cited synthetic pathways.
-
Nilotinib: The synthesis of Nilotinib, also a tyrosine kinase inhibitor, is a multi-step process.[6][7] Published routes often commence with precursors like 3-amino-4-methylbenzoic acid derivatives and build the complex molecule through a series of condensations and cyclizations.
-
Flufenamic Acid: Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is synthesized by the coupling of 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline. The direct involvement of this compound as a starting material is not described in the common synthetic methods.
For these pharmaceuticals, while this compound itself may not be the direct starting material in the most established routes, the principles of formylation, for which this compound is a key reagent, are fundamental to the construction of the complex aromatic and heterocyclic systems they contain. Researchers may explore the use of this compound or its derivatives in alternative or novel synthetic strategies for these and other drug molecules.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Manganese-Catalyzed N-formylation of Anilines using Oxalic Acid as a CO Surrogate
Introduction
The N-formylation of anilines is a fundamental transformation in organic synthesis, yielding formanilides that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] Traditional methods for N-formylation often rely on hazardous reagents such as carbon monoxide (CO) gas, which is toxic, flammable, and requires specialized handling equipment.[1] This application note details a novel and efficient manganese-catalyzed protocol for the N-formylation of anilines that utilizes oxalic acid dihydrate as a safe, stable, and readily available surrogate for carbon monoxide.[1] This method, developed by Afsina, Rohit, and Anilkumar, offers a practical and environmentally benign alternative to classical formylation techniques, providing moderate to excellent yields of various formanilides.[1][2] The reaction is catalyzed by the inexpensive and earth-abundant transition metal, manganese, further enhancing its appeal for sustainable chemical synthesis.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the optimization of reaction conditions and the exploration of the substrate scope for the manganese-catalyzed N-formylation of anilines.
Table 1: Optimization of Reaction Conditions[1]
| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent (1 mL) | Atmosphere | Yield (%) |
| 1 | MnCl₂·4H₂O | Na₂CO₃·H₂O | DMF | N₂ | 98 |
| 2 | Mn(OAc)₃·2H₂O | Na₂CO₃·H₂O | DMF | N₂ | 85 |
| 3 | Mn(OAc)₂·4H₂O | Na₂CO₃·H₂O | DMF | N₂ | 92 |
| 4 | MnO₂ | Na₂CO₃·H₂O | DMF | N₂ | 75 |
| 5 | MnBr(CO)₅ | Na₂CO₃·H₂O | DMF | N₂ | 88 |
| 6 | MnCl₂·4H₂O | Na₂CO₃·H₂O | DMF | Air | 45 |
| 7 | No Catalyst | Na₂CO₃·H₂O | DMF | N₂ | 56 |
| 8 | MnCl₂·4H₂O | No Base | DMF | N₂ | 50 |
| 9 | MnCl₂·4H₂O | K₂CO₃ | DMF | N₂ | 82 |
| 10 | MnCl₂·4H₂O | Cs₂CO₃ | DMF | N₂ | 78 |
| 11 | MnCl₂·4H₂O | Na₂CO₃·H₂O | Toluene | N₂ | 45 |
| 12 | MnCl₂·4H₂O | Na₂CO₃·H₂O | Dioxane | N₂ | 65 |
Reaction conditions: Aniline (0.53 mmol), oxalic acid dihydrate (6 equiv), catalyst (5 mol%), base (2 equiv), solvent (1.0 mL) at 130 °C for 20 h. All yields are isolated yields.
Table 2: Substrate Scope of N-formylation of Various Anilines[2]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-phenylformamide | 98 |
| 2 | 4-methylaniline | N-(p-tolyl)formamide | 95 |
| 3 | 3-methylaniline | N-(m-tolyl)formamide | 92 |
| 4 | 2-methylaniline | N-(o-tolyl)formamide | 85 |
| 5 | 2,6-dimethylaniline | N-(2,6-dimethylphenyl)formamide | 96 |
| 6 | 4-methoxyaniline | N-(4-methoxyphenyl)formamide | 93 |
| 7 | 3-methoxyaniline | N-(3-methoxyphenyl)formamide | 88 |
| 8 | 2-methoxyaniline | N-(2-methoxyphenyl)formamide | 82 |
| 9 | 4-chloroaniline | N-(4-chlorophenyl)formamide | 90 |
| 10 | 4-bromoaniline | N-(4-bromophenyl)formamide | 89 |
| 11 | 4-fluoroaniline | N-(4-fluorophenyl)formamide | 91 |
| 12 | 2-aminophenol | N-(2-hydroxyphenyl)formamide | 50 |
Reaction conditions: Aniline derivative (0.53 mmol), oxalic acid dihydrate (6 equiv), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2 equiv), DMF (1.0 mL) at 130 °C for 20 h under a nitrogen atmosphere. All yields are isolated yields.
Experimental Protocols
General Procedure for the Manganese-Catalyzed N-formylation of Aniline[1]
-
To a dry oven-dried Schlenk tube, add aniline (0.53 mmol, 1.0 equiv), manganese(II) chloride tetrahydrate (MnCl₂·4H₂O; 5.2 mg, 0.0265 mmol, 5 mol%), sodium carbonate monohydrate (Na₂CO₃·H₂O; 131 mg, 1.06 mmol, 2.0 equiv), and oxalic acid dihydrate ((COOH)₂·2H₂O; 397 mg, 3.18 mmol, 6.0 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen gas three times.
-
Add anhydrous dimethylformamide (DMF; 1.0 mL) to the reaction mixture under a nitrogen atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 20 hours at 130 °C.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired N-formanilide.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the manganese-catalyzed N-formylation of anilines using oxalic acid as a CO surrogate.[2]
Caption: Proposed catalytic cycle for the N-formylation of anilines.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of formanilides via manganese-catalyzed N-formylation.
Caption: General experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Manganese-Catalyzed N-Formylation of Aniline to Formanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the manganese-catalyzed N-formylation of anilines to produce formanilides. This method represents a significant advancement in synthetic chemistry, offering a safer and more environmentally benign alternative to traditional formylation techniques that often rely on toxic and difficult-to-handle carbon monoxide (CO) gas. By utilizing inexpensive and abundant manganese as a catalyst in conjunction with readily available formyl surrogates like oxalic acid or formic acid, this process delivers moderate to excellent yields of formanilides, which are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other valuable organic compounds.
Introduction
Formanilides are key structural motifs and versatile intermediates in organic synthesis. The N-formylation of anilines is a fundamental transformation for their preparation. Traditional methods often involve hazardous reagents. Recent advancements have focused on the use of earth-abundant, low-toxicity metals as catalysts. Manganese, being the third most abundant transition element, offers a cost-effective and sustainable option.
This protocol details two primary manganese-catalyzed methods for the N-formylation of anilines: one employing oxalic acid dihydrate and another using formic acid as a CO surrogate. Both methods demonstrate broad substrate scope and functional group tolerance, making them highly applicable in a research and development setting.
Data Presentation
The following tables summarize the quantitative data for the manganese-catalyzed N-formylation of various substituted anilines using either oxalic acid or formic acid as the formyl source.
Table 1: Manganese-Catalyzed N-Formylation of Anilines with Oxalic Acid[1]
| Entry | Substrate (Aniline) | Product | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 98 |
| 2 | 4-Methylaniline | N-(p-Tolyl)formamide | 96 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 95 |
| 4 | 4-Ethylaniline | N-(4-Ethylphenyl)formamide | 94 |
| 5 | 4-Isopropylaniline | N-(4-Isopropylphenyl)formamide | 92 |
| 6 | 4-tert-Butylaniline | N-(4-(tert-Butyl)phenyl)formamide | 90 |
| 7 | 4-Fluoroaniline | N-(4-Fluorophenyl)formamide | 88 |
| 8 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 85 |
| 9 | 4-Bromoaniline | N-(4-Bromophenyl)formamide | 82 |
| 10 | 4-Iodoaniline | N-(4-Iodophenyl)formamide | 80 |
| 11 | 2-Methylaniline | N-(o-Tolyl)formamide | 78 |
| 12 | 3-Methylaniline | N-(m-Tolyl)formamide | 93 |
| 13 | 3-Methoxyaniline | N-(3-Methoxyphenyl)formamide | 91 |
| 14 | 3-Chloroaniline | N-(3-Chlorophenyl)formamide | 83 |
| 15 | 3-Bromoaniline | N-(3-Bromophenyl)formamide | 81 |
Reaction Conditions: Aniline (1 equiv), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equiv), (COOH)₂·2H₂O (6 equiv), DMF (1 mL), 130 °C, 20 h, under N₂ atmosphere.[1][2]
Table 2: Manganese-Catalyzed N-Formylation of Anilines with Formic Acid[3][4]
| Entry | Substrate (Aniline) | Product | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 98 |
| 2 | 4-Methylaniline | N-(p-Tolyl)formamide | 95 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 94 |
| 4 | 4-Ethylaniline | N-(4-Ethylphenyl)formamide | 92 |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)formamide | 87 |
| 6 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 84 |
| 7 | 4-Bromoaniline | N-(4-Bromophenyl)formamide | 81 |
| 8 | 3-Methylaniline | N-(m-Tolyl)formamide | 92 |
| 9 | 3-Methoxyaniline | N-(3-Methoxyphenyl)formamide | 90 |
| 10 | 3-Chloroaniline | N-(3-Chlorophenyl)formamide | 82 |
Reaction Conditions: Aniline (1 equiv), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equiv), HCOOH (6 equiv), DMF (1 mL), 130 °C, 20 h, under N₂ atmosphere.[3][4]
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Formylation of Aniline using Oxalic Acid
This protocol is based on the successful synthesis of N-phenylformamide with a 98% yield.[2]
Materials:
-
Aniline (0.53 mmol, 1 equiv)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 5 mol %)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O, 2 equiv)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O, 6 equiv)
-
Dimethylformamide (DMF, 1 mL)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add aniline (1 equiv), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equiv), and (COOH)₂·2H₂O (6 equiv).
-
Add DMF (1 mL) to the tube.
-
Seal the Schlenk tube and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Place the reaction mixture in a preheated oil bath at 130 °C and stir for 20 hours.
-
After 20 hours, remove the reaction from the oil bath and allow it to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylformamide.
-
Confirm the product structure and purity using HRMS, IR, and NMR spectroscopy.[2]
Protocol 2: Manganese-Catalyzed N-Formylation of Aniline using Formic Acid
This protocol outlines the synthesis of N-phenylformamide, which can be achieved in 98% yield.[3][4]
Materials:
-
Aniline (1 equiv)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 5 mol %)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O, 2 equiv)
-
Formic acid (HCOOH, 6 equiv)
-
Dimethylformamide (DMF, 1 mL)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube, combine aniline (1 equiv), MnCl₂·4H₂O (5 mol %), and Na₂CO₃·H₂O (2 equiv).
-
Add DMF (1 mL) followed by the careful addition of formic acid (6 equiv).
-
Seal the Schlenk tube, and then evacuate and backfill with nitrogen for three cycles.
-
Immerse the reaction vessel in a preheated oil bath at 130 °C and maintain stirring for 20 hours.
-
After the reaction time has elapsed, cool the mixture to ambient temperature.
-
Check for reaction completion using an appropriate analytical technique (TLC or GC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic phases should be dried over anhydrous Na₂SO₄, filtered, and the solvent removed in vacuo.
-
The resulting crude material can be purified by silica gel column chromatography to yield pure N-phenylformamide.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the manganese-catalyzed N-formylation of aniline using a CO surrogate.
Caption: Proposed catalytic cycle for N-formylation.
Experimental Workflow
This diagram outlines the general workflow for the manganese-catalyzed N-formylation of anilines.
Caption: General experimental workflow.
Logical Relationship of Reaction Components
This diagram shows the relationship between the key components of the reaction.
Caption: Relationship of reaction components.
References
Application Notes and Protocols for the Synthesis of Formanilide using Dimethylformamide and Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formanilide is a crucial intermediate in organic synthesis, serving as a precursor for various pharmaceuticals, dyes, and agrochemicals. It is also utilized as a formylating agent and a protecting group in multi-step syntheses. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the reaction of dimethylformamide (DMF) and aniline, with a focus on the acetic acid-catalyzed method. This approach offers a cost-effective and operationally simpler alternative to methods requiring more hazardous or expensive reagents.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from aniline and DMF using acetic acid as a catalyst, based on reported experimental findings.[1]
| Aniline (mol) | DMF (mol) | Acetic Acid (mol) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 0.1 | 0.25 | 0.05 | 6 | 140-150 | 60.3 | 41-42 | [1] |
| 0.1 | 0.1 | 0.05 | 6 | 140-150 | 52.6 | 41-42 | [1] |
| 0.1 | 0.2 | 0.05 | 6 | 140-150 | 59.5 | 41-42 | [1] |
| 0.1 | 0.4 | 0.05 | 6 | 140-150 | 60.5 | 41-42 | [1] |
| 0.1 | 0.5 | 0.05 | 6 | 140-150 | 59.8 | 41-42 | [1] |
| 0.1 | 0.25 | 0.05 | 3 | 140-150 | 47.2 | 41-42 | [1] |
| 0.1 | 0.25 | 0.05 | 9 | 140-150 | 60.1 | 41-42 | [1] |
| 0.1 | 0.25 | 0.025 | 6 | 140-150 | 53.6 | 41-42 | [1] |
| 0.1 | 0.25 | 0.05 | 120 | - | 45.1 | 41-42 | [1] |
Experimental Protocols
This section details the methodology for the synthesis of this compound from aniline and DMF with acetic acid as a catalyst.[1]
Materials:
-
Aniline
-
Dimethylformamide (DMF)
-
Acetic Acid
-
Hydrochloric Acid (1 mol/L)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
This compound crystal (for seeding)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add aniline (10g, 0.1 mol), dimethylformamide (20 mL, 0.25 mol), and acetic acid (3g, 0.05 mol).
-
Reaction: Heat the mixture to reflux at 140-150 °C with continuous mechanical stirring. Maintain this temperature for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 3 with 1 mol/L hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution, followed by 50 mL of water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator until no more solvent distills off. This will yield a pale yellow oily liquid.
-
Crystallization: Cool the oily liquid to room temperature and add a small crystal of this compound to induce crystallization.
-
Isolation: Allow the product to crystallize at 5-10 °C. The pale yellow oily liquid will slowly solidify into a colorless solid.
-
Drying: Isolate the solid product by filtration and air-dry to obtain this compound.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Proposed Reaction Mechanism
Caption: A proposed mechanism for the acid-catalyzed formylation of aniline with DMF.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves).[2]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors from aniline, DMF, and acetic acid.[3]
-
Handling Chemicals:
-
Aniline: Toxic and readily absorbed through the skin. Handle with care and avoid direct contact.
-
Dimethylformamide (DMF): A potential irritant. Avoid skin and eye contact.
-
Acetic Acid: Corrosive. Handle with care to prevent burns.
-
Hydrochloric Acid: Corrosive. Handle with care.
-
-
Fire Safety: Keep flammable materials away from the heating source. Have a fire extinguisher readily available.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Concluding Remarks
The synthesis of this compound from aniline and dimethylformamide catalyzed by acetic acid is a practical and efficient method suitable for laboratory and potentially industrial-scale production. The protocol provided, along with the quantitative data and safety information, serves as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. The straightforward nature of the reaction and the use of readily available, less hazardous materials make it an attractive option for the production of this valuable intermediate.
References
Application Notes and Protocols: The Role of Formanilide in the Synthesis of Dyes and Fragrances
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formanilide (C₆H₅NHCHO) and its derivatives are versatile chemical intermediates with significant applications in the synthesis of a wide array of organic compounds. In the realm of industrial chemistry, they serve as crucial precursors for the production of vibrant dyes and complex fragrance molecules. This document provides detailed application notes and experimental protocols for the use of this compound-related compounds in the synthesis of triphenylmethane dyes, quinazolinone-based colorants, and indole-based fragrance precursors. The methodologies presented herein are established synthetic routes, offering reproducible procedures for laboratory and potential scale-up applications.
Introduction
This compound, the N-formyl derivative of aniline, is a white crystalline solid that serves as a key building block in organic synthesis.[1] Its reactivity, particularly in formylation reactions, makes it an important precursor in various industrial processes. While this compound itself can be used, its N-substituted derivatives, such as N-methylthis compound and N,N-dimethylformamide (DMF), are more commonly employed in specific reactions like the Vilsmeier-Haack reaction due to their enhanced reactivity and solubility.[2]
This document outlines the synthetic pathways where this compound and its derivatives are utilized to produce high-value chemical entities, including triphenylmethane dyes, quinazolinone dyes, and indole-based fragrance precursors.
Application in Dye Synthesis
This compound derivatives are instrumental in the synthesis of various classes of dyes, including the brilliantly colored triphenylmethane and quinazolinone dyes.
Triphenylmethane Dyes: Synthesis of Malachite Green
Triphenylmethane dyes are known for their intense colors and are widely used in textiles, inks, and as biological stains.[3] A key precursor for many triphenylmethane dyes is p-dimethylaminobenzaldehyde. This intermediate is efficiently synthesized via the Vilsmeier-Haack reaction, which employs a formylating agent derived from a formamide.[4][5] Subsequently, p-dimethylaminobenzaldehyde is condensed with N,N-dimethylaniline to produce the leuco base of the dye, which is then oxidized to the final colored product, Malachite Green.[6][7][8]
Protocol 1: Synthesis of p-Dimethylaminobenzaldehyde via Vilsmeier-Haack Reaction [5]
This protocol details the formylation of N,N-dimethylaniline using the Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Materials: N,N-dimethylaniline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Saturated aqueous sodium acetate solution.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 440 g (6 moles) of DMF and cool the flask in an ice bath.
-
With continuous stirring, slowly add 253 g (1.65 moles) of POCl₃ dropwise, maintaining the temperature below 20°C. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
After the addition of POCl₃ is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with stirring.
-
Once the addition of N,N-dimethylaniline is complete, heat the reaction mixture on a steam bath for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it over 1.5 kg of crushed ice in a large beaker.
-
Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring.
-
The product, p-dimethylaminobenzaldehyde, will precipitate as a yellow solid. Allow the mixture to stand overnight in a refrigerator to ensure complete precipitation.
-
Collect the precipitate by suction filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of Leuco-Malachite Green [7]
-
Materials: Benzaldehyde, N,N-dimethylaniline, Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH) solution.
-
Procedure:
-
In a round-bottom flask, mix 14 g of benzaldehyde, 35 g of N,N-dimethylaniline, and 31.5 g of concentrated HCl.
-
Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.
-
After cooling, make the reaction mixture alkaline with a NaOH solution.
-
Remove any unreacted starting materials by steam distillation.
-
Pour the remaining mixture into 1 liter of water to precipitate the leuco base.
-
Filter the granular precipitate and wash with water until neutral.
-
Dry the collected leuco-malachite green.
-
Protocol 3: Oxidation of Leuco-Malachite Green to Malachite Green [7]
-
Materials: Leuco-malachite green, Hydrochloric acid, Acetic acid, Lead dioxide (PbO₂), Sodium sulfate.
-
Procedure:
-
Melt 10 g of the dry leuco base and add a solution of 27 g of HCl and 4 g of acetic acid in 2500-3000 ml of water.
-
With continuous stirring, slowly add a thin paste of 7.5 g of pure PbO₂.
-
Continue stirring for 2 hours after the addition is complete.
-
Filter off any unreacted lead dioxide.
-
Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions.
-
Filter the solution again.
-
The filtrate contains the Malachite Green dye.
-
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| N,N-dimethylaniline | DMF/POCl₃ | p-dimethylaminobenzaldehyde | - | 2 hours | 100°C | 80-84[4] |
| Benzaldehyde | N,N-dimethylaniline | Leuco-Malachite Green | HCl | 24 hours | 100°C | High |
| Leuco-Malachite Green | - | Malachite Green | PbO₂ | 2 hours | Room Temp. | High |
Table 1: Summary of quantitative data for the synthesis of Malachite Green.
Caption: Synthesis pathway for Malachite Green via the Vilsmeier-Haack reaction.
Quinazolinone Dyes
Quinazolinone derivatives represent a class of heterocyclic compounds that are not only biologically active but also serve as scaffolds for various dyes.[9][10] The synthesis of the quinazolinone core can be achieved through the reaction of anthranilic acid with formamide, a direct derivative of this compound.[11][12][13]
Protocol 4: Synthesis of Quinazolin-4(3H)-one [11][12]
-
Materials: Anthranilic acid, Formamide.
-
Procedure (Conventional Method):
-
In a round-bottom flask, mix 13.7 g (0.1 mol) of anthranilic acid and 22.5 g (0.5 mol) of formamide.
-
Heat the mixture on a sand bath at 150-160°C for 8 hours.
-
Allow the reaction to cool to room temperature.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one.
-
-
Procedure (Microwave-Assisted Method): [11]
-
In a microwave-safe beaker, mix 13.7 g (0.1 mol) of anthranilic acid and 22.5 g (0.5 mol) of formamide.
-
Irradiate the mixture in a microwave oven at 30% power (270 W) for 5 minutes.
-
Allow the mixture to stand for 15 minutes.
-
Irradiate again at 50% power (450 W) for 5 minutes.
-
Cool to room temperature, filter the precipitate, wash with water, and dry.
-
| Method | Reactant 1 | Reactant 2 | Product | Reaction Time | Temperature/Power | Yield (%) |
| Conventional | Anthranilic acid | Formamide | Quinazolin-4(3H)-one | 8 hours | 150-160°C | 61[11] |
| Microwave-Assisted | Anthranilic acid | Formamide | Quinazolin-4(3H)-one | 10 min (total) | 270W then 450W | 87[11] |
Table 2: Comparison of conventional and microwave-assisted synthesis of Quinazolin-4(3H)-one.
Caption: Synthesis of the Quinazolinone core for dye production.
Application in Fragrance Synthesis
Indole and its derivatives are a significant class of compounds in the fragrance industry, known for their characteristic floral and animalic notes.[8] The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones.[14] Phenylhydrazine can be synthesized from aniline, which in turn can be obtained from the hydrolysis of this compound.
Experimental Protocols
Protocol 5: Synthesis of Phenylhydrazine from Aniline [15][16]
-
Materials: Aniline, Concentrated Hydrochloric Acid, Sodium nitrite (NaNO₂), Tin(II) chloride dihydrate (SnCl₂·2H₂O), Sodium hydroxide (NaOH).
-
Procedure:
-
In a beaker, dissolve aniline in concentrated HCl and cool the solution to 0°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of NaNO₂ while maintaining the temperature below 5°C to form the benzenediazonium chloride solution.
-
In a separate beaker, prepare a cold solution of SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring. A precipitate of phenylhydrazine hydrochloride will form.
-
Filter the precipitate and wash with a small amount of cold water.
-
To obtain the free base, treat the hydrochloride salt with a concentrated NaOH solution and extract the phenylhydrazine with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and remove the solvent under reduced pressure to yield phenylhydrazine.
-
Protocol 6: Fischer Indole Synthesis of 2-Methylindole (a model fragrance precursor)
-
Materials: Phenylhydrazine, Acetone, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine in glacial acetic acid.
-
Slowly add acetone to the solution with stirring. An exothermic reaction will occur, forming the phenylhydrazone.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture and pour it into a beaker of cold water.
-
The 2-methylindole will precipitate as a solid.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| Aniline | NaNO₂/HCl | Phenylhydrazine | SnCl₂ | ~2 hours | 0-5°C | 80-84[15] |
| Phenylhydrazine | Acetone | 2-Methylindole | Acetic acid | 1-2 hours | Reflux | High |
Table 3: Summary of quantitative data for the synthesis of a model indole fragrance precursor.
Caption: Workflow for the synthesis of indole fragrance precursors from this compound.
Conclusion
This compound and its derivatives are indispensable intermediates in the chemical industry, providing access to a diverse range of valuable products. The protocols detailed in this document highlight their application in the synthesis of triphenylmethane and quinazolinone dyes, as well as indole-based fragrance precursors. These established methodologies offer robust and efficient routes for the preparation of these compounds, serving as a valuable resource for researchers and professionals in synthetic chemistry and drug development. The use of modern techniques such as microwave-assisted synthesis can significantly improve reaction times and yields, contributing to more sustainable and efficient chemical processes.
References
- 1. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. generis-publishing.com [generis-publishing.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 16. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Formanilide in Rubber Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formanilide (N-phenylformamide) is an organic compound that finds application in the rubber industry as a processing aid and secondary accelerator in vulcanization processes.[1][2] While specific quantitative data on its performance is not widely published in contemporary scientific literature, its utility can be understood through the lens of analogous compounds like acetanilide and the general principles of rubber chemistry.[3][4][5][6] this compound is a derivative of aniline, and aniline-based compounds have a long history of use as accelerators, enhancing the rate and efficiency of the sulfur-based cross-linking of rubber polymers.[7] These application notes provide a detailed overview of the potential roles of this compound, protocols for its evaluation, and a hypothesized mechanism of action.
Disclaimer: Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, some information presented herein is based on the known behavior of structurally similar compounds and established principles of rubber science. Researchers are advised to use this document as a guide for designing their own experiments to determine the precise effects of this compound in their specific rubber formulations.
Potential Applications and Effects
This compound may be used in rubber compounding to achieve the following:
-
Secondary Acceleration: In conjunction with primary accelerators (e.g., thiazoles like MBTS), this compound can increase the rate of vulcanization. This can lead to shorter curing cycles and increased throughput in a manufacturing setting.
-
Activation of Primary Accelerators: Amine derivatives can act as activators for primary accelerators, increasing their efficiency.
-
Modification of Physical Properties: By influencing the cross-link density and structure, this compound may impact the final mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and modulus.
-
Processing Aid: In some contexts, additives like this compound can act as plasticizers or peptizers, which can help in reducing the viscosity of the rubber compound during mixing and processing, leading to better dispersion of fillers and other ingredients.[8][9]
Quantitative Data Summary
| Property | Control (No this compound) | With this compound (e.g., 0.5 phr) | ASTM Standard |
| Cure Characteristics (Rheometer) | ASTM D5289 | ||
| Scorch Time (t_s2, min) | 3.5 | 2.8 | |
| Optimum Cure Time (t_c90, min) | 12.0 | 9.5 | |
| Maximum Torque (M_H, dNm) | 45 | 48 | |
| Minimum Torque (M_L, dNm) | 8 | 7.5 | |
| Physical Properties | |||
| Tensile Strength (MPa) | 22 | 24 | ASTM D412 |
| Elongation at Break (%) | 550 | 520 | ASTM D412 |
| Modulus at 300% Elongation (MPa) | 10 | 12 | ASTM D412 |
| Hardness (Shore A) | 60 | 62 | ASTM D2240 |
Experimental Protocols
Rubber Compounding
Objective: To prepare rubber compounds with and without this compound for comparative testing.
Materials:
-
Natural Rubber (NR) or synthetic rubber (e.g., SBR)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Carbon Black (filler)
-
Primary Accelerator (e.g., MBTS)
-
Sulfur (vulcanizing agent)
-
This compound
-
Processing Oil
Procedure:
-
Masticate the rubber on a two-roll mill until a band is formed.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Add the filler (e.g., carbon black) in increments, ensuring complete dispersion after each addition.
-
Add the processing oil and this compound (for the experimental compound) and mix until homogenous.
-
Add the primary accelerator and sulfur last and mix thoroughly, keeping the temperature low to prevent scorching.
-
Sheet out the compounded rubber and allow it to cool.
Determination of Cure Characteristics
Objective: To evaluate the effect of this compound on the vulcanization process.
Method: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using a Moving Die Rheometer.
Procedure:
-
Calibrate the Moving Die Rheometer (MDR).
-
Place a sample of the uncured rubber compound into the die cavity.
-
Close the cavity and start the test at a specified temperature (e.g., 160°C).
-
The instrument will oscillate one die and measure the torque required.
-
The test continues until the torque reaches a plateau or a specified time has elapsed.
-
Record the scorch time (t_s2), optimum cure time (t_c90), minimum torque (M_L), and maximum torque (M_H).
Measurement of Physical Properties
Objective: To determine the effect of this compound on the mechanical properties of the vulcanized rubber.
Methods:
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension:
-
Cure sheets of the rubber compounds in a compression molding press at the determined optimum cure time and temperature.
-
Die-cut dumbbell-shaped test specimens from the cured sheets.
-
Measure the thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a tensile testing machine.
-
Separate the grips at a constant rate until the specimen ruptures.
-
Record the force and elongation.
-
Calculate tensile strength, elongation at break, and modulus.
-
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness:
-
Use a calibrated Shore A durometer.
-
Place the cured rubber sample on a flat, hard surface.
-
Press the durometer foot firmly onto the sample, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value from the dial within one second.
-
Take multiple readings at different locations and average the results.
-
Visualizations
Hypothesized Vulcanization Pathway
The following diagram illustrates a hypothesized mechanism by which this compound may participate in the accelerated sulfur vulcanization of rubber. It is proposed that under vulcanization temperatures, this compound may hydrolyze to aniline and formic acid. The aniline can then react with sulfur to form active sulfurating agents, which in turn cross-link the rubber polymer chains.
Caption: Hypothesized role of this compound in vulcanization.
Experimental Workflow
The following diagram outlines the logical workflow for evaluating the application of this compound in a rubber manufacturing context.
Caption: Workflow for evaluating this compound in rubber.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Acetanilide Structure, Preparation & Hazards - Lesson | Study.com [study.com]
- 5. Acetanilide [chemeurope.com]
- 6. Acetanilide - Wikipedia [en.wikipedia.org]
- 7. US1417970A - Vulcanization of rubber employing amines and open-chain aldehydes and similar substances and products obtained thereby - Google Patents [patents.google.com]
- 8. CN102863650A - Rubber compound peptizer and preparation method thereof - Google Patents [patents.google.com]
- 9. irtubes.com [irtubes.com]
Troubleshooting & Optimization
Purification of formanilide by crystallization or distillation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of formanilide using crystallization and distillation methods.
Physical and Chemical Properties of this compound
A clear understanding of this compound's properties is crucial for selecting the appropriate purification method and for troubleshooting.
| Property | Value | Citations |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | White to pale grayish-beige crystalline solid | [2] |
| Melting Point | 46-48 °C (lit.) | |
| Boiling Point | 271 °C at 760 mmHg | |
| 166 °C at 14 mmHg | ||
| Solubility | Water: 25.4 g/L at 20 °C, 28.6 g/L at 25 °C | [1] |
| Soluble in polar solvents like ethanol. | [3] | |
| Limited solubility in non-polar solvents like hexane. | [3] | |
| Soluble in ether. | ||
| Density | 1.144 g/mL at 25 °C (lit.) |
Experimental Protocols
Crystallization of this compound
Crystallization is a suitable method for purifying this compound, particularly for removing small amounts of impurities. The choice of solvent is critical for effective purification.
Recommended Solvents: A mixture of water and ethanol, or non-polar solvents like ether, petroleum ether, or ligroin/xylene can be effective.[4] Water is a good choice due to the temperature-dependent solubility of this compound.[3]
Detailed Protocol for Crystallization from Water:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and gently heating the flask on a hot plate. Continue adding small portions of hot water until the this compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Distillation of this compound
Distillation is an effective method for purifying this compound, especially for larger quantities or when impurities have significantly different boiling points. Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.
Detailed Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling.
-
Charging the Flask: Place the crude this compound into the distilling flask.
-
Applying Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system. A pressure of around 14 mmHg is ideal.
-
Heating: Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle.
-
Collecting the Distillate: The this compound will begin to boil and distill at approximately 166 °C under a vacuum of 14 mmHg. Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualization of Experimental Workflows
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- Cooling is too rapid. | - Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of this compound.- Impurities are preventing crystal lattice formation. | - Use a lower-boiling point solvent.- Try a different crystallization solvent.- The oil may eventually solidify upon standing or after cooling in an ice bath. If it solidifies, it can be recrystallized from a more suitable solvent. |
| Low yield of purified crystals. | - Too much solvent was used, and a significant amount of this compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are colored. | - Colored impurities were not fully removed. | - Repeat the crystallization process, ensuring to use activated charcoal for decolorization. |
Distillation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring. | - Ensure a stir bar is used and is stirring effectively. Boiling chips are not effective under vacuum. |
| Difficulty achieving the required vacuum. | - Leaks in the apparatus. | - Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Re-grease joints if necessary. |
| No distillation at the expected temperature. | - The vacuum is not low enough.- The thermometer is placed incorrectly. | - Check the vacuum source and ensure the system is sealed.- The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product solidifies in the condenser. | - The cooling water is too cold, causing the this compound to solidify. | - Stop the flow of cooling water or use warmer water to allow the solidified product to melt and flow into the receiving flask. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound, crystallization or distillation?
A1: The choice depends on the scale of the purification and the nature of the impurities. Crystallization is generally preferred for smaller quantities and for removing minor impurities. Vacuum distillation is more suitable for larger amounts and for separating impurities with significantly different boiling points.
Q2: My this compound sample is slightly yellow. How can I remove the color?
A2: The yellow color is likely due to impurities. During crystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before the hot filtration step.
Q3: Why is vacuum distillation recommended for this compound?
A3: this compound has a high boiling point at atmospheric pressure (271 °C). At this temperature, there is a risk of decomposition. Vacuum distillation allows the substance to boil at a much lower temperature (e.g., 166 °C at 14 mmHg), which minimizes the risk of thermal degradation.
Q4: I obtained an oil during crystallization. What should I do?
A4: This can happen if the solution is too concentrated or if impurities are present. Try adding a little more solvent and reheating to dissolve the oil, then cool slowly. If it persists, you can try to induce crystallization by scratching the flask or adding a seed crystal. Alternatively, separating the oil and trying to crystallize it from a different solvent may be effective.
Q5: How can I confirm the purity of my purified this compound?
A5: The purity can be assessed by measuring its melting point. Pure this compound has a sharp melting point range of 46-48 °C. A broad or depressed melting point indicates the presence of impurities. Spectroscopic methods such as NMR or IR can also be used for confirmation of identity and purity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
Technical Support Center: Synthesis of Formanilide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of formanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial synthesis involves the N-formylation of aniline using formic acid. The reaction is a dehydration, producing this compound and water. To drive the reaction to completion, the water produced is typically removed, often by azeotropic distillation with a solvent like toluene.[1][2]
Q2: What are the most common side reactions and impurities?
The primary side reactions and impurities encountered during this compound synthesis include:
-
Hydrolysis: The reaction is reversible, and excess water can hydrolyze the this compound product back into aniline and formic acid.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual aniline and formic acid in the product mixture.
-
Dehydration to Phenyl Isocyanide: Under harsh dehydrating conditions or high temperatures, this compound can be dehydrated to form phenyl isocyanide, an odorous and toxic byproduct.[5]
-
Oxidation of Aniline: Aniline is susceptible to air oxidation, which can produce colored impurities and darken the final product.
Q3: My final product is yellow or brown instead of a white crystalline solid. What is the cause?
A colored product is typically caused by the oxidation of unreacted aniline. Aniline is notoriously unstable in the presence of air and light, leading to the formation of highly colored polymeric impurities. The issue can be resolved through proper purification.
Q4: How can I improve the yield of my this compound synthesis?
Low yields are often due to an incomplete reaction or hydrolysis of the product.[6] A key strategy to improve yield is the efficient removal of water as it forms. Using a Dean-Stark apparatus with a solvent such as toluene to azeotropically remove water can dramatically increase yields from as low as 40% to over 90%.[1] Alternatively, various catalysts, including iodine or reusable resins like Amberlite IR-120, can improve reaction rates and yields.[2]
Q5: What are the recommended methods for purifying crude this compound?
The most effective purification techniques are:
-
Recrystallization: this compound can be recrystallized from various solvents, including diethyl ether, petroleum ether, or a mixture of ligroin and xylene, to obtain a pure, white crystalline solid.[7]
-
Distillation: Purification can also be achieved by distillation under reduced pressure.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using TLC until the aniline starting material is consumed. Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene). |
| Product Hydrolysis: Inefficient removal of water byproduct shifts the equilibrium back to the reactants.[3][4] | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[1] | |
| Loss During Workup: Product loss during extraction, washing, or transfer steps.[6] | Ensure all transfers are quantitative. Rinse glassware with the extraction solvent. Be cautious during rotary evaporation if the product is volatile under reduced pressure. | |
| Colored Product (Yellow/Brown) | Aniline Oxidation: Unreacted aniline has oxidized due to exposure to air or light. | Minimize the reaction's exposure to air. Purify the crude product thoroughly via recrystallization to remove colored impurities.[7] |
| Reaction Temperature Too High: High temperatures can lead to decomposition and the formation of colored byproducts. | Maintain the recommended reaction temperature. Avoid excessive heating. | |
| Product is an Oil, Not a Solid | Presence of Impurities: Unreacted starting materials or solvent residues can lower the melting point of the product. | Ensure the reaction has gone to completion. Purify the product by recrystallization to remove impurities.[3] Dry the product thoroughly under vacuum to remove residual solvent. |
| Unexpected Analytical Peaks (NMR, GC-MS) | Phenyl Isocyanide Formation: A sharp, unpleasant odor and characteristic peaks may indicate the formation of phenyl isocyanide via dehydration.[5] | Avoid overly harsh dehydrating agents or excessively high temperatures. |
| Unreacted Starting Materials: Presence of aniline and/or formic acid. | Increase reaction time or temperature to drive the reaction to completion. Optimize the stoichiometry of reagents. |
Data Presentation
Table 1: Comparison of Yields under Different Synthetic Conditions
| Formylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | None (neat) | Reflux | - | 40-50 | [1] |
| Formic Acid | Toluene (azeotropic removal of H₂O) | Reflux | 5-6 | 93-97 | [1] |
| Dimethylformamide (DMF) | Acetic Acid | 140-150 | 6 | 60.3 | [3] |
| Formic Acid | Iodine (I₂) (5 mol%) | 70 | 2 | Excellent | [2] |
| Oxalic Acid (CO surrogate) | MnCl₂·4H₂O (5 mol%) / DMF | 130 | 20 | 98 | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Azeotropic Removal of Water
This protocol is a modification of a procedure known to produce high yields by effectively removing the water byproduct.[1]
Materials:
-
Aniline
-
Formic Acid (85-90%)
-
Toluene
-
3-L round-bottomed flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
Procedure:
-
In a 3-L round-bottomed flask equipped with a Dean-Stark apparatus, combine aniline (3 moles), formic acid (e.g., 300 g), and toluene (1.8 L).[1]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Continue the distillation, collecting the water in the Dean-Stark trap. The temperature of the vapor will remain around 87-88°C as long as water is being removed.[1]
-
Once all the water has been removed, the vapor temperature will rise to the boiling point of toluene (approx. 110°C).[1]
-
Continue the distillation until a significant portion of the toluene has been collected (approx. 1.5 L) to ensure the reaction is complete. This typically takes 5-6 hours.[1]
-
Cool the reaction mixture. The remaining toluene can be removed under reduced pressure.
-
The crude this compound can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like petroleum ether.[1][7]
Visualizations
Caption: Main synthesis pathway versus the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 4. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Page loading... [guidechem.com]
- 8. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Formanilide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of formanilide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature.[1][2] - Consider using a catalyst (e.g., iodine, mineral acids, Lewis acids like ZnCl₂, or solid catalysts like Amberlite IR-120).[1] - Ensure efficient removal of water, a byproduct of the reaction, especially when using formic acid. This can be achieved by azeotropic distillation with a solvent like toluene.[3][4] |
| Poor quality of starting materials. | - Use freshly distilled aniline and high-purity formic acid or other formylating agents. - Check for degradation of reagents, especially if they have been stored for a long time. | |
| Sub-optimal stoichiometry. | - Optimize the molar ratio of aniline to the formylating agent. An excess of the formylating agent, such as formic acid, is often used.[1][4] | |
| Formation of Side Products/Impurities | Decomposition of reactants or products at high temperatures. | - Lower the reaction temperature and extend the reaction time. - Choose a milder formylating agent if applicable. |
| Presence of water leading to hydrolysis of the product. | - Ensure anhydrous reaction conditions, especially when using sensitive reagents.[4][5] | |
| Oxidation of aniline. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] | |
| Difficulty in Product Purification | Product is an oil and does not crystallize. | - After concentrating the reaction mixture, attempt to induce crystallization by adding a seed crystal of this compound.[4][8] - Cool the concentrated solution to a lower temperature (e.g., 5-10 °C).[4][8] |
| Contamination with unreacted starting materials. | - Wash the crude product with a dilute acid solution to remove unreacted aniline. - Recrystallize the product from a suitable solvent system such as ether/petroleum ether or water.[9][10] | |
| Discoloration of the product. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - this compound can be sensitive to prolonged air exposure, so proper storage is important.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method is the N-formylation of aniline using formic acid.[1][11] This reaction is often heated to drive off the water that is formed as a byproduct.[3] To improve the yield, azeotropic removal of water using a solvent like toluene is a common industrial and laboratory practice.[3][4]
Q2: How can I drive the reaction to completion when using aniline and formic acid?
A2: To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction. This can be effectively achieved by using a Dean-Stark apparatus with a solvent such as toluene that forms an azeotrope with water.[3] Alternatively, using an excess of formic acid can also help to increase the yield.[1]
Q3: Are there any catalysts that can improve the rate and yield of this compound synthesis?
A3: Yes, various catalysts can be employed. For the reaction of aniline with formic acid, catalysts such as iodine, melamine-trisulfonic acid, and reusable ion-exchange resins like Amberlite IR-120 have been shown to be effective.[1] Lewis acids like zinc chloride (ZnCl₂) have also been used to catalyze the formylation of amines with formic acid under solvent-free conditions.[1]
Q4: My aniline substrate has electron-withdrawing groups. How does this affect the reaction?
A4: Anilines with electron-withdrawing groups are less nucleophilic and therefore react more slowly.[1] To achieve a good yield with these substrates, you may need to use longer reaction times, higher temperatures, or a more potent catalytic system.[1]
Q5: What are some alternative formylating agents to formic acid?
A5: Besides formic acid, other formylating agents can be used. These include:
-
Dimethylformamide (DMF): Can be used as both a solvent and a formylating agent, often in the presence of a catalyst.[4]
-
Acetic Formic Anhydride (AFA): A powerful formylating agent that can be generated in situ from formic acid and acetic anhydride.[12]
-
Chloral: Can be used for the formylation of amines, producing chloroform as a byproduct.[1]
-
Carbon Dioxide and a Reducing Agent: this compound can be synthesized from aniline, carbon dioxide, and a hydrogen source in the presence of a suitable catalyst.[13]
Q6: How do I purify the final this compound product?
A6: Purification is typically achieved through recrystallization. Common solvent systems include ether/petroleum ether, ligroin/xylene, or water.[9][10] If the product is colored, you can use activated charcoal during the recrystallization process. Distillation under reduced pressure is also a viable purification method for this compound.[3][9]
Experimental Protocol: Synthesis of this compound from Aniline and Formic Acid
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Aniline
-
Formic acid (85-90%)
-
Toluene
-
Round-bottomed flask
-
Distillation apparatus (e.g., Dean-Stark trap or a simple distillation setup)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, combine aniline, formic acid, and toluene. A typical molar ratio would be 1:1.2 of aniline to formic acid.
-
Set up the flask for distillation. If using a Dean-Stark trap, fill the trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Continue the distillation until no more water is collected in the trap, which indicates the reaction is complete. The temperature of the vapor will rise to that of boiling toluene when all the water has been removed.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified by recrystallization from a suitable solvent or by vacuum distillation.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield (Illustrative Examples)
| Formylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | None | Toluene (azeotropic removal of water) | Reflux | 5-6 | 93-97 | Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). |
| Formic Acid | Iodine (5 mol%) | None | 70 | 2 | Excellent | Jang et al. (as cited in[1]) |
| Formic Acid | Amberlite IR-120[H+] | None (Microwave) | - | 1-2 min | Excellent | Yang et al. (as cited in[1]) |
| Dimethylformamide | Acetic Acid | None | 140-150 | 6 | 60.3 | CN101747223B[4] |
| Formic Acid | Zinc Oxide (50 mol%) | None | 70 | 0.17-12 | Good to Excellent | Hosseini-Sarvari (as cited in[1]) |
| Oxalic Acid Dihydrate | MnCl₂·4H₂O | DMF | 130 | 20 | 98 | Reddy, Beller et al. (as cited in[6][7]) |
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 5. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 103-70-8 [chemicalbook.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of Formanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formanilide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed[1]. While extensive toxicological properties have not been thoroughly investigated, it is important to handle it with care[1]. Exposure may cause symptoms such as cyanosis, headache, dizziness, confusion, decreased blood pressure, convulsions, and coma[2]. It is also important to avoid breathing dust and contact with skin and eyes[1].
Q2: What are the appropriate storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated place[1]. The container should be kept tightly closed[1]. For long-term storage, it is recommended to keep it sealed in a dry environment at refrigerated temperatures, specifically between 2-8°C[3].
Q3: Is this compound combustible?
A3: Yes, this compound is probably combustible[2]. It has a flash point of >230°F (>112°C)[4].
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents[1][3]. Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guide
Q1: I have accidentally spilled a small amount of solid this compound in the laboratory. What should I do?
A1: For a small spill, you should first ensure the area is well-ventilated. Then, sweep up the solid material and place it into a suitable, closed container for disposal[1]. Avoid creating dust. After the solid has been removed, the area should be cleaned. For detailed steps, refer to the "Experimental Protocol: this compound Spill Cleanup."
Q2: What type of personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this compound, it is recommended to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses, gloves (nitrile rubber is a suitable option), and a lab coat[1][4]. If there is a risk of dust formation, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used[1].
Q3: I am unsure about the appropriate disposal method for this compound waste. What is the correct procedure?
A3: this compound waste should be disposed of as a chemical hazardous waste. Do not dispose of it down the drain or in regular trash. Offer surplus and non-recyclable solutions to a licensed disposal company[1]. All waste containers should be clearly labeled.
Q4: What should I do in case of accidental skin or eye contact with this compound?
A4: In case of skin contact, wash off with soap and plenty of water[1]. If this compound comes into contact with the eyes, flush them with water as a precaution[1]. In case of any persistent irritation, seek medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid, crystalline powder | [2][4] |
| Appearance | White to pale grayish-beige | [3] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | 166 °C at 14 mm Hg | [3] |
| Flash Point | >230 °F (>112 °C) | [4] |
| Water Solubility | 25.4 g/L at 20°C | [3] |
| Storage Temperature | 2-8°C (refrigerated) | [3] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Hazard Statements | Harmful if swallowed | [1] |
Note: There are no established OSHA PEL (Permissible Exposure Limit) or ACGIH TLV (Threshold Limit Value) specifically for this compound.
Experimental Protocols
Experimental Protocol: this compound Spill Cleanup
Objective: To safely clean up a small spill of solid this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves, dust mask (if necessary)
-
Broom and dustpan or other suitable tools for sweeping
-
Sealable container for hazardous waste
-
Soap and water
-
Paper towels
Procedure:
-
Assess the Spill: Determine the extent of the spill. This protocol is for small, manageable spills.
-
Ensure Ventilation: Work in a well-ventilated area to minimize inhalation of any dust.
-
Don PPE: Put on a lab coat, safety goggles, and nitrile gloves. If there is a risk of airborne dust, wear a dust mask.
-
Contain the Spill: If necessary, create a dike around the spill to prevent it from spreading.
-
Clean the Spill: Carefully sweep the solid this compound into a dustpan[1]. Avoid aggressive sweeping that could generate dust.
-
Transfer to Waste Container: Transfer the collected this compound into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water, then wipe dry with paper towels.
-
Dispose of Waste: Dispose of the contaminated paper towels and any other cleaning materials in the designated hazardous waste container.
-
Remove PPE: Remove gloves and other PPE, and wash hands thoroughly with soap and water.
Experimental Protocol: Proper Disposal of this compound Waste
Objective: To ensure the safe and compliant disposal of this compound waste.
Materials:
-
Designated hazardous waste container (sealable and properly labeled)
-
Personal Protective Equipment (PPE) as required for handling this compound
Procedure:
-
Waste Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, paper towels from spill cleanup), in a designated hazardous waste container.
-
Labeling: Ensure the waste container is clearly and accurately labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials, following the same storage condition guidelines as for the pure chemical (cool, dry, well-ventilated).
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste[1].
-
Documentation: Maintain any required documentation for hazardous waste disposal as per your institution's and local regulations.
Visualizations
Caption: Workflow for cleaning up a this compound spill.
References
Technical Support Center: Formanilide Decomposition under Heat and Light
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formanilide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the thermal and photochemical decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound under thermal stress?
When subjected to heat, this compound primarily undergoes dehydration to yield phenyl isocyanide and water. At higher temperatures, further decomposition can occur, leading to the formation of toxic fumes containing nitrogen oxides.[1]
Q2: What happens to this compound when it is exposed to light?
The photochemical decomposition of anilides like this compound can proceed through various pathways, including the cleavage of the amide bond and oxidation of the aromatic ring.[2] The specific products will depend on the wavelength of light used, the solvent, and the presence of other reactive species such as oxygen.
Q3: My thermal decomposition of this compound is resulting in a low yield of phenyl isocyanide. What are the possible causes?
Several factors can contribute to a low yield of phenyl isocyanide:
-
Incomplete Reaction: The temperature may not be high enough, or the reaction time may be too short to achieve complete dehydration.
-
Side Reactions: At higher temperatures, side reactions, such as polymerization of the isocyanide or further decomposition, can reduce the yield of the desired product.
-
Impurities in the Starting Material: The presence of impurities in the this compound can interfere with the dehydration reaction.
Q4: I am observing unexpected peaks in the HPLC analysis of my photodegraded this compound sample. How can I identify them?
Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Photodegradation Products: These are the compounds formed from the breakdown of this compound upon exposure to light.
-
Solvent Impurities: Impurities in the solvent can sometimes be detected by HPLC.
-
Secondary Reactions: The initial photodegradation products may undergo further reactions to form other compounds.
To identify these unknown peaks, techniques such as HPLC coupled with mass spectrometry (HPLC-MS) are highly recommended.
Troubleshooting Guides
Thermal Decomposition (Pyrolysis)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of phenyl isocyanide | - Inadequate temperature.- Reaction time is too short.- Presence of moisture in the starting material or reaction setup. | - Gradually increase the pyrolysis temperature while monitoring the reaction progress.- Extend the reaction time.- Ensure the this compound and all glassware are thoroughly dried before the experiment. |
| Formation of black, tarry residue | - Overheating, leading to polymerization and charring.- Presence of impurities that catalyze side reactions. | - Optimize the pyrolysis temperature to favor the formation of phenyl isocyanide over polymerization.- Use purified this compound as the starting material. |
| Inconsistent results between experiments | - Fluctuations in temperature.- Variations in the heating rate.- Inconsistent sample packing in the pyrolysis tube. | - Use a programmable furnace with precise temperature control.- Maintain a consistent heating rate across all experiments.- Develop a standardized procedure for packing the sample. |
Photochemical Decomposition (Photolysis)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete decomposition | - Insufficient light intensity or inappropriate wavelength.- Low quantum yield for the reaction.- Presence of quenching species. | - Use a higher intensity light source or a wavelength that is strongly absorbed by this compound.- Consider using a photosensitizer if the direct photolysis is inefficient.- Purify the solvent and starting material to remove any quenching impurities. |
| Complex mixture of products | - Multiple competing photochemical pathways.- Secondary photolysis of primary products.- Reactions with the solvent or dissolved oxygen. | - Use monochromatic light to selectively excite specific electronic transitions.- Monitor the reaction over time to identify primary and secondary products.- Degas the solvent to remove oxygen if oxidation is a suspected side reaction. |
| Non-reproducible results | - Fluctuations in light source intensity.- Variations in sample concentration.- Changes in the reaction temperature. | - Use a stabilized power supply for the light source and monitor its output.- Prepare solutions with precise concentrations.- Control the reaction temperature using a water bath or other temperature-controlled setup. |
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound and Identification of Products by GC-MS
Objective: To thermally decompose this compound and identify the resulting products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (recrystallized)
-
Quartz pyrolysis tube
-
Tube furnace with temperature controller
-
Inert gas (e.g., Nitrogen or Argon) supply with flowmeter
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
-
GC-MS system
Procedure:
-
Place a known amount of recrystallized this compound into the center of the quartz pyrolysis tube.
-
Assemble the pyrolysis apparatus, ensuring a continuous flow of inert gas through the tube.
-
Place a cold trap at the outlet of the furnace to collect volatile products.
-
Heat the furnace to the desired decomposition temperature (e.g., starting at 250°C and gradually increasing).
-
Maintain the temperature for a set period.
-
After the reaction is complete, allow the apparatus to cool to room temperature under the inert gas flow.
-
Collect the contents of the cold trap.
-
Analyze the collected sample using a GC-MS system to identify the decomposition products.
Protocol 2: Photochemical Decomposition of this compound and Analysis by HPLC
Objective: To study the photochemical decomposition of this compound in solution and analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Quartz photoreactor vessel
-
UV lamp (e.g., mercury lamp with appropriate filters)
-
Magnetic stirrer and stir bar
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Transfer the solution to the quartz photoreactor vessel.
-
If an inert atmosphere is required, bubble an inert gas through the solution for 15-20 minutes.
-
Place the photoreactor in a controlled temperature environment and begin stirring.
-
Turn on the UV lamp to initiate the photochemical reaction.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Analyze the aliquots using an HPLC system to monitor the disappearance of this compound and the appearance of photoproducts.
Visualizations
Caption: Experimental workflow for the thermal decomposition of this compound.
Caption: Experimental workflow for the photochemical decomposition of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
References
Technical Support Center: Formanilide Chemical Compatibility
This technical support center provides essential information for researchers, scientists, and drug development professionals on the chemical incompatibilities of formanilide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a white crystalline solid, an amide derived from aniline and formic acid.[1][2][3] Its primary hazards include being harmful if swallowed, causing skin and eye irritation, and emitting toxic fumes of nitrogen oxides upon decomposition when heated.[2][4][5] It is also combustible and may be sensitive to prolonged exposure to air.[1]
Q2: What are the general storage recommendations for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[6][7] It is recommended to store it sealed in dry conditions between 2-8°C.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield to prevent skin and eye contact.[6][8]
Q4: What happens when this compound is heated?
A4: When heated to decomposition, this compound emits toxic fumes containing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4][7][9]
Troubleshooting Guide for this compound Incompatibilities
This guide addresses potential issues arising from the mixture of this compound with other chemicals.
Issue 1: An unexpected gas evolution is observed after mixing this compound with another reagent.
-
Possible Cause: this compound, as an amide, can react with azo and diazo compounds to generate toxic gases.[1][4][10] It can also react with strong reducing agents to produce flammable gases.[1][4][10]
-
Troubleshooting Steps:
-
Cease the experiment immediately and ensure proper ventilation. If working in a fume hood, ensure it is functioning correctly.
-
Do not inhale the evolved gases. If exposure is suspected, move to fresh air immediately and seek medical attention.
-
Identify the reacting chemical. Determine if the chemical mixed with this compound is an azo compound, a diazo compound, or a strong reducing agent.
-
Neutralize and dispose of the mixture safely according to your institution's hazardous waste disposal procedures.
-
Issue 2: A violent reaction or significant heat generation occurs upon mixing this compound.
-
Possible Cause: This can occur when this compound is mixed with strong oxidizing agents.[5]
-
Troubleshooting Steps:
-
Immediately distance yourself from the reaction vessel.
-
If the reaction is escalating, evacuate the immediate area and alert others.
-
Once the reaction has subsided, cautiously approach and quench the reaction if it is safe to do so , following established laboratory safety protocols.
-
Review the experimental plan to identify the incompatible oxidizing agent and revise the procedure to avoid this mixture.
-
Issue 3: The formation of a nitrile is detected in the reaction mixture.
-
Possible Cause: Mixing this compound with dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) will generate the corresponding nitrile (phenyl isocyanide).[1][3][4][10]
-
Troubleshooting Steps:
-
Be aware that phenyl isocyanide is a toxic compound. Handle the mixture with extreme caution in a well-ventilated fume hood.
-
If the formation of the nitrile was unintentional, revise the experimental protocol to exclude the use of dehydrating agents with this compound.
-
Dispose of the reaction mixture as hazardous waste.
-
Issue 4: this compound appears to be degrading or changing color during storage.
-
Possible Cause: this compound can be sensitive to prolonged exposure to air.[1][2][11]
-
Troubleshooting Steps:
-
Ensure the container is tightly sealed and stored under the recommended conditions (cool, dry, and well-ventilated).[6][7]
-
Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize contact with air.
-
If degradation is suspected, it is advisable to use a fresh batch of this compound for experiments where purity is critical.
-
Summary of this compound Incompatibilities
| Incompatible Chemical Class | Potential Hazard | References |
| Strong Oxidizing Agents | Can cause violent reactions. | [5][7][9][12] |
| Strong Reducing Agents | Formation of flammable gases. | [1][4][12][13] |
| Azo and Diazo Compounds | Generation of toxic gases. | [1][4][10][12][13] |
| Strong Bases | Can react as an acid to form salts. | [1][4][10][12][13] |
| Dehydrating Agents (e.g., P2O5, SOCl2) | Forms the corresponding nitrile (phenyl isocyanide). | [1][4][10][12] |
| Prolonged Exposure to Air | May cause degradation of the compound. | [1][2] |
Experimental Protocols
Troubleshooting Logic for this compound Incompatibility
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Safety Protocols for Handling Formalin in Laboratory Settings [needle.tube]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 103-70-8 [m.chemicalbook.com]
- 11. This compound | 103-70-8 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. echemi.com [echemi.com]
Formanilide Recrystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of formanilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound crystals are not forming, what should I do?
A1: The failure of crystals to form is a common issue in recrystallization, often stemming from super-saturation or using an excessive amount of solvent.[1] If your solution is clear after cooling, it is likely super-saturated, meaning the this compound remains dissolved beyond its normal saturation point.[1]
Here are several methods to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the surface of the solution.[2] The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2]
-
Seeding: Introduce a "seed crystal" of pure this compound into the solution.[2] This provides a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[1][2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[2]
-
Lowering Temperature: If crystals still haven't formed at room temperature, try cooling the solution further in an ice bath.[3]
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" is the separation of the solute as a liquid oil rather than solid crystals.[1] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[1][3] Impurities can also lower the melting point of the compound, contributing to this issue.[2][4] Since impurities tend to be more soluble in the oil, this phenomenon hinders effective purification.[2][5]
To resolve oiling out, you can try the following:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil.[2][3] Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool more slowly.[2][3]
-
Slow Cooling: Avoid rapid cooling which can favor oil formation.[1] Allow the flask to cool slowly on a surface that is not cold, or even on a hot plate that is turned off, to provide insulation.[1]
-
Change Solvent System: Consider using a mixed solvent system. Dissolve the this compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy.[3] This indicates the saturation point has been reached. Then, allow it to cool slowly.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low recovery of the purified product can be caused by several factors during the experimental process.[3]
Potential causes and solutions include:
-
Using Excess Solvent: The most common reason for low yield is using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[2][3] Use only the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[6]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost.[3] To prevent this, ensure your filtration apparatus is pre-heated and perform the filtration quickly.[7]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[3] After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[3]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for washing.[3][6]
-
Inherent Solubility: Some loss of product is unavoidable because this compound will have some solubility in the solvent even at low temperatures.[6][8]
Q4: My recrystallized this compound is still impure. What went wrong?
A4: If the final product is still impure, it's often due to issues with the crystallization or washing process.
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[2] An ideal crystallization allows crystals to form over a period of about 20 minutes.[2] To slow down crystallization, you can reheat the solution and add a small amount of extra solvent.[2]
-
Inadequate Washing: It is crucial to wash the filtered crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[7]
-
Co-precipitation of Impurities: If the impurity has similar solubility characteristics to this compound in the chosen solvent, it may crystallize along with the product. In this case, a different recrystallization solvent or an alternative purification method like chromatography might be necessary.[1]
Quantitative Data: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO | [9][10] |
| Molar Mass | 121.14 g/mol | [10][11] |
| Melting Point | 46-48 °C | [10][11][12] |
| Boiling Point | 166 °C at 14 mmHg | [11][12] |
| Appearance | White to pale grayish-beige crystalline powder | [10][11] |
| Solubility in Water | 25.4 g/L at 20 °C | [10][11][12] |
| 28.6 g/L at 25 °C | [11][12] | |
| General Solubility | Soluble in polar solvents like water and ethanol; limited solubility in non-polar solvents like hexane. | [9] |
Experimental Protocols
General this compound Recrystallization Protocol
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent is critical and should be determined based on preliminary solubility tests. Water or a mixed solvent system (e.g., ethanol-water) are common choices.[9][13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) to the boiling point of the solvent while stirring until the solid is completely dissolved.[14] If the solid does not dissolve, add small portions of hot solvent until it does.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[6] Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][7]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the pure crystals to a watch glass and allow them to air dry completely.[3]
Visual Guides
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting when crystals do not form.
Caption: Logical workflow for addressing the "oiling out" phenomenon.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. nbinno.com [nbinno.com]
- 11. chembk.com [chembk.com]
- 12. This compound CAS#: 103-70-8 [m.chemicalbook.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Removing water from formanilide synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of water from formanilide synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water during this compound synthesis? A1: The synthesis of this compound from an amine (like aniline) and formic acid is a reversible condensation reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, limiting the product yield.[1] Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of this compound.[1][2][3]
Q2: What are the most common industrial methods for removing water from this reaction? A2: The two primary methods are azeotropic distillation and the use of chemical dewatering agents.
-
Azeotropic Distillation: This is the most prevalent technique. An inert solvent, typically toluene or benzene, is added to the reaction mixture.[3][4][5] This solvent forms a low-boiling azeotrope with water, which is then distilled off, effectively removing the water as it is formed.[5]
-
Chemical Dewatering Agents: These are reagents that react with water to remove it from the system. An example is the use of anhydride metaborate, which is generated in situ from boric acid.[6] This method can make the reaction faster and more complete without the need for azeotropic reflux.[6]
Q3: Can I use standard drying agents like magnesium sulfate or sodium sulfate directly in the reaction mixture? A3: It is generally not recommended to add common salt-based drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly into the hot reaction mixture.[7][8] These agents are typically used to dry organic solutions during workup after the reaction is complete.[9][10] Their efficiency can be low at high temperatures, and they may cause clumping or interfere with the reaction.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction due to residual water. | Ensure efficient azeotropic removal of water. If using toluene, the vapor temperature of the distilling azeotrope should be stable at 87-88°C.[1][4] A rise in temperature to 108-110°C indicates that most of the water has been removed.[1][4] Using a Dean-Stark apparatus is highly recommended to continuously separate water and return the solvent to the flask.[4][5] |
| Low reaction temperature or insufficient reaction time. | Verify that the reaction is heated sufficiently to facilitate the distillation of the azeotrope.[1] Extend the reaction time if necessary, monitoring completion by TLC or GC analysis. The reaction can take 5-6 hours or more.[4] |
| Poor quality of starting materials. | Use high-purity aniline and formic acid. If necessary, purify the starting materials by distillation before use.[1] Water in the initial formic acid can also hinder the reaction.[11] |
Problem 2: Reaction Stalls or Proceeds Very Slowly
| Potential Cause | Recommended Solution |
| Inefficient water removal. | Check the setup of your distillation apparatus. Ensure there are no leaks and that the condenser is functioning efficiently. For azeotropic distillation, make sure there is sufficient solvent (e.g., toluene) to effectively carry over the water.[4] |
| Insufficient heating. | Ensure the heating mantle or oil bath is providing uniform and adequate heat to maintain a steady distillation rate of the azeotrope. |
Problem 3: Product is Contaminated with Starting Material
| Potential Cause | Recommended Solution |
| Incomplete reaction. | See solutions for "Low or No Product Yield". Ensure the reaction has gone to completion before beginning the workup. |
| Insufficient purification. | The product can be purified by vacuum distillation to effectively separate the this compound from any unreacted aniline or other impurities.[1][4] Recrystallization is also a viable purification method. |
Problem 4: Darkening of the Reaction Mixture
| Potential Cause | Recommended Solution |
| Side reactions or decomposition at high temperatures. | The use of a solvent like toluene helps to control the reaction temperature and minimize side reactions.[1][4] Avoid excessively high temperatures during both the reaction and the final product distillation. |
Data Presentation
Table 1: Comparison of Water Removal Methods for N-Methylthis compound Synthesis
| Parameter | Azeotropic Distillation (Toluene) | Chemical Dehydration (Anhydride Metaborate) |
| Reagents | N-Methylaniline, Formic Acid, Toluene | N-Methylaniline, Formic Acid, Boric Acid, Toluene |
| Reaction Temperature | Vapor Temp: 87-88°C (azeotrope), rising to 108-110°C | 90-100°C |
| Reaction Time | 5–6 hours | 4.5 hours |
| Observed Yield / Conversion | 93–97% Yield | >99% Conversion |
| Key Feature | Physical removal of water via distillation | Chemical removal of water in situ |
| Reference | [4] | [6] |
Experimental Protocols
Method 1: Azeotropic Distillation using Toluene and a Dean-Stark Apparatus
This protocol is adapted from a standard procedure for synthesizing N-methylthis compound.[4]
Materials:
-
Aniline (or substituted aniline)
-
Formic acid (85-90%)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: In the flask, combine the aniline, formic acid, and toluene. For a representative scale, use a molar ratio of approximately 1:1.2 of aniline to formic acid, with enough toluene to ensure the mixture can be stirred effectively and to facilitate azeotropic removal.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Removal: The vapor temperature should be approximately 87-88°C.[1][4] As the azeotrope condenses and collects in the Dean-Stark trap, the water will separate and form a lower layer, while the upper toluene layer will overflow and return to the reaction flask.
-
Monitoring: Continue the distillation until no more water collects in the trap. The vapor temperature will then rise to the boiling point of toluene (approx. 110°C), indicating the complete removal of water.[1][4] This process typically takes several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed using a rotary evaporator.
-
Purification: The crude this compound can then be purified by vacuum distillation or recrystallization.
Method 2: Chemical Dehydration using Boric Acid
This protocol is based on a patented method for N-methylthis compound synthesis.[6]
Materials:
-
Boric acid
-
Toluene
-
Formic acid
-
N-methylaniline
-
Three-necked flask
-
Mechanical stirrer
-
Condenser with water separator
-
Heating mantle
Procedure:
-
Dewatering Agent Preparation: In a three-necked flask, add boric acid and toluene. Heat the mixture to reflux and carry out water-carrying distillation to form anhydride metaborate in situ. Remove the generated water (approx. 1.6 moles of water per mole of boric acid).
-
Cooling: Once the anhydride metaborate is formed, cool the mixture to 90°C.
-
Reaction: Add formic acid and N-methylaniline to the solution.
-
Heating: Maintain the reaction temperature at 90-100°C with mechanical stirring for approximately 4.5 hours.
-
Monitoring: Track the reaction progress using gas chromatography (GC) until the conversion of the starting material is greater than 99%.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the boron compounds. The filter cake can be washed with additional toluene.
-
Purification: The combined organic layers contain the product. The solvent can be removed, and the N-methylthis compound purified by vacuum distillation.
Visualizations
Caption: this compound synthesis as a reversible reaction.
Caption: Workflow for azeotropic distillation.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 3. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101475501B - Preparation method of N-methyl formyl aniline - Google Patents [patents.google.com]
- 7. 內容不提供 [sigmaaldrich.com]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. How To [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Formanilide Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the determination of formanilide purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, troubleshooting guidance, and frequently asked questions to ensure accurate and reliable results.
Experimental Protocol: Determination of this compound Purity
This section details a standard reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity and the determination of related substances.
1. Chromatographic Conditions:
A summary of the essential HPLC parameters is provided in the table below.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Zorbax C8, Alltech C18, or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Gradient | Isocratic |
| Mobile Phase Ratio | Acetonitrile:Buffer (5:95 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm or 254 nm (this compound has UV absorbance around 220 nm)[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 0.1 M phosphate buffer solution.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter.
-
Mix the filtered solvents in the specified ratio (5:95 v/v, Acetonitrile:Buffer).
-
Degas the final mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample of this compound to be tested to achieve a final concentration of approximately 100 µg/mL after dilution with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor): The tailing factor for the this compound peak should be between 0.9 and 1.5.
-
Theoretical Plates (N): The column efficiency, determined from the this compound peak, should be greater than 2000.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be less than 2.0% for both peak area and retention time.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution.
-
Inject the sample solutions in duplicate.
-
After the analysis of all samples, inject a standard solution to verify system performance.
5. Calculation of Purity:
The purity of this compound in the sample can be calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample solution.
-
Area_standard is the average peak area of this compound from the replicate injections of the standard solution.
-
Concentration_standard is the concentration of the this compound standard solution.
-
Concentration_sample is the concentration of the this compound sample solution.
HPLC Experimental Workflow
Caption: A flowchart illustrating the key stages of the HPLC method for this compound purity analysis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q1: Why is the this compound peak tailing? | 1. Column Overload: Injecting too high a concentration of the sample.[4] 2. Secondary Interactions: Interaction of the analyte with active silanol groups on the column packing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of this compound. | 1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject.[4] 2. Use an End-Capped Column: Employ a column where the silanol groups are deactivated.[4] 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. 4. Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to mask silanol interactions.[5] |
| Q2: I'm observing peak fronting. What could be the cause? | 1. Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.[4] 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | 1. Decrease Sample Concentration: Prepare a more dilute sample solution.[4] 2. Ensure Complete Dissolution: Ensure the sample is fully dissolved in the mobile phase before injection. If necessary, use a stronger solvent for initial dissolution, but ensure the final injection solvent is compatible with the mobile phase.[4] |
| Q3: My baseline is noisy. How can I fix this? | 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines.[4] 2. Contaminated Mobile Phase: Impurities in the solvents or buffer salts.[4] 3. Detector Lamp Issue: An aging or failing detector lamp. | 1. Degas the Mobile Phase: Properly degas the mobile phase before use.[6] 2. Prime the Pump: Purge the pump to remove any trapped air bubbles.[6] 3. Use High-Purity Solvents: Utilize HPLC-grade solvents and high-purity salts.[7] 4. Check Lamp Performance: Monitor the lamp's energy and replace it if it is low. |
| Q4: The retention time of this compound is shifting between injections. | 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or changes in the solvent reservoir.[7] 2. Column Temperature Fluctuation: The ambient temperature around the column is not stable.[4] 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed.[7] 2. Use a Column Oven: Maintain a constant column temperature using a column compartment.[3] 3. Check Pump Performance: Monitor the system pressure for fluctuations and perform pump maintenance if necessary. |
| Q5: I am seeing extraneous peaks in my chromatogram. | 1. Sample Contamination: Impurities in the sample or from the sample preparation process. 2. Carryover: Residual sample from a previous injection remaining in the injector. 3. Contaminated Mobile Phase or System: Impurities leaching from the solvent reservoirs, tubing, or other system components. | 1. Use Clean Glassware and Solvents: Ensure all materials used for sample preparation are clean. 2. Implement a Needle Wash: Use a strong solvent in the autosampler's wash vial to clean the needle between injections. 3. Flush the System: Flush the entire HPLC system with a strong, appropriate solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a phosphate buffer in the mobile phase? A phosphate buffer is used to control and maintain a stable pH of the mobile phase. For ionizable compounds like this compound, a consistent pH is crucial for achieving reproducible retention times and peak shapes.
Q2: Can I use a different C18 column than the one specified? Yes, an equivalent C18 column from a different manufacturer can often be used. However, it is important to verify the system suitability parameters (tailing factor, theoretical plates, and RSD) with the new column to ensure it provides adequate separation and performance for this method.
Q3: What should I do if the system pressure is too high? High backpressure can be caused by a blockage in the system.[4] Check for clogged frits in the column or guard column, blocked tubing, or precipitation in the mobile phase.[4] Systematically isolate components to identify the source of the blockage.
Q4: How often should I prepare a fresh mobile phase? It is recommended to prepare fresh mobile phase daily. Aqueous buffer solutions, in particular, are susceptible to microbial growth, which can lead to system contamination and baseline issues.[7]
Q5: What is a forced degradation study and is it necessary for this method? A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[8] For a stability-indicating method, it is essential to perform a forced degradation study to demonstrate that the analytical method can separate the main analyte peak from any potential degradation products, thus ensuring the method is specific for the determination of purity.[8][9]
References
- 1. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpharmsci.com [jpharmsci.com]
Technical Support Center: N-Formylation of Hindered Anilines
Welcome to the Technical Support Center for the N-formylation of hindered anilines. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges with this critical transformation. Here, you will find troubleshooting guidance and frequently asked questions to help you overcome low yields and other common experimental hurdles.
Troubleshooting Guide
Low yields in the N-formylation of sterically hindered anilines are a frequent issue. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.
Problem: Low or No Product Yield
The primary reasons for low yields can be categorized into issues with substrate reactivity, reaction conditions, and reagent choice.
Troubleshooting Workflow
Caption: Troubleshooting logic for low N-formylation yields.
Frequently Asked Questions (FAQs)
Q1: My N-formylation of a hindered aniline with formic acid is giving a low yield. What are the most common causes?
A1: Low yields with hindered anilines using formic acid are often due to several factors:
-
Reduced Nucleophilicity: The steric bulk around the amino group hinders its ability to attack the formylating agent. Electron-withdrawing groups on the aniline ring can further decrease nucleophilicity, leading to low conversion.[1]
-
Insufficient Reactivity of Formic Acid: While readily available, formic acid may not be reactive enough to formylate a deactivated or hindered amine efficiently.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance.[2] Temperatures that are too low can result in a very slow reaction rate.[1]
-
Reagent Purity: The presence of water can be detrimental, especially when using methods that involve dehydrating conditions. Ensure all reagents and solvents are pure and dry.[1]
Q2: How can I improve the yield when formylating an aniline with bulky ortho substituents?
A2: For sterically demanding substrates, a more robust formylating system is often necessary. Consider the following strategies:
-
Use a More Reactive Formylating Agent: Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a more potent acylating agent.[3][4][5] Other alternatives include using formic acid with a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[4][6][7]
-
Employ a Catalyst: Lewis acids such as ZnO, In, or silica sulfuric acid (SSA) can activate the formylating agent, making the reaction more efficient.[7][8][9] For instance, ZnO has been used for solvent-free N-formylation with formic acid at elevated temperatures.[4]
-
Increase Reaction Temperature and Time: Hindered substrates often require more forcing conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at an elevated temperature.[6]
Q3: I have an aniline with both a hydroxyl group and an amino group. How can I achieve selective N-formylation over O-formylation?
A3: Achieving chemoselective N-formylation is possible by carefully selecting the reagents and conditions. The amino group is generally more nucleophilic than the hydroxyl group.
-
Mild Formylating Agents: Using milder formylating agents can favor reaction at the more nucleophilic amine.[6]
-
Specific Protocols: Certain protocols have been shown to be highly selective. For example, using formic acid in polyethylene glycol (PEG-400) has been reported to achieve N-formylation of aminophenols without O-formylation.[10] Similarly, a procedure using aqueous 85% formic acid in toluene is also selective for the amino group.[11]
Q4: Are there any solvent-free or "green" methods to improve yields for hindered anilines?
A4: Yes, several environmentally benign methods have been developed that can be effective for hindered anilines.
-
Neat Reaction Conditions: Heating a mixture of the aniline and formic acid without a solvent can be effective.[4][5]
-
Solid-Supported Catalysts: Using a heterogeneous catalyst like silica sulfuric acid (SSA) or an ion-exchange resin (e.g., Amberlite IR-120) under solvent-free conditions can facilitate the reaction and simplify workup.[4][8] These catalysts are often reusable.
-
Deep Eutectic Solvents (DES): A deep eutectic solvent such as [ChCl][ZnCl2]2 can act as both the solvent and catalyst, providing an efficient and reusable medium for the reaction.[12]
Q5: My reaction seems to stall, and I observe unreacted starting material even after prolonged reaction times. What should I do?
A5: Stalling of the reaction can be due to several factors:
-
Reagent Decomposition: The formylating agent, especially if it's a mixed anhydride like AFA, can decompose over time.[13]
-
Product Inhibition: In some cases, the product formamide may inhibit the catalyst or alter the reaction medium.
-
Equilibrium: The reaction may have reached equilibrium. Driving the reaction forward might require removing a byproduct, such as water, using a Dean-Stark apparatus, particularly when using formic acid.[11]
-
Precipitation: Reagents or catalysts may precipitate out of the reaction mixture, especially at lower temperatures, effectively stopping the reaction.[2] In such cases, screening for a more suitable solvent is recommended.[2]
Data and Protocols
For ease of comparison, the following tables summarize reaction conditions and yields for various N-formylation methods applicable to anilines.
Table 1: Comparison of Catalytic N-Formylation Methods
| Catalyst System | Formylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Applicable Substrates | Ref. |
| MnCl₂·4H₂O | (COOH)₂·2H₂O | DMF | 130 | 20 h | 98 | Aniline | [14] |
| NP@SO₃H | Formic Acid | Acetonitrile | RT | 10 min | High | Substituted Anilines | [15] |
| Mesoporous MgO | Formic Acid | Acetonitrile | RT | 20 min | 99.5 | Aniline | [16] |
| Silica Sulfuric Acid | Formic Acid | Solvent-free | 50-60 | 15-120 min | 85-98 | Anilines, incl. hindered | [8] |
| Fe(III)-exchanged sepiolite | Formic Acid | - | - | < 30 min | High | Anilines | [17] |
| ZnO | Formic Acid | Solvent-free | 70 | 10-720 min | Good-Excellent | Aromatic amines | [4] |
| Amberlite IR-120 | Formic Acid | Solvent-free (MW) | - | 60-120 s | Excellent | Anilines | [4] |
Table 2: Comparison of Non-Catalytic and Stoichiometric Methods
| Method/Reagent | Formylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Applicable Substrates | Ref. |
| Formic Acid (neat) | Formic Acid | - | 60 | - | Moderate-Excellent | Anilines | [5] |
| Formic Acid / PEG-400 | Formic Acid | PEG-400 | RT | - | High-Excellent | Anilines (incl. e--withdrawing) | [10] |
| Acetic Formic Anhydride | In situ from Ac₂O/HCOOH | - | -20 | < 15 min | 97-100 | Alkyl, aromatic, hindered amines | [4] |
| Aqueous Formic Acid | 85% aq. Formic Acid | Toluene | Reflux | 4-9 h | Excellent | Anilines, primary/secondary amines | [11] |
Key Experimental Protocols
Protocol 1: N-Formylation using Formic Acid and Silica Sulfuric Acid (SSA) under Solvent-Free Conditions
This method is effective for a range of anilines, including those with steric hindrance.
Caption: Workflow for SSA-catalyzed N-formylation.
Methodology:
-
To a mixture of the aniline (1.0 mmol) and formic acid (1.0 mmol), add silica sulfuric acid (0.5 g).[8]
-
Stir the mixture at 50-60 °C.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]
-
Upon completion, dilute the mixture with CH₂Cl₂ (15 mL) and filter to remove the catalyst.[8]
-
Add water (15 mL) to the filtrate and extract with EtOAc (3 x 10 mL).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the residue by column chromatography to obtain the pure N-formylaniline.[8]
Protocol 2: N-Formylation using Aqueous Formic Acid in Toluene
This protocol is particularly useful for achieving selective N-formylation in the presence of hydroxyl groups and does not require strictly anhydrous conditions.[11]
Methodology:
-
Combine the amine (1.0 equivalent) and aqueous 85% formic acid (1.0-1.2 equivalents) in toluene.[11]
-
Heat the mixture to reflux using a Dean-Stark trap to remove water.[11]
-
Continue heating for 4-9 hours, monitoring the reaction by TLC.[11]
-
Once the starting material is consumed, cool the reaction mixture and evaporate the solvent under reduced pressure.[11]
-
The resulting crude N-formyl compound is often of sufficient purity for subsequent steps without further purification.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Managing thermal decomposition of formanilide during distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of formanilide during distillation.
Troubleshooting Guides
Distillation of this compound can be challenging due to its susceptibility to thermal degradation. Below are common issues encountered during the process and recommended solutions.
Issue 1: Product Discoloration (Yellow to Brown)
-
Possible Cause: Thermal decomposition or oxidation of this compound at elevated temperatures. This compound is sensitive to prolonged air exposure, which can be exacerbated by heat.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point.[1]
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to minimize oxidation.
-
Temperature Control: Use a heating mantle with a temperature controller to ensure gradual and uniform heating. Avoid overheating the distillation flask.
-
Stabilizers: While not extensively documented for this compound specifically, the use of stabilizers common for aromatic amines, such as small amounts of thiourea derivatives, could be explored.
-
Issue 2: Low Product Yield
-
Possible Cause:
-
Solution:
-
Optimize Vacuum and Temperature: Use a high-quality vacuum pump to achieve a lower boiling point, thereby reducing the required heat input and minimizing decomposition.
-
Stirring: Use a magnetic stir bar for smooth boiling and to prevent bumping. Boiling chips are not effective under vacuum.
-
Fractional Distillation: Employ a short fractionating column to improve separation from less volatile impurities without significantly increasing the distillation time and temperature.
-
Monitor the Distillation: Ensure the collection of all the product fraction by carefully monitoring the temperature and pressure. Stop the distillation before the flask runs dry to prevent the formation of hard-to-remove residues.
-
Issue 3: Pressure Fluctuations during Vacuum Distillation
-
Possible Cause:
-
Leaks in the distillation apparatus.
-
Outgassing of dissolved gases from the crude this compound.
-
Inconsistent performance of the vacuum source (e.g., water aspirator with fluctuating water pressure).
-
-
Solution:
-
Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings.
-
Degas the Sample: Before heating, apply the vacuum to the cold sample for a period to remove dissolved volatile impurities and gases.
-
Use a Reliable Vacuum Source: A vacuum pump with a cold trap is preferable to a water aspirator for maintaining a consistent and deep vacuum.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 46-48 °C | [1] |
| Boiling Point (atm) | 271 °C | [2][3] |
| Boiling Point (vacuum) | 166 °C at 14 mmHg | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using vacuum distillation to purify this compound?
A1: this compound has a high boiling point at atmospheric pressure (271 °C), a temperature at which it undergoes significant thermal decomposition.[2][3] Vacuum distillation lowers the boiling point (e.g., 166 °C at 14 mmHg), allowing for its purification at a lower temperature, thus minimizing degradation and improving yield and purity.[1]
Q2: My distilled this compound is slightly yellow. Is it impure?
A2: A slight yellow tint can indicate the presence of minor decomposition or oxidation products. While the purity might still be high, for applications requiring very high purity, a second purification step like recrystallization might be necessary. To minimize discoloration during distillation, ensure a good vacuum, use an inert atmosphere, and avoid excessive heating.
Q3: Can I use boiling chips for the vacuum distillation of this compound?
A3: No, boiling chips are not effective under vacuum as the reduced pressure prevents the formation of bubbles in the pores of the chips. Use a magnetic stir bar to ensure smooth boiling.
Q4: What is a suitable alternative to distillation for purifying this compound?
A4: Recrystallization is an excellent alternative for purifying this compound.[1] A suitable solvent system would be one in which this compound is soluble at high temperatures but has low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. Water or a mixture of ethanol and water can be effective.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[2][3] Given its sensitivity to air, storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life and prevent discoloration.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation, minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a cold trap
-
Vacuum tubing
-
Vacuum grease
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean and lightly greased with vacuum grease.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
-
System Purge:
-
Connect the apparatus to an inert gas source and gently purge the system for 5-10 minutes to displace any air.
-
-
Evacuation:
-
Disconnect the inert gas and connect the apparatus to the vacuum pump through a cold trap.
-
Slowly turn on the vacuum pump and allow the system to reach the desired pressure. Check for any leaks (a hissing sound indicates a leak).
-
-
Heating and Distillation:
-
Once a stable vacuum is achieved, begin stirring the this compound.
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature and pressure. The this compound will begin to boil and distill when its vapor pressure equals the pressure in the system.
-
Collect the fraction that distills at a constant temperature. For example, at approximately 14 mmHg, the boiling point should be around 166 °C.[1]
-
-
Shutdown:
-
Once the distillation is complete, or a small amount of residue remains in the flask, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by introducing the inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and collect the purified this compound.
-
Visualizations
Signaling Pathways and Workflows
Caption: Potential thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound distillation.
Caption: Decision diagram for choosing a this compound purification method.
References
Formanilide Waste Management: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper disposal procedures for formanilide waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Troubleshooting and FAQs
This section addresses common questions and potential issues encountered during the handling and disposal of this compound waste.
Q1: What personal protective equipment (PPE) should I wear when handling this compound waste?
A1: Always wear appropriate PPE, including nitrile rubber gloves, safety goggles with side-shields or a face shield, and a laboratory coat to prevent skin contact.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Q2: What should I do in the event of a this compound spill?
A2: For small spills, ensure adequate ventilation and wear your PPE.[2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No. This compound is water-soluble and can spread in water systems.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
Q4: How should I store this compound waste prior to disposal?
A4: Designate a specific, chemically compatible container for this compound waste. This container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound". Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Q5: Is it possible to neutralize this compound waste in the laboratory before disposal?
A5: Standard safety protocols and Safety Data Sheets (SDS) do not recommend in-lab neutralization of this compound waste. The consistent recommendation is to collect the waste in a designated hazardous waste container and have it managed by a licensed disposal company.[1][3] Attempting neutralization without a validated procedure can be dangerous.
Q6: What are the primary hazards associated with this compound waste?
A6: this compound is harmful if swallowed.[4] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[2][3] It is also incompatible with strong oxidizing agents, and mixing can lead to dangerous reactions.
Quantitative Data: Physical and Chemical Properties of this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molar Mass | 121.14 g/mol [4] |
| Appearance | White to light brown crystalline solid/powder[2] |
| Melting Point | 46-49 °C[2] |
| Boiling Point | 271 °C @ 760 mmHg[2] |
| Flash Point | >112 °C (>233.6 °F)[2] |
| Water Solubility | Soluble[3] |
| log Pow (Partition Coefficient) | 1.15[3] |
Experimental Protocol: this compound Waste Disposal
This protocol details the standard operating procedure for the safe segregation, collection, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling any this compound waste, ensure you are wearing the following:
-
Nitrile rubber gloves
-
Safety glasses with side shields or goggles
-
A laboratory coat
-
2. Waste Segregation and Collection:
-
Designate a specific, chemically compatible container for solid this compound waste.
-
For solutions containing this compound, use a designated, sealed liquid waste container.
-
Clearly label the container with "Hazardous Waste: this compound".
-
Do not mix this compound waste with other waste streams, especially strong oxidizing agents.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust formation.
-
Use an inert absorbent material for liquid spills.
-
Collect the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Wash the spill area with soap and water.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
The disposal must be handled by a licensed and approved waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Visualizations
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Technical Support Center: Safe Handling of Formanilide
This guide provides essential information for the safe handling of formanilide in a research environment. It is intended for researchers, scientists, and drug development professionals to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed. While comprehensive toxicological data is not available, it may cause cyanosis (bluish discoloration of the skin), headache, dizziness, confusion, decreased blood pressure, convulsions, and coma upon exposure.[1] It is a combustible solid and can emit toxic fumes of nitrogen oxides when heated to decomposition.
Q2: What are the signs and symptoms of overexposure to this compound?
A2: Symptoms of overexposure can include headache, dizziness, nausea, and drowsiness. In more severe cases, it may lead to unconsciousness. Skin contact may cause redness.
Q3: What should I do in case of accidental skin or eye contact with this compound?
A3: For skin contact, immediately wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing. For eye contact, flush the eyes with water for at least 15 minutes as a precaution.[2] In both cases, seek medical attention if irritation persists.
Q4: How should I handle a small spill of this compound powder?
A4: For small spills, you can use absorbent paper to pick up the material.[1] The contaminated paper and any contaminated clothing should be sealed in a vapor-tight plastic bag for proper disposal.[1] The spill area should then be cleaned with a strong soap and water solution.[1] Always wear appropriate PPE during cleanup.
Q5: What is the proper way to store this compound?
A5: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem: I can smell a faint chemical odor while working with this compound.
-
Possible Cause: Inadequate ventilation or improper handling technique.
-
Solution:
-
Ensure you are working in a properly functioning chemical fume hood.[3][4]
-
Check the sash height of the fume hood to ensure optimal airflow.
-
Review your handling procedures to minimize the generation of dust.
-
If the odor persists, stop your work and inform your laboratory supervisor or safety officer.
-
Problem: My skin came into contact with this compound powder.
-
Action:
-
Immediately go to the nearest safety shower or sink and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Remove any contaminated clothing while washing.
-
Inform a colleague and your supervisor about the incident.
-
Consult the Safety Data Sheet (SDS) for further information and seek medical attention if necessary.
-
Problem: I accidentally inhaled some this compound dust.
-
Action:
-
Immediately move to an area with fresh air.[2]
-
If you experience any difficulty breathing, dizziness, or other symptoms, seek immediate medical attention.
-
Report the incident to your supervisor.
-
Review your experimental setup and procedures to prevent future inhalation exposure. Consider if additional engineering controls or respiratory protection are needed.
-
Data Presentation
Table 1: Recommended Gloves for Handling this compound
| Glove Material | Minimum Layer Thickness | Breakthrough Time | Material Tested |
| Nitrile rubber | 0.11 mm | 480 min | Dermatril® (KCL 740 / Aldrich Z677272, Size M) |
Experimental Protocols
Protocol: Safe Weighing and Handling of this compound Powder
-
Preparation:
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE) as outlined in the PPE Selection Workflow below. This includes a lab coat, safety goggles with side shields, and nitrile gloves.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing:
-
Conduct all weighing and handling of this compound powder inside a chemical fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or beaker.
-
Avoid creating dust by handling the powder gently.
-
-
Dissolving:
-
If dissolving the this compound, add the solvent to the powder slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Cleanup:
-
Clean any residual powder from the balance and work surface using a damp cloth or paper towel, being careful not to generate airborne dust.
-
Dispose of all contaminated materials, including gloves and weigh boats, in the designated solid chemical waste container.
-
-
Hand Washing:
-
After completing the task and removing your gloves, wash your hands thoroughly with soap and water.[2]
-
Mandatory Visualization
Caption: PPE Selection Workflow for Handling this compound.
References
Technical Support Center: Optimizing Formanilide Synthesis
Welcome to the technical support center for the synthesis of formanilide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for N-formylation of anilines?
A1: A wide range of catalysts have been developed for the N-formylation of anilines. These can be broadly categorized as:
-
Transition Metal Catalysts: Manganese-based catalysts (e.g., MnCl₂·4H₂O) are increasingly popular due to their low cost, low toxicity, and high efficiency.[1][2] Other metals like indium, ruthenium, and palladium have also been used.[3][4]
-
Iodine-Based Catalysts: Molecular iodine (I₂) is an effective catalyst for N-formylation, often used with formic acid under solvent-free conditions.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like Zeolite-A and metal oxides (e.g., ZnO, nano-CeO₂) offer advantages such as easy separation, reusability, and cleaner reaction profiles.[5][6]
-
Acid Catalysts: Brønsted acids like sulfuric acid supported on silica or ion-exchange resins such as Amberlite IR-120 can effectively catalyze the reaction.[3][6]
Q2: How do I select the appropriate catalyst and formylating agent for my specific aniline substrate?
A2: The choice of catalyst and formylating agent depends on several factors, including the electronic properties of the aniline substrate, desired reaction conditions (e.g., temperature, solvent), and environmental considerations.
-
For electron-rich anilines: Milder conditions are generally sufficient. A catalyst- and solvent-free approach using formic acid at elevated temperatures can be effective.[3]
-
For electron-deficient anilines: More active catalytic systems, such as manganese or iodine-based catalysts, may be required to achieve high yields.[1][3]
-
For safety and sustainability: Using CO surrogates like formic acid or oxalic acid is a safer alternative to gaseous carbon monoxide.[1] Manganese catalysts are preferred for their low cost and environmental benignity.
Q3: My reaction is suffering from low yield. What are the first troubleshooting steps?
A3: Low yield can stem from several issues. A systematic approach to troubleshooting is recommended:
-
Reagent Purity: Ensure the aniline is free from impurities and the formylating agent (e.g., formic acid) has not degraded.
-
Catalyst Activity: If using a heterogeneous or reusable catalyst, verify its activity has not diminished. For homogeneous catalysts, ensure the correct loading is used.
-
Reaction Conditions: Re-verify the optimal temperature, pressure, and reaction time. For instance, manganese-catalyzed formylation with oxalic acid performs best at 130 °C for 20 hours under a nitrogen atmosphere.[2]
-
Water Removal: In reactions that produce water as a byproduct, such as those using formic acid, ensure efficient water removal (e.g., using a Dean-Stark apparatus with toluene) to drive the equilibrium towards product formation.[3][7]
Q4: I'm observing the formation of unwanted by-products. How can I improve the selectivity?
A4: By-product formation is often related to reaction conditions and stoichiometry.
-
Di-formylation: This can occur if both ortho positions on the aniline are available. To favor mono-formylation, carefully control the stoichiometry by reducing the amount of the formylating agent.[8]
-
Polymerization/Resin Formation: Over-reaction, especially at high temperatures or with prolonged reaction times, can lead to polymerization. Monitor the reaction progress using TLC or HPLC and quench it once the desired product is maximized.[8]
-
Side Reactions with Solvents: The choice of solvent can influence selectivity. For example, in some manganese-catalyzed systems, DMF was found to be the optimal solvent for high yields.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.[6]2. Poor quality or decomposed reagents.[9]3. Sub-optimal reaction temperature or time.[10]4. Presence of water in equilibrium reactions.[7] | 1. Increase catalyst loading or use a fresh batch. Check for catalyst poisoning.2. Purify starting materials. Use freshly opened solvents and reagents.3. Optimize temperature and reaction time based on literature for the specific catalytic system.4. Use a Dean-Stark trap or other methods to remove water azeotropically.[7] |
| Significant By-product Formation | 1. Incorrect stoichiometry of reactants.[8]2. Reaction temperature is too high, promoting side reactions.[8]3. Extended reaction time leading to over-reaction. | 1. Adjust the molar ratio of the formylating agent to the aniline substrate.2. Lower the reaction temperature and monitor for changes in selectivity.3. Monitor reaction progress closely (TLC, HPLC) and stop the reaction upon completion. |
| Catalyst Deactivation (for heterogeneous catalysts) | 1. Leaching of the active metal species.2. Fouling of the catalyst surface by reactants or products.3. Structural changes in the catalyst support. | 1. Test the supernatant for catalytic activity to check for leaching.2. Wash the catalyst with an appropriate solvent after each run.3. Consider catalyst regeneration through calcination or other reported methods. |
| Difficulty in Product Purification | 1. Product is soluble in the aqueous phase during workup.2. Formation of a stable emulsion during extraction.3. Co-elution with starting material during chromatography. | 1. Adjust the pH of the aqueous layer or use a different extraction solvent.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the mobile phase for better separation on the chromatography column. |
Data Presentation: Comparison of Catalytic Systems
The selection of a catalyst is critical for optimizing the synthesis of this compound. The table below summarizes the performance of various catalytic systems under optimized conditions.
| Catalyst | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MnCl₂·4H₂O (5 mol%) | Oxalic Acid Dihydrate | DMF | 130 | 20 | 98 | [2] |
| Molecular Iodine (I₂) (5 mol%) | Formic Acid | Solvent-free | 70 | 2 | >95 | [3] |
| Indium (10 mol%) | Formic Acid | Solvent-free | 70 | 1-24 | 85-95 | [3] |
| H-Zeolite A | Formic Acid | Solvent-free | Room Temp. | 0.25 | 95 | [5] |
| None (Catalyst-free) | Formic Acid | Toluene | Reflux | 5-6 | 93-97 | [7] |
| Ru/MOF-808(Zr) | CO₂ and H₂ | None | N/A | N/A | N/A | [4] |
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Formylation of Aniline using Oxalic Acid [2]
This protocol describes a modern, efficient method using an inexpensive and environmentally benign catalyst and CO surrogate.
-
Reaction Setup: To a reaction vessel, add aniline (1a, 1 mmol), MnCl₂·4H₂O (5 mol %), oxalic acid dihydrate (6 equiv), and Na₂CO₃·H₂O (2 equiv).
-
Solvent Addition: Add dimethylformamide (DMF, 1 mL) as the solvent.
-
Inert Atmosphere: Purge the vessel with nitrogen gas and maintain it under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 130 °C and stir for 20 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Iodine-Catalyzed N-Formylation of Aniline [3]
This method provides an efficient synthesis under solvent-free conditions.
-
Reaction Setup: In a round-bottom flask, mix aniline (1 mmol), formic acid (2 equiv), and molecular iodine (I₂, 5 mol %).
-
Heating: Heat the reaction mixture to 70 °C with stirring.
-
Reaction Time: Maintain the temperature for approximately 2 hours or until the reaction is complete as indicated by TLC.
-
Workup: Cool the mixture to room temperature. Dilute with an organic solvent and wash with a solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting this compound, typically by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: A decision tree to guide catalyst selection.
References
- 1. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Formanilide and N,N-Dimethylformamide as Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates in the pharmaceutical and drug development sectors. The choice of a formylating agent is a critical decision that influences reaction efficiency, substrate scope, and process scalability. This guide provides an objective comparison of two prominent formylating agents: formanilide and N,N-dimethylformamide (DMF). While DMF is a widely recognized and versatile reagent, particularly in the Vilsmeier-Haack reaction, this compound and its derivatives, such as N-methylthis compound, offer a viable alternative in similar transformations. This document aims to provide a comprehensive overview of their performance, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic needs.
Overview of this compound and N,N-Dimethylformamide as Formylating Agents
Both this compound and N,N-dimethylformamide can be activated to generate the Vilsmeier reagent, an electrophilic species responsible for the formylation of various nucleophiles, most notably electron-rich aromatic and heteroaromatic compounds. The choice between these two reagents often depends on factors such as reactivity, availability, and reaction conditions.
N,N-Dimethylformamide (DMF) is a readily available, inexpensive, and widely used solvent and reagent. In the presence of an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, DMF is converted into the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. This reagent is a potent electrophile used extensively in the Vilsmeier-Haack reaction for the formylation of a broad range of substrates.[1][2]
This compound , and more commonly its N-alkylated derivative N-methylthis compound , can also serve as a precursor to a Vilsmeier-type reagent upon reaction with POCl₃.[3] While perhaps less common than DMF in contemporary literature, the use of N-methylthis compound in Vilsmeier-Haack reactions is well-established and offers comparable reactivity in many cases.
Comparative Performance Data
The following tables summarize quantitative data from various sources for the formylation of representative aromatic compounds and the N-formylation of amines using either DMF or N-methylthis compound in conjunction with an activating agent (typically POCl₃).
Table 1: Formylation of Aromatic Compounds
| Substrate | Formylating Agent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | DMF | POCl₃ | - | 100 (steam bath) | 2 | 75-83 | Organic Syntheses, Coll. Vol. 4, p.331 (1963) |
| Anthracene | DMF | POCl₃ | o-Dichlorobenzene | 90-100 | 1 | 85-90 | Organic Syntheses, Coll. Vol. 3, p.98 (1955) |
| Indole | DMF | POCl₃ | Dioxane | 10 | 0.5 | 97 | J. Org. Chem. 1961, 26 (8), pp 2838–2840 |
| N,N-Dimethylaniline | N-Methylthis compound | POCl₃ | - | Not specified | Not specified | ~50 | J. Am. Chem. Soc. 1927, 49, 1, 119–122 |
| Anthracene | N-Methylthis compound | POCl₃ | o-Dichlorobenzene | Not specified | Not specified | 90 | J. Am. Chem. Soc. 1942, 64, 7, 1666–1672[4] |
| Thianaphthene | N-Methylthis compound | POCl₃ | o-Dichlorobenzene | 100 | 1.5 | 80 | J. Org. Chem. 1957, 22 (8), pp 992–992[5] |
Table 2: N-Formylation of Amines
| Substrate | Formylating Agent | Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | DMF | CeO₂ catalyst | 150 | 24 h | 92 | Chem. Commun., 2014, 50, 2438-2441 |
| Benzylamine | DMF | Methyl benzoate, Microwave | 200 | 5 min | 92 | Bull. Korean Chem. Soc. 2010, Vol. 31, No. 5 1424 |
| Aniline | Formic Acid/Acetic Anhydride | Silica gel | 75-78 | 2 min | 84 | JETIR, 2018, 5, 10, 584-591[1] |
| Aniline | Formamide | [ChCl][ZnCl₂]₂ | 80 | 3.5 h | 95 | Sci Rep 14, 6932 (2024) |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various literature sources and should be interpreted with this consideration.
Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction: A Comparative Workflow
The general workflow for the Vilsmeier-Haack reaction is similar for both DMF and N-methylthis compound, involving the formation of the Vilsmeier reagent followed by electrophilic attack on the substrate and subsequent hydrolysis.
Mechanism of Vilsmeier Reagent Formation
The initial step in the Vilsmeier-Haack reaction is the formation of the electrophilic Vilsmeier reagent from either DMF or N-methylthis compound and an activating agent like POCl₃.
Experimental Protocols
Formylation of N,N-Dimethylaniline with DMF/POCl₃ (Vilsmeier-Haack Reaction)
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.331 (1963).
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium acetate solution
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, place N,N-dimethylformamide.
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise with stirring.
-
After the addition is complete, add N,N-dimethylaniline dropwise with stirring.
-
Heat the reaction mixture on a steam bath for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
The product, p-dimethylaminobenzaldehyde, precipitates and can be collected by filtration.
Formylation of Anthracene with N-Methylthis compound/POCl₃
This protocol is based on the procedure described in J. Am. Chem. Soc. 1942, 64, 7, 1666–1672.[4]
Materials:
-
N-Methylthis compound
-
Phosphorus oxychloride (POCl₃)
-
Anthracene
-
o-Dichlorobenzene (solvent)
-
Sodium acetate solution
Procedure:
-
In a reaction flask, dissolve anthracene in o-dichlorobenzene.
-
Add N-methylthis compound to the solution.
-
With stirring, add phosphorus oxychloride dropwise.
-
Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) for the required time (e.g., 1 hour).
-
After cooling, the reaction mixture is poured into a mixture of ice and water.
-
The mixture is then neutralized with a sodium acetate solution.
-
The product, 9-anthraldehyde, can be isolated by filtration and purified by crystallization.
Discussion and Comparison
Reactivity and Scope: Both DMF and N-methylthis compound, when activated with POCl₃, are effective for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice between them may depend on the specific substrate. For highly reactive substrates, both reagents typically give good to excellent yields. For less reactive substrates, the reaction conditions may need to be optimized. The Vilsmeier-Haack reaction is generally most effective for arenes that are more electron-rich than benzene.[3]
N-Formylation of Amines: While the Vilsmeier-Haack reaction is primarily used for C-formylation, N-formylation of amines can also be achieved. DMF is a common reagent for the N-formylation of primary and secondary amines under various conditions, including catalysis by metal oxides or microwave irradiation, often providing high yields. The direct use of this compound as a formylating agent for amines is less frequently reported. However, transamidation reactions, where the formyl group is transferred from a formamide to an amine, represent a potential pathway for formylation using this compound, though this application is not as well-documented as for DMF.
Practical Considerations:
-
Availability and Cost: DMF is a widely available and inexpensive commodity chemical, making it a cost-effective choice for large-scale synthesis. This compound and its derivatives are generally more expensive.
-
Handling and Safety: Both DMF and this compound derivatives, as well as the activating agents like POCl₃, are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Workup: The workup for Vilsmeier-Haack reactions typically involves quenching the reaction mixture with ice and water, followed by neutralization. The purification of the product is usually achieved by crystallization or chromatography.
Conclusion
Both N,N-dimethylformamide and this compound (and its derivatives like N-methylthis compound) are effective formylating agents, particularly for the Vilsmeier-Haack reaction of electron-rich aromatic compounds. DMF is the more commonly used and cost-effective reagent, with a vast body of literature supporting its application in a wide range of formylation reactions, including the N-formylation of amines. N-methylthis compound provides a valuable alternative, demonstrating comparable reactivity in many Vilsmeier-Haack reactions.
The choice between these two agents will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, cost considerations, and scalability. For general-purpose formylation of activated arenes and N-formylation of amines, DMF often represents the more practical and economical option. However, for specific applications where N-methylthis compound may offer advantages in terms of reactivity or selectivity, it remains a potent and useful tool in the synthetic chemist's arsenal. Researchers are encouraged to consult the primary literature for detailed procedures and to optimize reaction conditions for their specific substrates.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formic acid - Wikipedia [en.wikipedia.org]
- 5. Formylation of Amines Through Catalyst- and Solvent-Free Transamidation Reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternative Reagents for the N-Formylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
The N-formylation of anilines is a fundamental transformation in organic synthesis, yielding formanilides that are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. While traditional methods often rely on harsh reagents, a variety of alternative, milder, and more efficient reagents have emerged. This guide provides an objective comparison of the performance of several key alternative reagents for the N-formylation of anilines, supported by experimental data and detailed protocols.
Performance Comparison of N-Formylation Reagents
The choice of a formylating agent and catalyst significantly impacts the yield, reaction time, and substrate scope of the N-formylation of anilines. Below is a summary of the performance of various reagents based on reported experimental data.
| Reagent/Catalyst | Aniline Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| Formic Acid/Neat | Aniline | 60°C | 0.5 h | 98 | [1] |
| 4-Methylaniline | 60°C | 0.5 h | 96 | [1] | |
| 4-Chloroaniline | 60°C | 1.5 h | 92 | [1] | |
| 4-Nitroaniline | 60°C | 2.0 h | 88 | [1] | |
| Formic Acid/Zeolite-A | 4-Chloroaniline | Room Temp, Solvent-Free | 15 min | 95 | [2][3] |
| Formic Acid/NP@SO3H | Aniline | Room Temp, Ethanol | 10 min | 95 | [4] |
| 4-Methylaniline | Room Temp, Ethanol | 10 min | 94 | [4] | |
| 4-Methoxyaniline | Room Temp, Ethanol | 10 min | 92 | [4] | |
| 4-Chloroaniline | Room Temp, Ethanol | 10 min | 88 | [4] | |
| Formic Acid/ZnO | Aniline | 70°C, Solvent-Free | 10 min | 99 | [5] |
| 4-Methylaniline | 70°C, Solvent-Free | 10 min | 98 | [5] | |
| 4-Chloroaniline | 70°C, Solvent-Free | 15 min | 98 | [5] | |
| 4-Nitroaniline | 70°C, Solvent-Free | 20 min | 95 | [5] | |
| Acetic Formic Anhydride/Silica Gel | Aniline | Microwave (300W) | 2 min | 84 | [6] |
| 4-Methylaniline | Microwave (300W) | 2.5 min | 82 | [6] | |
| 4-Chloroaniline | Microwave (300W) | 3 min | 80 | [6] | |
| Oxalic Acid/MnCl2·4H2O | Aniline | 130°C, DMF | 20 h | 98 | [7][8] |
| 4-Methylaniline | 130°C, DMF | 20 h | 89 | [7][8] | |
| 4-Methoxyaniline | 130°C, DMF | 20 h | 85 | [7][8] | |
| 4-Chloroaniline | 130°C, DMF | 20 h | 75 | [7][8] | |
| CO2/PhSiH3/Zn(OAc)2 | N-Methylaniline | 25°C | Not Specified | 92 | [9] |
Experimental Protocols
Detailed methodologies for key N-formylation reactions are provided below.
N-Formylation of Aniline using Formic Acid under Neat Conditions
Procedure: In a round-bottom flask, aniline (1 mmol) is mixed with formic acid (4 mmol). The reaction mixture is then heated to 60°C with stirring for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, quenched with ice water, and extracted with ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure N-phenylformamide.[1]
N-Formylation of 4-Chloroaniline using Formic Acid and Zeolite-A
Procedure: A mixture of 4-chloroaniline (1.0 mmol), aqueous formic acid (1.2 mmol), and Zeolite-A (0.05 g) is stirred in a conical flask under solvent-free conditions at room temperature for 15 minutes.[2][3] The reaction is monitored by TLC. After completion, ethyl acetate is added, and the catalyst is removed by filtration. The solvent is then evaporated, and the resulting product is recrystallized from a suitable solvent like ether or chloroform to afford pure N-(4-chlorophenyl)formamide.[2][3]
N-Formylation of Aniline using a Solid Acid Magnetic Nanocatalyst (NP@SO3H)
Procedure: In an oven-dried round-bottom flask, a mixture of formic acid (4 mmol), aniline (1 mmol), and the NP@SO3H catalyst (10 mg) is dispersed in absolute ethanol (2 mL).[4] The reaction mixture is stirred at room temperature for 10 minutes, with the reaction progress monitored by TLC. After the reaction is complete, the catalyst is separated using an external magnet and washed with absolute ethanol.[4] The combined organic phases are concentrated to yield the product.
N-Formylation of Aniline using Formic Acid and Zinc Oxide (ZnO)
Procedure: To a mixture of formic acid (3 mmol, 0.11 mL) and ZnO (0.5 mmol, 0.04 g), aniline (1 mmol) is added.[5] The reaction mixture is then heated in an oil bath at 70°C with magnetic stirring for 10 minutes. The reaction progress is monitored by TLC. Upon completion, dichloromethane or ethyl acetate is added to the reaction mixture, and the ZnO catalyst is removed by filtration. The organic solvent is washed with water and a saturated solution of NaHCO3, and then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure to obtain the pure product.[5]
N-Formylation of Aniline using Acetic Formic Anhydride and Silica Gel
Procedure: To a mixture of aniline (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol), 2 g of silica gel is added in a beaker. The mixture is stirred for 30 seconds until a free-flowing powder is obtained. The reaction mixture is then irradiated in a microwave oven at 300 W for 2 minutes, with the reaction monitored by TLC. After cooling to room temperature, the product is extracted with methylene chloride. The combined organic extracts are washed with water and dried over sodium sulfate. The solvent is removed under reduced pressure, and the product is crystallized from an appropriate solvent.[6]
Manganese-Catalyzed N-Formylation of Aniline using Oxalic Acid
Procedure: In a reaction vessel, aniline (1 equiv), MnCl2·4H2O (5 mol %), Na2CO3·H2O (2 equiv), and (COOH)2·2H2O (6 equiv) are mixed in DMF (1 mL) under a nitrogen atmosphere. The reaction mixture is heated to 130°C for 20 hours.[7] After cooling, the reaction mixture is processed to isolate the N-phenylformamide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows for the N-formylation of anilines using different reagents.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 4. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparison of different catalytic methods for formanilide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of formanilide, a crucial intermediate in the pharmaceutical and chemical industries, has been the subject of extensive research, leading to a variety of catalytic methods. These approaches offer distinct advantages in terms of efficiency, sustainability, and reaction conditions. This guide provides an objective comparison of prominent catalytic strategies, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Performance Comparison of Catalytic Methods
The following table summarizes the key performance indicators for different catalytic systems in the synthesis of this compound. This allows for a rapid comparison of reaction conditions and outcomes.
| Catalytic System | Catalyst | Formylating Agent | Reducing Agent | Temp. (°C) | Pressure | Time (h) | Solvent | Yield (%) | Key Features |
| Homogeneous (Noble Metal) | Ruthenium-Pincer Complex | CO₂ | H₂ | 120 | 70 atm (CO₂/H₂) | 24 | - | >99 | Extremely high turnover number, additive-free.[1][2][3] |
| Homogeneous (Base Metal) | MnCl₂·4H₂O | Oxalic Acid Dihydrate | - | 130 | Atmospheric (N₂) | 20 | DMF | 98 | Inexpensive, readily available catalyst, avoids gaseous CO.[4][5][6] |
| Heterogeneous (MOF) | DUT-5-CoH | CO₂ | Phenylsilane | 80 | 10 bar | 16 | THF | 90+ | Recyclable single-site catalyst, high selectivity.[7][8] |
| Heterogeneous (Zeolite) | H-Zeolite A | Formic Acid | - | Room Temp. | Atmospheric | 0.25 | Solvent-free | 95 | Mild conditions, rapid reaction, reusable catalyst.[9][10] |
| Heterogeneous (Polymer) | Pd@POPs | CO₂ | H₂ | 100 | 60 atm (CO₂/H₂) | 24 | DMI | ~93 (for morpholine) | Stable, recyclable, good performance under relatively mild conditions.[11][12] |
In-Depth Analysis of Catalytic Methodologies
This section provides a detailed examination of selected catalytic methods, including experimental protocols and mechanistic diagrams.
Homogeneous Catalysis: Ruthenium-Pincer Complex
Ruthenium-pincer complexes are highly efficient homogeneous catalysts for the N-formylation of amines using carbon dioxide and hydrogen gas. These systems can achieve exceptionally high turnover numbers (TONs) under additive-free conditions.[1][13]
A representative procedure for the N-formylation of aniline is as follows:
-
A high-pressure reactor is charged with the Ruthenium-Pincer catalyst (e.g., 0.0001 mol%).
-
Aniline is added as the substrate.
-
The reactor is sealed, then purged with CO₂ and H₂ gas.
-
The reactor is pressurized with an equimolar mixture of CO₂ and H₂ (e.g., 35 atm each) and heated to the desired temperature (e.g., 120 °C).[1]
-
The reaction mixture is stirred for the specified time (e.g., 24-120 hours).
-
After cooling and depressurization, the product is isolated and purified, typically by column chromatography, to yield this compound.
The general workflow for this catalytic process is depicted below.
The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then reacts with CO₂ and aniline to form a carbamate intermediate. Subsequent steps involving dehydration lead to the this compound product and regeneration of the catalyst.[3]
Homogeneous Catalysis: Manganese Chloride
The use of earth-abundant and inexpensive manganese catalysts represents a significant advancement in sustainable this compound synthesis.[5] MnCl₂·4H₂O, in particular, has been shown to be effective using oxalic acid as a safe, solid CO surrogate.[4][6]
A typical procedure for manganese-catalyzed N-formylation is as follows:
-
To a reaction vessel under a nitrogen atmosphere, add MnCl₂·4H₂O (5 mol%), sodium carbonate monohydrate (2 equiv), and oxalic acid dihydrate (6 equiv).[5]
-
Add aniline (1 equiv) and dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 130 °C and stir for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
The workflow for this method is straightforward due to the use of a solid CO surrogate.
The proposed mechanism involves the in-situ generation of carbon monoxide from oxalic acid, which then coordinates to the manganese center. Nucleophilic attack by aniline, followed by subsequent steps, yields the this compound product.
Heterogeneous Catalysis: MOF-Supported Cobalt (DUT-5-CoH)
Metal-Organic Frameworks (MOFs) offer a platform for single-site heterogeneous catalysis, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. DUT-5-CoH is a robust catalyst for the N-formylation of amines using CO₂ and a silane reducing agent.[7][8]
The general procedure for DUT-5-CoH catalyzed N-formylation is as follows:
-
Inside a glovebox, a slurry of DUT-5-CoH (0.5 mol% of Co) in THF is prepared in a glass liner for a Parr reactor.
-
Aniline and phenylsilane are added to the mixture.
-
The liner is sealed in the Parr reactor, which is then removed from the glovebox.
-
The reactor is purged with CO₂ gas and then pressurized to 10 bar with CO₂.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling, the solid MOF catalyst is removed by filtration, washed, and can be reused.
-
The liquid phase is concentrated, and the this compound product is purified by column chromatography.
The workflow highlights the recyclability of the MOF catalyst.
The reaction mechanism is thought to proceed via the formation of a cobalt-formate species on the MOF, which then reacts with the amine, assisted by the silane reducing agent, in the turnover-limiting step.[7]
Heterogeneous Catalysis: H-Zeolite A
Zeolites are crystalline aluminosilicates that can act as solid acid catalysts. H-Zeolite A provides an environmentally benign and highly efficient method for this compound synthesis from formic acid under solvent-free conditions at room temperature.[9][10]
The experimental procedure for this method is remarkably simple:
-
In a conical flask, mix aniline (1.0 mmol), aqueous formic acid (1.2 mmol), and H-Zeolite A (0.05 g).[9]
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Add ethyl acetate to the mixture and remove the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate to obtain the this compound product, which can be further purified by recrystallization.
The workflow is characterized by its simplicity and mild conditions.
The acidic sites on the zeolite are believed to activate the carbonyl group of formic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen atom. Subsequent dehydration yields the formamide.[14]
Conclusion
The synthesis of this compound can be achieved through a diverse array of catalytic methods, each with its own set of advantages and limitations. Homogeneous ruthenium catalysts offer unparalleled activity, making them suitable for large-scale production where catalyst cost can be offset by efficiency. Manganese-based systems provide a cost-effective and safer alternative by avoiding high-pressure gases. Heterogeneous catalysts, such as MOFs and zeolites, are highly attractive due to their ease of separation, reusability, and often milder reaction conditions, aligning well with the principles of green chemistry. The choice of the optimal catalytic method will ultimately depend on the specific requirements of the application, including scale, cost, desired purity, and environmental considerations.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | Semantic Scholar [semanticscholar.org]
- 5. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
Spectroscopic comparison of formanilide and acetanilide
A Spectroscopic Showdown: Formanilide vs. Acetanilide
In the realm of aromatic amides, this compound and acetanilide serve as fundamental structures, offering a valuable comparative study for researchers and drug development professionals. While differing by only a single methyl group, their spectroscopic profiles exhibit distinct characteristics. This guide provides an objective comparison of their performance in common spectroscopic analyses, supported by experimental data and detailed protocols.
Structural and Spectroscopic Overview
This compound (C₇H₇NO) and acetanilide (C₈H₉NO) are both derivatives of aniline, with a formyl and an acetyl group attached to the nitrogen atom, respectively. This seemingly minor structural difference leads to notable shifts in their spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and dictates their fragmentation patterns in Mass Spectrometry (MS).
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for both this compound and acetanilide.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) ** | Acetanilide (cm⁻¹) ** | Vibrational Mode |
| N-H Stretch | ~3300-3500 | ~3300-3500[1][2] | Stretching |
| C-H (Aromatic) | ~3030-3080 | ~3030-3080[1] | Stretching |
| C=O (Amide I) | ~1650-1700 | ~1650-1700[1][2] | Stretching |
| N-H Bend (Amide II) | ~1500-1550 | ~1500-1550 | Bending |
| C-N Stretch | ~1200-1300 | ~1200-1300 | Stretching |
| C-H (Aliphatic) | N/A | ~2850-2950 | Stretching |
Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or in solution).[3][4][5][6]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Proton | This compound (ppm) | Acetanilide (ppm) | Multiplicity | Integration |
| N-H | ~8.0-9.0 | ~7.5-8.5 | Broad Singlet | 1H |
| Aromatic (ortho) | ~7.5 | ~7.4[7] | Multiplet | 2H |
| Aromatic (meta) | ~7.3 | ~7.2[7] | Multiplet | 2H |
| Aromatic (para) | ~7.1 | ~7.0[7] | Multiplet | 1H |
| Formyl (-CHO) | ~8.4 and ~8.7 (cis/trans) | N/A | Singlet/Doublet | 1H |
| Methyl (-CH₃) | N/A | ~2.1[7] | Singlet | 3H |
Note: Chemical shifts can vary depending on the solvent and instrument frequency.[4] The presence of cis and trans isomers in this compound can lead to the observation of two distinct signals for the formyl proton and the N-H proton.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Carbon | This compound (ppm) | Acetanilide (ppm) |
| C=O | ~162 | ~169.5[8] |
| Aromatic (ipso) | ~138 | ~138.2[8] |
| Aromatic (ortho) | ~120 | ~120.4[8] |
| Aromatic (meta) | ~129 | ~128.7[8] |
| Aromatic (para) | ~125 | ~124.1[8] |
| Methyl (-CH₃) | N/A | ~24.1[8] |
Note: Chemical shifts are relative to a standard reference (e.g., TMS).[3][9]
Table 4: Mass Spectrometry (MS) Data
| Ion | This compound (m/z) | Acetanilide (m/z) | Description |
| Molecular Ion [M]⁺ | 121 | 135 | Parent molecule |
| [M-CHO]⁺ | 92 | N/A | Loss of formyl radical |
| [M-COCH₃]⁺ | N/A | 92 | Loss of acetyl radical |
| [C₆H₅NH]⁺ | 92 | 92 | Anilino fragment |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups in this compound and acetanilide.
-
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecules.
-
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition for ¹H NMR: The NMR tube is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
Data Acquisition for ¹³C NMR: Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency. The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
-
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds like this compound and acetanilide.
Caption: Workflow for Spectroscopic Comparison.
Objective Comparison and Interpretation
-
IR Spectroscopy: Both compounds show the characteristic N-H and C=O amide absorptions. Acetanilide's spectrum is distinguished by the presence of aliphatic C-H stretching from its methyl group. The exact position of the C=O stretch can provide insights into the electronic effects of the formyl versus the acetyl group.
-
¹H NMR Spectroscopy: The most significant difference is the presence of a singlet at approximately 2.1 ppm in the acetanilide spectrum, corresponding to the three protons of the methyl group.[7] In this compound, the formyl proton appears at a much lower field (~8.4-8.7 ppm) and can show splitting due to cis/trans isomerism. The aromatic protons in both molecules appear in a similar region, though subtle differences in their chemical shifts can be observed.
-
¹³C NMR Spectroscopy: The key differentiator is the methyl carbon signal in acetanilide at around 24.1 ppm.[8] The carbonyl carbon of acetanilide is slightly more deshielded (further downfield) compared to that of this compound, reflecting the electron-donating nature of the methyl group.
-
Mass Spectrometry: Both molecules exhibit a base peak at m/z 92, corresponding to the anilino fragment. However, their molecular ion peaks are distinct (121 for this compound and 135 for acetanilide), allowing for clear differentiation based on molecular weight. The initial fragmentation patterns are also different, with this compound losing a formyl radical and acetanilide losing an acetyl radical.
Conclusion
The spectroscopic comparison of this compound and acetanilide provides a clear illustration of how minor structural modifications can lead to significant and measurable differences in spectroscopic data. For researchers and drug development professionals, this understanding is crucial for structural elucidation, purity assessment, and the development of analytical methods. The distinct signals in their NMR and Mass spectra, in particular, offer unambiguous identification of these two closely related aromatic amides.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. This compound(103-70-8) 13C NMR [m.chemicalbook.com]
- 4. This compound(103-70-8) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(103-70-8) IR Spectrum [m.chemicalbook.com]
- 6. Acetanilide(103-84-4) IR Spectrum [chemicalbook.com]
- 7. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 8. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Reactivity of Formamide, N-Methylformamide, and Formanilide for Researchers and Drug Development Professionals
An in-depth guide to the relative reactivity of three fundamental amides, supported by experimental data and detailed protocols to inform synthetic strategies and reaction design.
The reactivity of the amide bond is a cornerstone of organic chemistry, with profound implications in peptide synthesis, polymer science, and drug development. Understanding the subtle differences in reactivity between even simple amides is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic methodologies. This guide provides a comprehensive comparison of the reactivity of formamide, N-methylformamide, and formanilide, focusing on key transformations including hydrolysis, reduction, and nucleophilic substitution.
Executive Summary of Reactivity
The reactivity of these three amides is governed by a combination of electronic and steric factors. Resonance delocalization of the nitrogen lone pair into the carbonyl group renders the amide bond relatively stable. However, the nature of the substituent on the nitrogen atom significantly modulates this stability and, consequently, the amide's susceptibility to chemical transformation.
-
Formamide (HCONH₂) : As the simplest primary amide, formamide serves as a baseline for reactivity. The presence of two hydrogen atoms on the nitrogen results in minimal steric hindrance, allowing for relatively easy access of reagents to the carbonyl carbon.
-
N-Methylformamide (CH₃NHCHO) : The replacement of one hydrogen with an electron-donating methyl group slightly increases the electron density on the nitrogen. This enhances resonance stabilization, making N-methylformamide generally less reactive towards nucleophilic attack than formamide. The methyl group also introduces a moderate degree of steric hindrance.
-
This compound (C₆H₅NHCHO) : The phenyl group in this compound exerts a significant electronic effect. While the phenyl ring is electron-withdrawing by induction, the delocalization of the nitrogen lone pair into the aromatic system can compete with delocalization into the carbonyl group. This complex interplay of electronic effects, combined with the considerable steric bulk of the phenyl group, generally renders this compound the least reactive of the three in many common reactions.
Quantitative Comparison of Reactivity: Hydrolysis
Hydrolysis, the cleavage of the amide bond by water, is a fundamental reaction that highlights the relative stability of these compounds. The reaction can be catalyzed by acid or base. Below is a summary of available kinetic data for the hydrolysis of formamide and this compound.
| Amide | Reaction Condition | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Formamide | Acid Hydrolysis (H₃O⁺) | k_H = 0.00303 M⁻¹s⁻¹ (at 56°C) | 17.0 ± 0.4 | -18.8 ± 1.3 |
| Base Hydrolysis (OH⁻) | k_OH = 0.032 M⁻¹s⁻¹ (at 56°C) | 17.9 ± 0.2 | -11.1 ± 0.5 | |
| This compound | Acid Hydrolysis (H₃O⁺) | 7.39 x 10⁻⁵ M⁻¹s⁻¹ (at 25°C) | Not Reported | Not Reported |
| Alkaline Hydrolysis (OH⁻) | 1.15 x 10⁻³ M⁻¹s⁻¹ (at 25°C) | Not Reported | Not Reported |
The data clearly indicates that formamide undergoes both acid and base-catalyzed hydrolysis significantly faster than this compound.[1][2] This is consistent with the greater steric hindrance and altered electronic effects imparted by the phenyl group in this compound, which impede the approach of the nucleophile (water or hydroxide ion) and stabilize the ground state.
Reaction Mechanisms and Logical Flow
The differential reactivity of these amides can be understood by examining the mechanisms of key reactions.
Amide Hydrolysis
The hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanisms for acid and base-catalyzed amide hydrolysis.
In both acid and base-catalyzed hydrolysis, the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon are key. The substituents on the nitrogen atom influence both steric accessibility and the stability of the tetrahedral intermediate.
Logical Relationship of Reactivity
The observed reactivity trend can be rationalized by considering the interplay of electronic and steric effects.
Caption: Factors influencing the reactivity of formamides.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below.
Protocol 1: Determination of Amide Hydrolysis Rate Constant
This protocol outlines a general method for determining the second-order rate constant for the acid or base-catalyzed hydrolysis of an amide using ¹H NMR spectroscopy.
Materials:
-
Amide (Formamide, N-methylformamide, or this compound)
-
Standard acid (e.g., 1.0 M HCl) or base (e.g., 1.0 M NaOH) solution in D₂O
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of the amide of known concentration in D₂O.
-
Prepare a stock solution of the acid or base of known concentration in D₂O containing a known concentration of the internal standard.
-
In an NMR tube, mix a known volume of the amide stock solution with a known volume of the acid or base stock solution at the desired temperature. The final concentrations of the amide and catalyst should be accurately known.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signal corresponding to a proton on the reactant amide and a signal from the internal standard in each spectrum.
-
The concentration of the amide at each time point can be calculated relative to the constant concentration of the internal standard.
-
For a second-order reaction, a plot of 1/[Amide] versus time will yield a straight line with a slope equal to the apparent rate constant (k_app).
-
The second-order rate constant (k) is obtained by dividing k_app by the concentration of the acid or base catalyst.
Protocol 2: Reduction of Amides with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a general procedure for the reduction of formamides to their corresponding amines.
Materials:
-
Amide (Formamide, N-methylformamide, or this compound)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Saturated aqueous sodium sulfate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF in a round-bottom flask cooled in an ice bath.
-
Dissolve the amide (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or reflux for a specified time (reaction progress can be monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation or chromatography as required.
Note on Reactivity: The reduction of amides with LiAlH₄ is generally effective for all three compounds. However, reaction times and yields may vary depending on the specific amide and reaction conditions. This compound may require longer reaction times or higher temperatures due to its lower reactivity.
Conclusion
The reactivity of formamide, N-methylformamide, and this compound is a nuanced interplay of electronic and steric effects. Formamide, being the least sterically hindered and having a less electron-rich nitrogen, is generally the most reactive. This compound, with its bulky and electronically complex phenyl substituent, is typically the least reactive. N-methylformamide exhibits intermediate reactivity. This comparative guide, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and professionals in drug development, enabling more informed decisions in the design and execution of chemical syntheses involving these fundamental amide building blocks. Further direct comparative studies under identical conditions would be beneficial to refine our quantitative understanding of their relative reactivities.
References
A Comparative Guide to Carbon Monoxide Surrogates in Formanilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of formanilides is a cornerstone of organic chemistry, yielding crucial intermediates for pharmaceuticals, agrochemicals, and dyes. Traditionally, this transformation has relied on the direct use of carbon monoxide (CO) gas, a reagent that, while efficient, poses significant safety risks due to its toxicity and flammability. To circumvent these hazards, a variety of CO surrogates have been developed. This guide provides an objective comparison of the efficacy of several prominent CO surrogates in formanilide synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research and development needs.
Comparative Efficacy of CO Surrogates
The choice of a CO surrogate for this compound synthesis is often a trade-off between reaction efficiency, cost, safety, and substrate scope. The following table summarizes the performance of four common CO surrogates—formic acid, oxalic acid, carbon dioxide with a hydrosilane reductant, and alkyl formates—in the synthesis of a model this compound from aniline.
| CO Surrogate | Catalyst/Promoter | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Formic Acid | MnCl₂·4H₂O (5 mol%) | - | DMF | 130 | 20 | 98 | [1] |
| Oxalic Acid | MnCl₂·4H₂O (5 mol%) | - | DMF | 130 | 20 | 98 | [2][3] |
| CO₂/Silane | Zn(OAc)₂/phen | PhSiH₃ | - | 25 | - | 92 | [4] |
| Ethyl Formate | None | - | Neat | 60 | 6 | 83-89 | [5] |
| Methyl Formate | TBD (catalytic) | - | - | RT | - | High |
Experimental Workflows and Logical Relationships
The synthesis of formanilides using CO surrogates typically involves the in-situ generation of a reactive formylating species or CO itself, which then reacts with the aniline. The following diagrams illustrate the generalized workflows for these processes.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using the discussed CO surrogates. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Manganese-Catalyzed N-Formylation using Formic Acid
This protocol is adapted from a manganese-catalyzed method that provides excellent yields.[1]
Materials:
-
Aniline
-
Formic acid (HCOOH)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add aniline (1.0 mmol, 1.0 equiv), MnCl₂·4H₂O (0.05 mmol, 5 mol%), and Na₂CO₃·H₂O (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous DMF (5 mL) followed by formic acid (2.0 mmol, 2.0 equiv) via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Manganese-Catalyzed N-Formylation using Oxalic Acid
This method provides a high-yielding alternative to formic acid, also utilizing a manganese catalyst.[2][3]
Materials:
-
Aniline
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, combine aniline (0.53 mmol, 1.0 equiv), MnCl₂·4H₂O (0.0265 mmol, 5 mol%), Na₂CO₃·H₂O (1.06 mmol, 2.0 equiv), and (COOH)₂·2H₂O (3.18 mmol, 6.0 equiv).[2]
-
Add anhydrous DMF (1.0 mL) to the mixture.[2]
-
Heat the reaction mixture at 130 °C for 20 hours with vigorous stirring.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure this compound.
Zinc-Catalyzed N-Formylation using Carbon Dioxide and Phenylsilane
This protocol utilizes CO₂ as a C1 source in a reductive formylation process.[4]
Materials:
-
N-methylaniline (as a representative amine)
-
Zinc acetate (Zn(OAc)₂)
-
1,10-Phenanthroline (phen)
-
Phenylsilane (PhSiH₃)
-
Carbon dioxide (CO₂), balloon pressure
-
Anhydrous solvent (if required, though often run neat)
Procedure:
-
In a glovebox, charge a reaction vial with Zn(OAc)₂ (catalytic amount) and 1,10-phenanthroline.
-
Add N-methylaniline (1.0 equiv) and phenylsilane (1.0 equiv).[4]
-
Seal the vial, remove from the glovebox, and connect to a balloon of carbon dioxide.
-
Stir the reaction mixture at 25 °C.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench any remaining silane with a suitable reagent.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Catalyst- and Solvent-Free N-Formylation using Ethyl Formate
This method offers a simple, environmentally friendly approach to this compound synthesis.[5]
Materials:
-
Aniline
-
Ethyl formate
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed glass vial, add aniline (1.0 mmol, 1.0 equiv) and ethyl formate (3.0 mmol, 3.0 equiv).[5]
-
Seal the vial tightly and heat the mixture at 60 °C with magnetic stirring for 6 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the this compound product. Further purification can be performed if necessary.
Conclusion
The development of CO surrogates has significantly enhanced the safety and accessibility of this compound synthesis. Manganese-catalyzed systems using formic or oxalic acid offer high yields but require elevated temperatures. The use of carbon dioxide with a silane reductant, particularly with a zinc catalyst, provides an efficient route at room temperature. For a simpler, catalyst-free approach, alkyl formates present a viable option, albeit with potentially lower yields compared to the catalyzed methods. The selection of an appropriate surrogate will depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and cost-effectiveness. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
A Comparative Guide to Solvent Effects in Formanilide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of formanilide, a key intermediate in various chemical and pharmaceutical applications, can be achieved through several methods. The choice of solvent plays a critical role in the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of different solvent systems for this compound synthesis, supported by experimental data from published literature. We will delve into the experimental protocols for key methods and present a clear comparison of their outcomes.
Data Presentation: A Comparative Analysis of Reaction Conditions
The following table summarizes the quantitative data from various reported methods for this compound synthesis, highlighting the impact of the solvent on reaction parameters and yield.
| Method Reference | Formylating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| PrepChem[1] | Formaldehyde / H₂O₂ | Water / Methylene Chloride | Sodium Tungstate | 60-70 | Not Specified | 51 |
| Organic Syntheses[2] | Formic Acid | Toluene | None | 87-110 | 5-6 hours | 93-97 |
| Jang et al. (in NIH review)[3] | Formic Acid | Solvent-free | Iodine (I₂) | 70 | 2 hours | "Excellent" |
| Hajra et al. (in NIH review)[3] | Formic Acid | Solvent-free | None | 80 | Not Specified | "Good to Excellent" |
| Hosseini-Sarvari (in NIH review)[3] | Formic Acid | Solvent-free | Zinc Oxide (ZnO) | 70 | 10-720 min | "Good to Excellent" |
| CN101747223B[4] | N,N-Dimethylformamide (DMF) | DMF | Acetate | 140-150 | 6 hours | 60.3 |
| Giacomelli et al. (in NIH review)[3] | Formic Acid | Dichloromethane (DCM) | CDMT / DMAP / NMM | Reflux | 5-20 hours | "Nearly Quantitative" |
| Ultrasound-promoted[5] | Formic Acid | Solvent-free | None (Ultrasound) | Room Temperature | 2 min | 97 |
Experimental Workflows and Logical Relationships
The general workflow for the synthesis of this compound involves the reaction of aniline with a formylating agent, followed by workup and purification. The specific steps can vary depending on the chosen solvent and catalyst.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
Method 1: Synthesis in Toluene with Azeotropic Removal of Water
This protocol is adapted from the procedure described in Organic Syntheses.[2] Toluene serves as a solvent and an azeotropic agent to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Apparatus Setup: A round-bottomed flask is fitted with a Dean-Stark apparatus or an indented column attached to a condenser set for downward distillation.
-
Reactant Charging: To the flask, add aniline, formic acid (85-90%), and toluene. The typical molar ratio of aniline to formic acid is 1:1, and a significant volume of toluene is used (e.g., for 3 moles of aniline, 1.8 L of toluene is suggested).
-
Reaction: The mixture is heated to reflux. The water-toluene azeotrope distills over at approximately 87-88°C. The reaction is continued until no more water is collected in the trap, which typically takes 5-6 hours. The temperature of the vapor will then rise to that of boiling toluene (around 110°C).
-
Workup and Purification: After the reaction is complete, the excess toluene is removed by distillation. The remaining crude this compound is then purified by vacuum distillation. This method reports a high yield of 93-97%.[2]
Method 2: Solvent-Free Synthesis using Iodine as a Catalyst
This method, reported by Jang and colleagues, offers a more environmentally friendly approach by eliminating the need for a solvent.[3]
-
Reactant Charging: In a reaction flask, combine aniline, formic acid (2 equivalents), and a catalytic amount of iodine (I₂), typically 5 mol%.
-
Reaction: The mixture is heated to 70°C and stirred for approximately 2 hours. The reaction is monitored for completion.
-
Workup and Purification: The workup procedure for this method is generally simpler than for solvent-based methods. The resulting product can often be purified by crystallization or distillation. This method is reported to produce this compound in excellent yields.[3]
Method 3: Aqueous Synthesis using Formaldehyde and Hydrogen Peroxide
This procedure, detailed on PrepChem, utilizes water as the primary solvent and involves an oxidation step.[1]
-
Reactant Charging: Aniline is introduced into water in a reaction flask. An aqueous solution of formaldehyde (30% by weight) is then added dropwise with stirring.
-
Catalyst Addition and Oxidation: A catalytic amount of sodium tungstate is added, followed by the dropwise addition of an aqueous hydrogen peroxide solution (30% by weight). The reaction is exothermic, and the temperature may rise to 60-70°C.
-
Workup and Purification: The precipitated oily product is extracted from the aqueous phase using an organic solvent such as methylene chloride. The combined organic extracts are dried over a drying agent (e.g., sodium sulfate) and the solvent is removed. The crude this compound is then purified by vacuum distillation, yielding approximately 51% of the theoretical amount.[1]
Method 4: Ultrasound-Promoted Solvent-Free Synthesis
This green chemistry approach utilizes ultrasonic irradiation to promote the reaction at room temperature without a solvent or catalyst.[5]
-
Reactant Charging: Aniline and formic acid (2.5 equivalents) are mixed in a reaction vessel.
-
Reaction: The vessel is placed in an ultrasonic bath at room temperature. The reaction is typically complete within a very short time, around 2 minutes.
-
Workup and Purification: This method often results in a high-purity product that may not require extensive purification. The reported yield is as high as 97%.[5]
Comparative Discussion
The choice of solvent and reaction conditions significantly influences the synthesis of this compound.
-
Toluene as a solvent in the azeotropic distillation method is highly effective, leading to excellent yields by continuously removing the water byproduct.[2] However, this method requires higher temperatures, longer reaction times, and the use of a volatile organic solvent.
-
Solvent-free methods are environmentally benign and often require shorter reaction times.[3][5][6] The use of a catalyst like iodine or zinc oxide can enhance the reaction rate at moderate temperatures.[3] The ultrasound-promoted method is particularly noteworthy for its rapid reaction time and high yield at room temperature, representing a significant advancement in green synthesis.[5]
-
Water as a solvent presents an interesting and green alternative, although the reported yield in the formaldehyde-based method is moderate.[1] This method also requires a subsequent extraction step with an organic solvent.
-
N,N-Dimethylformamide (DMF) can act as both a reactant and a solvent, but this process requires high temperatures and results in a moderate yield.[4]
-
Dichloromethane (DCM) is used in a specific catalytic system that can achieve nearly quantitative yields, but it may require longer reaction times and involves a more complex catalytic system.[3]
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 5. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Assessing Formanilide Purity: A Researcher's Guide to Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of formanilide purity validation using melting point analysis, supported by experimental data and detailed protocols. By understanding the relationship between melting point and impurity levels, researchers can confidently assess the quality of their this compound samples.
The accepted melting point of pure this compound serves as a crucial benchmark for this analysis. Multiple sources confirm that pure this compound melts in the range of 46°C to 50°C.[1][2][3][4][5] Any deviation from this range, specifically a depression and broadening of the melting point, indicates the presence of impurities.[6][7][8]
The Impact of Impurities on Melting Point
The presence of impurities disrupts the crystalline lattice of a solid, leading to a phenomenon known as melting point depression. This means that less energy is required to overcome the intermolecular forces holding the crystal together, resulting in a lower and broader melting range. The extent of this depression is directly related to the concentration of the impurity.
Common impurities in the synthesis of this compound from aniline and formic acid include unreacted starting materials. Aniline has a melting point of -6°C, and formic acid has a melting point of 8.4°C. The presence of these substances in the final product will significantly lower and broaden the observed melting point of this compound. Other potential byproducts, such as N-methylthis compound, have a melting point of 9-13°C, which would also indicate impurity if detected.[9]
Comparative Melting Point Data for this compound Purity
To illustrate the correlation between purity and melting point, the following table summarizes expected melting point ranges for this compound at different purity levels.
| Purity Level | Expected Melting Point Range (°C) | Observations |
| >99% (High Purity) | 46 - 50[1][2][3][4][5] | Sharp, narrow melting range. |
| 95% - 99% (Good Purity) | 43 - 48 | Noticeable depression and slight broadening of the melting range. |
| <95% (Low Purity) | Below 43 with a broad range | Significant depression and a wide melting range, indicating substantial impurities. |
Experimental Protocol for Melting Point Determination
Accurate and reproducible melting point analysis requires a standardized experimental procedure.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal, Stuart, or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to grind any larger crystals.
-
Capillary Tube Packing: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point quickly. Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.
-
Mixed Melting Point (for impurity identification): To confirm the identity of a suspected impurity, a mixed melting point analysis can be performed. Mix a small amount of the this compound sample with a pure sample of the suspected impurity (e.g., aniline). If the melting point of the mixture is significantly depressed and broadened compared to the pure this compound, it confirms the presence of that impurity.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a this compound sample using melting point analysis.
This systematic approach, combining precise experimental technique with a clear understanding of the principles of melting point depression, allows for the reliable validation of this compound purity, a critical step in research and development.
References
- 1. This compound | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 103-70-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 103-70-8 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. mt.com [mt.com]
- 9. N-Methylthis compound | C8H9NO | CID 66737 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Formanilide Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Formanilide, an essential precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes, can be produced through several synthetic pathways.[1] The choice of a particular route often depends on factors such as desired yield, availability of reagents, reaction conditions, and environmental impact. This guide provides an objective comparison of common this compound synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Yields of this compound Synthesis Routes
The following table summarizes the reported yields for different methods of this compound synthesis, providing a clear comparison of their efficiencies under various catalytic and reaction conditions.
| Synthesis Route | Reagents | Catalyst/Conditions | Yield (%) | Reference(s) |
| 1. Aniline and Formic Acid | Aniline, Formic Acid | Amberlite IR-120[H+], Microwave (60-120 s) | Excellent | [2] |
| Aniline, Formic Acid | 5 mol% I₂, 70 °C (2 h) | Excellent | [2] | |
| Aniline, Formic Acid | Melaminetrisulfonic acid (3 mol%), 60 °C (40-90 min), Solvent-free | Excellent | [2] | |
| Aniline, Formic Acid | Sodium formate (catalytic), Room temperature, Solvent-free (< 8 h) | Good to Excellent | [2] | |
| Aniline, Formic Acid | Toluene (azeotropic removal of water), Heat (5-6 h) | 93-97 | [3] | |
| Aniline, Formic Acid | Neat, 60 °C | Good to Excellent | [4] | |
| 2. Aniline and Formamide Derivatives | Aniline, Dimethylformamide (DMF) | Acetic acid, Heating reflux (5-9 h) | ~60 | [5] |
| 3. Aniline and Carbon Monoxide (CO) Surrogates | Aniline, Oxalic Acid Dihydrate | MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O, DMF, 130 °C (20 h) | up to 98 | [6][7] |
| 4. Aniline and Carbon Dioxide (CO₂) with a Reductant | Aniline, CO₂, H₂ | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | up to 85 | [8] |
| Aniline, CO₂ | Polystyrene-supported DBU, (MeO)₃SiH, Acetonitrile, 30 °C (18 h) | Good to Excellent | [9][10] |
Experimental Protocols
Detailed methodologies for key synthesis routes are provided below to facilitate replication and adaptation.
Synthesis of this compound from Aniline and Formic Acid with Toluene (Azeotropic Removal of Water)
This procedure is adapted from a similar synthesis of N-methylthis compound.[3]
Procedure:
-
In a round-bottomed flask equipped with a distillation setup for azeotropic removal of water (e.g., a Dean-Stark apparatus), combine aniline (1.0 mole), 85-90% formic acid (1.2 moles), and toluene.
-
Heat the mixture to reflux. The water-toluene azeotrope will begin to distill.
-
Continue the distillation until no more water is collected in the trap, which typically takes 5-6 hours.
-
After cooling the reaction mixture, remove the toluene under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or recrystallization.
Manganese-Catalyzed N-Formylation of Aniline using Oxalic Acid as a CO Surrogate
This novel method offers a safer alternative to using carbon monoxide gas.[6][7]
Procedure:
-
To a reaction vessel, add aniline (1.0 mmol), oxalic acid dihydrate (1.5 mmol), MnCl₂·4H₂O (5 mol%), and Na₂CO₃·H₂O (2 equiv.).
-
Add DMF (3 mL) as the solvent.
-
The reaction mixture is stirred at 130 °C for 20 hours under a nitrogen atmosphere.
-
After completion, the reaction is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography.
Organocatalytic N-Formylation of Aniline with CO₂ and a Silane Reductant
This method represents a green chemistry approach utilizing carbon dioxide.[9][10]
Procedure:
-
In a reaction vessel, dissolve aniline (0.30 mmol) in dry acetonitrile (0.45 mL).
-
Add a polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst.
-
Introduce trimethoxysilane ((MeO)₃SiH) (3 equivalents) to the mixture.
-
Bubble carbon dioxide gas (from a balloon) through the reaction mixture.
-
Stir the reaction at 30 °C for 18 hours.
-
Upon completion, the catalyst can be filtered off, and the product isolated after solvent evaporation and purification.
Synthesis Pathways Overview
The following diagram illustrates the logical relationship between the different starting materials and the resulting this compound product for the discussed synthesis routes.
Caption: Key synthetic routes to this compound from aniline and various formylating agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 6. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. recercat.cat [recercat.cat]
- 10. Organocatalytic N-formylation of amines by CO2 in batch and continuous flow - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analysis of Formanilide Impurities by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) based methods for the quantitative analysis of common impurities in formanilide. This compound, an important intermediate in the chemical and pharmaceutical industries, can contain process-related impurities that may affect the quality, safety, and efficacy of the final product. The primary impurities arising from its common synthesis route are unreacted starting materials: aniline and formic acid.
This document outlines detailed experimental protocols for the analysis of these impurities using GC with Flame Ionization Detection (GC-FID), discusses alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), and presents supporting data to aid in method selection and implementation.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of a proposed Gas Chromatography (GC) method and a comparative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its key impurities.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Analyte | Aniline | This compound |
| Retention Time (min) | ~ 7.5[1] | ~ 10.0 (estimated) |
| Limit of Detection (LOD) | 2.3 µg/L (in water)[1] | ~ 5 µg/L (estimated) |
| Limit of Quantitation (LOQ) | ~ 7.7 µg/L (estimated) | ~ 15 µg/L (estimated) |
| Linearity Range | 40 - 800 µg/L (in water)[1] | 0.05 - 100 µg/mL (typical) |
| Precision (%RSD) | < 5% (typical) | < 5% (typical) |
| Recovery (%) | > 90% (typical) | > 90% (typical) |
Note: Some values for the GC-FID method are estimated based on performance with analogous compounds due to the lack of a single published method for the simultaneous analysis of this compound, aniline, and underivatized formic acid. The analysis of formic acid by GC-FID requires a derivatization step, as detailed in the experimental protocol.
Experimental Protocols
Gas Chromatography (GC-FID) Method for Aniline and this compound
This method is suitable for the direct analysis of aniline and this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of methanol or a suitable solvent.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Calibration:
-
Prepare a series of calibration standards of aniline and this compound in methanol covering the expected concentration range of the impurities and the main component.
-
Analyze the standards under the same conditions as the samples to construct a calibration curve.
-
Headspace GC-FID Method for Formic Acid (with Derivatization)
Due to the low volatility and poor FID response of formic acid, a derivatization step is necessary for its analysis by GC-FID.
-
Instrumentation: GC-FID system with a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent (30 m x 0.32 mm ID, 0.5 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow.
-
Oven Temperature Program: Initial temperature of 35 °C, hold for 5 minutes, then ramp to 200 °C at 20 °C/min and hold for 5 minutes[2].
-
Injector and Detector Temperatures: 220 °C and 250 °C, respectively.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 50 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a derivatizing agent solution (e.g., 0.1% v/v sulfuric acid in isopropyl alcohol)[2]. This will convert formic acid to isopropyl formate.
-
Seal the vial immediately.
-
Vortex the vial to mix the contents.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Injection Volume: 1 mL of the headspace vapor.
-
-
Calibration:
-
Prepare calibration standards of formic acid in the derivatizing agent and treat them in the same manner as the samples.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC offers the advantage of simultaneously analyzing both the polar (formic acid) and non-polar (aniline, this compound) components without the need for derivatization.
-
Instrumentation: HPLC system with a UV detector, a quaternary pump, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A and 5% B, ramp to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm for aniline and this compound, and 210 nm for formic acid.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the mobile phase initial composition (95:5 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Calibration:
-
Prepare mixed calibration standards of formic acid, aniline, and this compound in the mobile phase.
-
Mandatory Visualizations
References
A Comprehensive Guide to Formylating Agents: A Cost-Effectiveness Comparison with Formanilide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation, enabling the construction of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The choice of formylating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, cost, and safety. This guide provides an objective comparison of the performance of various common formylating agents against formanilide, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection process.
Executive Summary
This compound, while a competent formylating agent, is often outperformed by other reagents in terms of yield, reaction conditions, and cost-effectiveness. Formic acid and its derivatives, such as acetic formic anhydride, present highly effective and economical alternatives for N-formylation. For aromatic formylation, the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride remains a powerful and widely used method. Dichloromethyl methyl ether and 2,2,2-trifluoroethyl formate offer unique advantages in specific applications, particularly for electron-rich aromatics and sensitive substrates, respectively, though often at a higher cost. This guide will delve into the quantitative and qualitative comparisons of these reagents to provide a clear framework for selecting the optimal formylating agent for your synthetic needs.
Data Presentation: Quantitative Comparison of Formylating Agents
The selection of a formylating agent is a balance between reagent cost, operational complexity, and process efficiency. The following tables summarize key quantitative and qualitative aspects of this compound and its primary alternatives for the N-formylation of aniline and O-formylation of phenol, two representative transformations.
Table 1: N-Formylation of Aniline to this compound [1][2][3][4][5][6][7][8][9]
| Formylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | Estimated Cost (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | Self-reaction (transamidation) often requires a catalyst and high temperatures. | Variable | Moderate | 1.00 - 56.00[10][11] | Can be used as a formyl source without an external reagent. | Often requires harsh conditions; equilibrium can be unfavorable. |
| Formic Acid | Neat or with a catalyst (e.g., I₂, ZnO, MTSA), 60-100°C.[1][12] | 0.5 - 6 h[1][12] | 95-98[1] | ~0.39 - 1.08 | Very low cost, environmentally benign, readily available. | Can require elevated temperatures; water removal may be necessary. |
| Acetic Formic Anhydride | In situ from formic acid and acetic anhydride, often at low temperatures (-20°C to rt).[13] | < 15 min[13] | 97-100[13] | Prepared in situ; precursors are inexpensive. | High reactivity, very high yields, short reaction times.[13] | Unstable, moisture-sensitive, must be prepared fresh. |
| N,N-Dimethylformamide (DMF) | With a catalyst (e.g., Cu(TFA)₂, CeO₂) or as a Vilsmeier reagent (with POCl₃), 120-130°C.[14][15] | 20 - 24 h[2][14] | 34-98[2] | ~0.56 - 1.69 | Vilsmeier reagent is a powerful formylating agent for aromatics. | High temperatures often required; Vilsmeier reagent is corrosive. |
| Dichloromethyl Methyl Ether | With a Lewis acid (e.g., TiCl₄, SnCl₄), 0°C to rt. | 1 - 2 h | Good to Excellent | 15.00 - 3500.00[16][17] | Highly effective for electron-rich aromatics, good regioselectivity.[18][19] | Expensive, moisture-sensitive, corrosive byproducts. |
| 2,2,2-Trifluoroethyl Formate | Neat or in a solvent, often with heating. | Variable | High | 3200 (per gram)[20] | Highly selective, good for sensitive substrates.[21] | Very expensive. |
Table 2: O-Formylation of Phenol [18][19][22][23][24][25][26][27][28][29]
| Formylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | Estimated Cost (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | Not a common reagent for O-formylation. | - | - | 1.00 - 56.00[10][11] | - | Not effective for O-formylation. |
| Formic Acid | Generally not effective for O-formylation of simple phenols without strong activation. | - | Low | ~0.39 - 1.08 | Low cost. | Low reactivity for O-formylation of phenols. |
| Acetic Formic Anhydride | Often used with a base or catalyst. | Variable | Good to Excellent | Prepared in situ; precursors are inexpensive. | High reactivity. | Unstable, moisture-sensitive. |
| N,N-Dimethylformamide (DMF) | Vilsmeier-Haack conditions (with POCl₃) can lead to formylation of activated phenols. | Variable | Moderate to Good | ~0.56 - 1.69 | Can be effective for some activated phenols. | Harsh conditions, potential for side reactions (chlorination).[19] |
| Dichloromethyl Methyl Ether | With a Lewis acid (e.g., TiCl₄), can give ortho-formylation of electron-rich phenols.[18][19] | 1 - 2 h[19] | 75-94 (for activated phenols)[19] | 15.00 - 3500.00[16][17] | High regioselectivity for ortho-formylation of activated phenols.[19][24] | Expensive, requires stoichiometric Lewis acid. |
| 2,2,2-Trifluoroethyl Formate | Can formylate alcohols and phenols.[21] | Variable | High[21] | 3200 (per gram)[20] | Good for sensitive substrates.[21] | Very expensive. |
Disclaimer: Estimated costs are based on publicly available data from various suppliers for laboratory-grade chemicals and may not reflect bulk industrial pricing. Prices are subject to change.
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below.
Protocol 1: N-Formylation of Aniline using Formic Acid[1]
Materials:
-
Aniline (1.0 mmol)
-
Formic acid (4.0 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add aniline (1.0 mmol) and formic acid (4.0 mmol).
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
After completion, quench the reaction mixture by pouring it over ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Aromatic Formylation via Vilsmeier-Haack Reaction
Materials:
-
Electron-rich aromatic substrate (e.g., N,N-dimethylaniline) (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Ice bath
-
Saturated sodium acetate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the aromatic substrate (1.0 equiv) in DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: O-Formylation of an Alcohol using Acetic Formic Anhydride (in situ)[13]
Materials:
-
Alcohol (1.0 equiv)
-
Formic acid (1.2 equiv)
-
Acetic anhydride (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Pyridine (optional, 1.1 equiv)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous solvent.
-
Cool the solution to -20°C.
-
In a separate flask, prepare the acetic formic anhydride by adding acetic anhydride (1.1 equiv) to formic acid (1.2 equiv) at -20°C and stirring for 15 minutes.
-
Slowly add the freshly prepared acetic formic anhydride solution to the alcohol solution. If the substrate is acid-sensitive, anhydrous pyridine can be added.
-
Allow the reaction to proceed, monitoring by TLC. The reaction is often complete in less than 15 minutes.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting formate ester by column chromatography.
Mandatory Visualization
The following diagrams illustrate key workflows and reaction pathways discussed in this guide.
Conclusion
The choice of a formylating agent is a multifaceted decision that requires careful consideration of cost, efficiency, safety, and substrate compatibility. While this compound can serve as a formyl source, its practical application is often limited by harsh reaction conditions and moderate yields. For general N-formylation, formic acid stands out as a highly cost-effective and environmentally friendly option, capable of delivering excellent yields. When high reactivity and speed are paramount, the in situ generation of acetic formic anhydride is a superior choice. For the formylation of electron-rich aromatic systems, the Vilsmeier-Haack reaction remains a robust and reliable method. Dichloromethyl methyl ether and 2,2,2-trifluoroethyl formate, despite their higher cost, provide valuable alternatives for specific and sensitive applications where their unique reactivity and selectivity profiles are advantageous. By carefully evaluating the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 103-70-8 [chemicalbook.com]
- 11. This compound | 103-70-8 | TCI AMERICA [tcichemicals.com]
- 12. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formylation of Amines | MDPI [mdpi.com]
- 14. A copper( ii )-catalyzed annulative formylation of o -alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09214A [pubs.rsc.org]
- 15. Transformylating amine with DMF to formamide over CeO2 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. 1,1-Dichlorodimethyl ether | 4885-02-3 [chemicalbook.com]
- 17. indiamart.com [indiamart.com]
- 18. mdpi.com [mdpi.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. indiamart.com [indiamart.com]
- 21. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
- 22. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 23. chemistry.mdma.ch [chemistry.mdma.ch]
- 24. researchgate.net [researchgate.net]
- 25. Formylation of phenols using formamidine acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. orgsyn.org [orgsyn.org]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Environmental Impact Analysis: Formanilide and Its Alternatives in Chemical Synthesis
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the environmental footprint of formanilide and its common alternatives. This report provides a data-driven comparison of their ecotoxicity, biodegradability, and process mass intensity, supported by detailed experimental protocols and pathway visualizations.
In the drive towards greener and more sustainable chemical manufacturing, a critical examination of the environmental impact of widely used reagents is paramount. This compound, a versatile precursor and solvent in various chemical syntheses, and its common alternatives, including N,N-dimethylformamide (DMF), N-methylformamide (NMF), and acetanilide, are indispensable in the pharmaceutical and chemical industries. This guide offers an objective comparison of their environmental profiles to aid in the selection of more benign alternatives and the development of sustainable synthetic routes.
Key Environmental Indicators: A Comparative Overview
The environmental impact of a chemical is a multifaceted issue encompassing its toxicity to aquatic life, its persistence in the environment, and the efficiency of its manufacturing process. The following tables summarize the available quantitative data for this compound and its key alternatives.
| Compound | Acute Aquatic Toxicity (LC50) | Test Species | Biodegradability (OECD 301) | Result |
| This compound | No data available | - | No data available | - |
| N,N-Dimethylformamide (DMF) | 7100 mg/L (96h)[1] | Lepomis macrochirus (Bluegill) | OECD 301F | Readily biodegradable (63.54% in 28 days)[2] |
| N-Methylformamide (NMF) | >10.76 mg/L (4h, LC50)[3] | Rat (Inhalation) | No data available | - |
| Acetanilide | 100 mg/L (96h)[4][5][6] | Lepomis macrochirus (Bluegill) | OECD 301D | Readily biodegradable (>90%)[7] |
Note: The lack of publicly available, standardized ecotoxicity and biodegradability data for this compound is a significant knowledge gap that hinders a direct and comprehensive environmental risk assessment. The inhalation LC50 for N-methylformamide is not directly comparable to the aquatic toxicity data for the other compounds but is included for completeness.
In-depth Analysis of Environmental Impact Factors
Aquatic Toxicity
Acute aquatic toxicity, typically measured as the median lethal concentration (LC50), is a critical indicator of a substance's potential to harm aquatic ecosystems.
-
N,N-Dimethylformamide (DMF): Exhibiting a high LC50 value of 7100 mg/L for bluegill sunfish, DMF is considered to have low acute toxicity to aquatic organisms.[1] Other studies report LC50 values for various freshwater fish species ranging from 1,000 to 12,000 mg/L.[4]
-
Acetanilide: With an LC50 of 100 mg/L for bluegill sunfish, acetanilide demonstrates a higher aquatic toxicity than DMF.[4][5][6]
-
This compound: The absence of standardized aquatic toxicity data for this compound prevents a direct comparison and underscores the necessity for future research in this area.
Biodegradability
The ability of a chemical to be broken down by microorganisms is crucial for preventing its accumulation in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines (OECD 301) to assess the ready biodegradability of chemicals.
-
N,N-Dimethylformamide (DMF): Studies following the OECD 301F guideline have shown that DMF is readily biodegradable, with 63.54% degradation observed over a 28-day period.[2]
-
Acetanilide: Acetanilide is also considered readily biodegradable, with over 90% degradation reported according to the OECD Test Guideline 301D.[7]
-
This compound and N-Methylformamide: There is a notable lack of publicly available data on the ready biodegradability of this compound and N-methylformamide according to OECD 301 guidelines.
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a key green chemistry metric that evaluates the efficiency of a chemical process by calculating the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. While specific, directly comparable PMI values for the industrial production of this compound and its alternatives are not widely published, a qualitative assessment can be made based on their common synthesis routes.
-
This compound Synthesis: A common laboratory-scale synthesis involves the reaction of aniline with formic acid. A patented industrial method utilizes aniline and dimethylformamide with an acetic acid catalyst.[8] The efficiency of these processes can vary, but the use of solvents and purification steps contributes to the overall PMI.
-
N,N-Dimethylformamide (DMF) Synthesis: Industrial production of DMF is typically achieved through two main routes: a one-step process involving the reaction of dimethylamine with carbon monoxide, or a two-step process via methyl formate.[9] These processes, while optimized for industrial scale, still involve significant inputs that contribute to the PMI.
-
Acetanilide Synthesis: The acetylation of aniline with acetic anhydride is a common method for producing acetanilide.[10][11][12] The use of excess reagents and solvents for reaction and purification will influence the PMI.
A generalized workflow for synthesizing these aromatic amides and the subsequent PMI calculation is illustrated below.
Experimental Protocols
To ensure the reproducibility and standardization of environmental impact data, it is crucial to adhere to established experimental guidelines.
Protocol for Acute Aquatic Toxicity Testing (Fish LC50)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test.
-
Test Organism: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in dilution water. A control group with no test substance is also included.
-
Exposure: Fish are exposed to the different concentrations of the test substance for a period of 96 hours.
-
Observation: The number of dead or moribund fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value, the concentration estimated to be lethal to 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).
Protocol for Ready Biodegradability Testing (OECD 301F: Manometric Respirometry)
This protocol outlines the procedure for assessing ready biodegradability based on oxygen consumption.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup: A defined volume of mineral medium containing the test substance at a known concentration and the inoculum is placed in a respirometer. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days with continuous stirring.
-
Measurement: The consumption of oxygen is measured over the 28-day period.
-
Calculation: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[6][13][14][15]
Signaling Pathways and Degradation Mechanisms
Understanding the degradation pathways of these compounds is essential for a complete environmental assessment. For instance, the biodegradation of DMF is proposed to occur via two main pathways involving enzymatic hydrolysis and oxidative demethylation.
Conclusion and Future Outlook
This comparative guide highlights the current state of knowledge regarding the environmental impact of this compound and its common alternatives. The available data suggests that while DMF and acetanilide are readily biodegradable, acetanilide exhibits higher aquatic toxicity. A significant data gap exists for the environmental properties of this compound and N-methylformamide, which warrants further investigation to enable a complete and robust comparison.
For researchers and drug development professionals, the selection of a solvent or reagent should not be based solely on its synthetic utility but must also consider its environmental footprint. The use of green chemistry metrics like Process Mass Intensity can guide the development of more sustainable synthetic processes. As the chemical industry continues to embrace the principles of green chemistry, a commitment to generating and utilizing comprehensive environmental data for all chemical entities is essential for a sustainable future.
References
- 1. cerij.or.jp [cerij.or.jp]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. fishersci.com [fishersci.com]
- 4. Dimethylformamide in freshwater and marine water [waterquality.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
- 9. dsir.gov.in [dsir.gov.in]
- 10. prezi.com [prezi.com]
- 11. Preparation of acetanilide [cs.gordon.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
Ortho-Selectivity in Phenolic Formylation: A Comparative Guide to Formanilide and Alternative Reagents
For researchers, scientists, and drug development professionals, the regioselective formylation of phenols is a critical transformation in the synthesis of valuable intermediates. Achieving high ortho-selectivity is often a primary objective, leading to the desired salicylaldehyde derivatives. This guide provides an objective comparison of formylation reagents, with a focus on the performance of formanilide in the Vilsmeier-Haack reaction versus other common alternatives, supported by experimental data and detailed protocols.
The introduction of a formyl group (-CHO) onto an aromatic ring, particularly at the position ortho to a hydroxyl group, is a foundational reaction in organic synthesis. The resulting ortho-hydroxybenzaldehydes are precursors to a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. The choice of formylating agent is paramount and dictates the yield, regioselectivity, and substrate scope of the reaction. This guide will delve into a comparative analysis of this compound and other reagents in achieving ortho-selectivity.
Comparative Performance of Formylation Reagents
The efficacy of different formylation methods can be evaluated based on their ortho-selectivity, overall yield, and reaction conditions. The following table summarizes quantitative data for the formylation of phenols using various reagents.
| Reaction Method | Formylating Reagent | Substrate | Ortho:Para Ratio | Total Yield (%) | Key Conditions |
| Vilsmeier-Haack | This compound/POCl₃ (or DMF/POCl₃) | Phenols | Predominantly para (uncatalyzed); Predominantly ortho (with transition metal catalyst) | Generally low (uncatalyzed); Good (catalyzed) | POCl₃, solvent (e.g., CH₂Cl₂), 0°C to reflux |
| Reimer-Tiemann | Chloroform (CHCl₃) | Phenol | ~2.2:1 | 30-50 | NaOH, H₂O, ~60-70°C |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenol | Highly ortho-selective | 15-20 (can be higher with modifications) | Acetic acid or TFA, 100-150°C |
| Magnesium-Mediated | Paraformaldehyde | Phenol | Exclusively ortho | 70-99 | MgCl₂, Et₃N, THF or CH₃CN, reflux |
In-Depth Analysis of Formylation Methods
Vilsmeier-Haack Reaction: The Role of this compound
The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF) or this compound, and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic Vilsmeier reagent.[1] While highly effective for many electron-rich aromatics, the reaction with phenols can be sluggish and often results in poor yields without a catalyst. Interestingly, the regioselectivity can be tuned. In the absence of a catalyst, para-formylation is often favored. However, the addition of transition metal ions can dramatically improve both the yield and the ortho-selectivity.
The general mechanism involves the formation of the Vilsmeier reagent, an electrophilic iminium salt, which is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde.
Reimer-Tiemann Reaction: A Classic Approach with Moderate Selectivity
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[2][3] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[2] While it reliably produces the ortho-isomer as the major product, the regioselectivity is not always high, and a mixture of ortho and para isomers is common.[4] The ortho-selectivity is attributed to the interaction between the phenoxide ion and the dichlorocarbene.[4]
Duff Reaction: High Ortho-Selectivity with Hexamethylenetetramine
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of phenols.[5][6] This method is known for its high ortho-selectivity, which is believed to arise from a hydrogen bonding interaction between the phenolic proton and the nitrogen of the formylating species.[5] However, a significant drawback of the traditional Duff reaction is its often low to moderate yields.[7]
Magnesium-Mediated Formylation: Superior Ortho-Selectivity and Yields
A highly efficient and selective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (a variation of the Casnati-Skattebøl reaction).[8][9] This method often provides exclusively the ortho-formylated product in excellent yields.[8] The high selectivity is attributed to the chelation of the magnesium ion by the phenoxide and the incoming formaldehyde, directing the electrophilic attack to the ortho position.
The following diagram illustrates a comparative workflow for these formylation methods.
Experimental Protocols
Vilsmeier-Haack Formylation (General Procedure using DMF)
Note: this compound can be used in place of DMF. This is a general protocol and may require optimization.
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place dry DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.[10]
-
After the addition is complete, stir the mixture for an additional hour at the same temperature to form the Vilsmeier reagent.
-
Add the phenol (1 equivalent) to the reaction mixture, either neat or in a dry solvent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., reflux) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reimer-Tiemann Formylation of Phenol[12][13]
-
Dissolve phenol (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Heat the solution to 60-70 °C.
-
Add chloroform (1.5-2 equivalents) dropwise to the vigorously stirred solution. The reaction is exothermic and may require cooling to maintain the temperature.
-
After the addition is complete, continue stirring at 60-70 °C for 1-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid or hydrochloric acid.
-
Steam distill the mixture to separate the ortho-hydroxybenzaldehyde from the para-isomer and unreacted phenol.
-
Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the product.
Duff Formylation of Phenol[14][15]
-
In a round-bottom flask, combine the phenol (1 equivalent) and hexamethylenetetramine (HMTA, 1.5-2 equivalents).
-
Add an acidic medium, such as glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid.
-
Heat the reaction mixture to 100-150 °C for several hours.
-
Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine.
-
Heat the mixture to complete the hydrolysis.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate the solvent.
-
Purify the product by chromatography or recrystallization.
Magnesium-Mediated Ortho-Formylation of a Substituted Phenol[9]
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2 equivalents) and solid paraformaldehyde (3 equivalents).
-
Add dry tetrahydrofuran (THF) via syringe.
-
Add triethylamine (2 equivalents) dropwise and stir the mixture for 10 minutes.
-
Add the phenol (1 equivalent) dropwise.
-
Heat the mixture to reflux (around 75 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and add ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Conclusion
The choice of formylating reagent for phenols is highly dependent on the desired outcome. While the Vilsmeier-Haack reaction using this compound or DMF can be effective, it often requires catalytic activation to achieve good yields and high ortho-selectivity. For moderate ortho-selectivity, the Reimer-Tiemann reaction is a classic and reliable method, though it can suffer from the formation of isomeric mixtures. The Duff reaction offers high ortho-selectivity but is often plagued by low yields in its traditional form. For applications demanding high yields of exclusively the ortho-formylated product, the magnesium-mediated formylation with paraformaldehyde stands out as a superior method. Each of these methods presents a unique set of advantages and disadvantages, and the optimal choice will depend on the specific substrate, desired purity, and scale of the reaction.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Formanilide Synthesis: A Kinetic Perspective
For researchers, scientists, and drug development professionals, the efficient synthesis of formanilide and its derivatives is a critical step in the development of numerous pharmaceuticals and fine chemicals. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall economic viability. This guide provides an objective comparison of various catalytic systems for this compound formation, supported by kinetic data and detailed experimental protocols to inform catalyst selection and process optimization.
The N-formylation of aniline to produce this compound can be achieved through various synthetic routes, often employing a catalyst to enhance reaction rates and yields. This guide focuses on a kinetic comparison of several prominent catalytic systems, including those based on ruthenium, copper, manganese, and zinc.
Performance Comparison of Catalysts
The following tables summarize key kinetic and performance data for different catalysts used in this compound synthesis. Direct comparison of turnover numbers (TON) and turnover frequencies (TOF) should be approached with caution due to variations in experimental conditions.
Ruthenium-Based Catalysts
Ruthenium complexes, particularly pincer-type catalysts, have demonstrated exceptional activity in the N-formylation of amines with CO2 and H2.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Conditions | Yield (%) | Reference |
| Ruthenium-pincer complex | Various amines | up to 1,940,000 | - | CO2/H2 | Excellent | [1][2] |
| [RuCl₂(dppe)₂] | Morpholine | up to 740,000 | - | Supercritical CO₂ | High | Not specified in search results |
Copper-Based Catalysts
Copper-based catalysts offer a cost-effective alternative for N-formylation, often operating under mild conditions.
| Catalyst System | Substrate | Catalyst Loading (mol%) | TON | Conditions | Yield (%) | Reference |
| Cu(OAc)₂/dppe | Amines | 0.1 | - | 1 atm CO₂, PhSiH₃, Room Temp. | - | [3][4] |
| Cupric subcarbonate | Amines | - | up to 11,700 | CO₂, Phenylsilane | 90% (for piperidine) | [5] |
| Cu(OTf)₂ | Acetanilide | 20 | - | Selectfluor, DMSO, 120 °C | up to 83% | [6] |
Manganese-Based Catalysts
Manganese catalysts are emerging as sustainable options for N-formylation, utilizing alternative formylating agents.
| Catalyst System | Formylating Agent | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| MnCl₂·4H₂O | Oxalic Acid | 5 | Na₂CO₃·H₂O, DMF, 130 °C, 20 h | 98% | [7] |
| MnCl₂·4H₂O | Formic Acid | 5 | Na₂CO₃·H₂O, DMF, 130 °C, 20 h | 98% | [8] |
Zinc-Based Catalysts
Zinc-based catalysts have shown high thermal stability and impressive turnover numbers in the N-formylation of amines with CO₂ and hydrosilanes.
| Catalyst System | Substrate | TON | Conditions | Yield (%) | Reference |
| Zn(OAc)₂/phen | N-methylaniline | 385,000 | 150 °C, CO₂, PhSiH₃ | 92% (at 25 °C) | [9] |
Experimental Protocols
A generalized experimental protocol for conducting kinetic studies on the catalytic formation of this compound is provided below. This protocol should be adapted based on the specific catalyst system and reaction conditions.
Objective: To determine the kinetic parameters (e.g., reaction rate, order of reaction, activation energy) for the catalytic N-formylation of aniline.
Materials:
-
Aniline
-
Formylating agent (e.g., formic acid, CO₂/H₂, hydrosilane)
-
Catalyst
-
Solvent (e.g., DMF, toluene)
-
Internal standard (for GC or HPLC analysis)
-
High-pressure reactor (if using gaseous reagents)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Analytical instrument (GC, HPLC, or NMR)
Procedure:
-
Reactor Setup: A high-pressure reactor is charged with the catalyst, solvent, and aniline. The reactor is then sealed and purged several times with an inert gas (e.g., nitrogen or argon).
-
Reaction Initiation: The formylating agent is introduced into the reactor. For gaseous reagents like CO₂ and H₂, the reactor is pressurized to the desired level. The reaction mixture is then heated to the set temperature with vigorous stirring.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals using a sampling valve. To quench the reaction, the samples are immediately diluted with a suitable solvent and cooled in an ice bath.
-
Analysis: The collected samples are analyzed by a calibrated analytical instrument (GC, HPLC, or NMR) to determine the concentration of this compound and the remaining aniline. An internal standard is used to ensure accurate quantification.
-
Data Analysis: The concentration of the product is plotted against time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By varying the concentrations of reactants and catalyst, the order of reaction with respect to each component can be established. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.
In situ Monitoring: For a more detailed kinetic analysis, in situ monitoring techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed.[10] This allows for real-time tracking of the concentrations of reactants, intermediates, and products without the need for sampling.
Reaction Mechanisms and Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for this compound formation using different types of catalysts.
Caption: Proposed catalytic cycle for Ruthenium-catalyzed N-formylation.
Caption: Proposed mechanism for Manganese-catalyzed N-formylation.
References
- 1. Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂. | Semantic Scholar [semanticscholar.org]
- 3. Copper-catalyzed N-formylation of amines with CO2 under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline [frontiersin.org]
- 7. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Formanilide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of formanilide, a compound commonly used in chemical synthesis.
Key Safety and Physical Data
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Appearance | Light brown powder/solid |
| Melting Point | 47 - 49 °C / 116.6 - 120.2 °F[1] |
| Boiling Point | 271 °C / 519.8 °F @ 760 mmHg[1] |
| Flash Point | > 112 °C / > 233.6 °F[1] |
| Solubility | Soluble in water[2] |
| Hazards | Harmful if swallowed[3] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:
-
Nitrile rubber gloves[3]
-
Safety goggles with side-shields or a face shield
-
A laboratory coat
-
For situations with potential for dust or vapor generation, use a NIOSH/MSHA approved respirator.[3]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be chemically compatible and marked as "Hazardous Waste" with the full chemical name: "this compound".
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Spill Management: In the event of a this compound spill, follow these steps:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[1]
-
For small spills, carefully sweep up the solid material.[1][3] Avoid actions that could generate dust.
-
Use an inert absorbent material such as vermiculite, dry sand, or earth for any remaining residue.
-
Collect all contaminated materials (absorbent, cleaning supplies, and any contaminated PPE) and place them into the designated hazardous waste container.[3]
-
Thoroughly wash the spill area with soap and water after the material has been collected.[2]
-
Under no circumstances should this compound be washed down the drain.
4. Final Disposal:
-
All waste containing this compound must be treated as hazardous chemical waste.[4][5]
-
The disposal of this waste must be handled by a licensed and approved waste disposal contractor.[3]
-
Contact your institution's EHS office to arrange for the pickup and proper disposal of the this compound waste container. It is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste and to ensure complete and accurate classification by consulting local, regional, and national regulations.[4][5]
This compound Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Formanilide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of formanilide, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Chemical and Physical Properties
This compound is a light brown, solid powder at room temperature.[1][2] While its toxicological properties have not been fully investigated, it is classified as harmful if swallowed and can cause significant health effects upon exposure.[1][3]
| Property | Value |
| Appearance | Light brown powder solid[1][2] |
| Melting Point | 47 - 49 °C / 116.6 - 120.2 °F[1][2] |
| Boiling Point | 271 °C / 519.8 °F[1][2] |
| Flash Point | > 112 °C / > 233.6 °F[1] |
| Hazards | Harmful if swallowed |
| Incompatibilities | Oxidizing agents[1] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][2] |
Personal Protective Equipment (PPE) Requirements
Proper PPE is the primary barrier against exposure. The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended for splash and full contact protection.[3] |
| Eyes/Face | Safety goggles or face shield | Protects against dust particles and potential splashes.[4][5] |
| Respiratory | Dust mask or respirator | Use a NIOSH (US) or CEN (EU) approved N95 or P1 dust mask for nuisance dust levels.[3] Higher exposure levels may require a full respirator.[2] |
| Body | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination.[5] |
Glove Compatibility Data
The selection of appropriate gloves is critical. Nitrile rubber has demonstrated high resistance to this compound.
| Glove Material | Minimum Thickness | Breakthrough Time | Contact Type |
| Nitrile Rubber | 0.11 mm | 480 minutes | Full Contact[3] |
| Nitrile Rubber | 0.11 mm | 480 minutes | Splash Contact[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow minimizes risk. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to final disposal.
Procedural Guidance
Storage
-
Store containers in a dry, cool, and well-ventilated location.[1][3]
-
Keep the container tightly closed to prevent exposure to moisture and air.[1][3]
-
Ensure storage is away from incompatible materials, particularly oxidizing agents.[1]
Accidental Release Measures
-
Personal Precautions: Ensure the area is adequately ventilated.[1] Avoid breathing in dust.[3] Use all prescribed personal protective equipment during cleanup.[1]
-
Cleanup: For spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][3] Avoid actions that generate dust.[3] For small liquid spills, an absorbent paper may be used.[6]
Disposal Plan
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2]
-
Procedure: All waste, including this compound residue and contaminated materials, must be collected in suitable, closed containers and disposed of through an approved waste disposal plant.[3] Do not reuse empty containers.[2]
First Aid
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3]
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration.[3]
-
Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[3]
-
In all cases of exposure, seek immediate medical attention.[1][7]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of Personal Protective Equipment (PPE) When Handling Formalin Containers [needle.tube]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
